Di(2-pyridyl) ketone thiosemicarbazone
Description
Properties
IUPAC Name |
(dipyridin-2-ylmethylideneamino)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c13-12(18)17-16-11(9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H,(H3,13,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFYASWWOZAMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NNC(=S)N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474968 | |
| Record name | di-2-pyridylketone thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6839-91-4 | |
| Record name | di-2-pyridylketone thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Di(2-pyridyl) ketone thiosemicarbazone in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis and Characterization of Di(2-pyridyl) ketone thiosemicarbazone
Thiosemicarbazones (TSCs) are a versatile class of ligands renowned for their wide spectrum of biological activities, including potent antitumor, antiviral, and antimicrobial properties.[1][2] Their therapeutic efficacy is often linked to their strong ability to chelate essential metal ions, thereby disrupting critical cellular processes.[3] Within this class, this compound (DpT) stands out as a foundational molecule for developing advanced therapeutic agents.
The structure of DpT, featuring a di-2-pyridyl ketone pharmacophore, confers a high affinity for metal ions, particularly iron (Fe). This iron chelation capability is central to its mechanism of action against cancer cells.[3][4] By sequestering intracellular iron, DpT and its derivatives can inhibit iron-dependent enzymes crucial for DNA synthesis and repair, such as ribonucleotide reductase. Furthermore, the resulting iron complexes can be redox-active, catalyzing the generation of cytotoxic reactive oxygen species (ROS) that induce apoptotic cell death.[2][4] The promising preclinical and clinical development of DpT analogues, such as Triapine and DpC, underscores the importance of this chemical scaffold in modern drug discovery.[2][5]
This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing a field-proven, step-by-step protocol for the synthesis of DpT. It further details a multi-technique approach for its rigorous characterization, ensuring the production of a high-purity compound suitable for further biological and pharmacological investigation. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and scientific integrity.
Part 1: Synthesis of this compound
Principle of the Reaction
The synthesis of this compound is achieved through a classical acid-catalyzed condensation reaction. The core of this transformation is the nucleophilic attack of the primary amine group (-NH₂) of thiosemicarbazide on the electrophilic carbonyl carbon of di-2-pyridyl ketone. The reaction proceeds via a tetrahedral intermediate, which then dehydrates to form a stable carbon-nitrogen double bond (C=N), known as an imine or Schiff base, yielding the final thiosemicarbazone product.
The use of a mild acid catalyst, such as glacial acetic acid, is critical. The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and thereby accelerating the rate of nucleophilic attack. The reaction is typically performed under reflux in a protic solvent like ethanol, which effectively dissolves the reactants and facilitates the reaction kinetics.
Caption: Workflow for the synthesis and purification of DpT.
Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials and Reagents:
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Di-2-pyridyl ketone
-
Thiosemicarbazide
-
Absolute Ethanol (Reagent Grade)
-
Glacial Acetic Acid
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Round-bottom flask with reflux condenser
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Magnetic stirrer and hotplate
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Ice bath
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Büchner funnel and filter paper
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Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve thiosemicarbazide (1 molar equivalent) in 100 mL of absolute ethanol. Gentle warming (to ~50-60°C) may be required to achieve complete dissolution.[6]
-
Causality: Ensuring the thiosemicarbazide is fully dissolved before adding the ketone prevents localized high concentrations and promotes a homogeneous reaction mixture, leading to a cleaner reaction profile.
-
-
Addition of Ketone: To the clear thiosemicarbazide solution, add di-2-pyridyl ketone (1 molar equivalent) while stirring.
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Catalysis and Reflux: Add 3-5 drops of glacial acetic acid to the mixture. Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 2-4 hours.
-
Causality: Refluxing provides the necessary activation energy for the dehydration step of the condensation reaction, driving the equilibrium towards product formation. The small amount of acid is sufficient to catalyze the reaction without causing unwanted side reactions.
-
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The consumption of the di-2-pyridyl ketone starting material (visualized under UV light) indicates the reaction is proceeding. The product, DpT, will appear as a new, typically more polar, spot.
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Product Isolation: Once the reaction is complete (as determined by TLC), remove the flask from the heat source and allow it to cool to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to facilitate the precipitation of the product.
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Causality: The solubility of DpT in ethanol is significantly lower at reduced temperatures. Cooling maximizes the precipitation and, therefore, the isolated yield of the crude product.
-
-
Purification: Collect the pale yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with small portions of cold ethanol and then cold deionized water.
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Causality: Washing with cold ethanol removes any unreacted starting materials and soluble impurities. The subsequent wash with water removes any residual salts or acetic acid. Using cold solvents is crucial to minimize loss of the desired product, which may have slight solubility.
-
-
Drying: Dry the purified product under vacuum at 40-50°C for several hours to yield this compound as a crystalline solid.
-
Recrystallization (Optional): For obtaining material of the highest purity for sensitive applications (e.g., single crystal X-ray diffraction), the dried product can be recrystallized from hot ethanol.
Part 2: Comprehensive Characterization
Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system of characterization.
Caption: Orthogonal techniques for the characterization of DpT.
Spectroscopic and Spectrometric Analysis
| Technique | Principle | Expected Key Results for this compound |
| ¹H NMR | Probes the chemical environment of hydrogen nuclei. | Aromatic Region (δ 7.0-9.0 ppm): Complex multiplets corresponding to the 8 protons of the two pyridyl rings. N-H Protons (DMSO-d₆): Two distinct broad singlets; one for the hydrazinic NH (δ ~10-11 ppm) and one for the terminal NH₂ (δ ~8-9 ppm). |
| ¹³C NMR | Probes the chemical environment of carbon nuclei. | C=S (Thione): A characteristic downfield signal at δ ~180 ppm. C=N (Imine): Signal around δ ~150 ppm. Pyridyl Carbons: Multiple signals in the δ 120-155 ppm range. |
| FTIR | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | ν(N-H): Stretching vibrations in the 3150-3450 cm⁻¹ range. ν(C=N): Imine stretch around 1580-1620 cm⁻¹. ν(C=S): Thione stretch around 830-850 cm⁻¹. Crucial Evidence: Complete disappearance of the strong C=O stretching band from the di-2-pyridyl ketone starting material (~1680 cm⁻¹).[7] |
| UV-Vis | Measures the absorption of UV-visible light due to electronic transitions. | Absorption bands corresponding to π→π* transitions of the aromatic pyridyl rings and n→π* transitions associated with the C=N and C=S chromophores.[8] |
| Mass Spec. | Measures the mass-to-charge ratio (m/z) of ions. | A prominent molecular ion peak ([M]⁺) or protonated molecular ion ([M+H]⁺) corresponding to the calculated molecular weight (C₁₂H₁₀N₄S ≈ 242.3 g/mol ).[9] |
| X-ray | Determines the three-dimensional arrangement of atoms in a crystal. | Confirms the molecular connectivity and provides precise bond lengths and angles. Reveals the planarity of the molecule and the presence of intramolecular hydrogen bonding between the pyridyl nitrogen and the hydrazinic N-H group.[10] |
Interpreting the Data: A Self-Validating System
The power of this multi-technique approach lies in its self-validation. For instance:
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The absence of the C=O stretch in the IR spectrum corroborates the formation of the C=N bond, whose characteristic carbon signal is then confirmed by ¹³C NMR .
-
The molecular weight determined by mass spectrometry must match the structure elucidated by ¹H and ¹³C NMR .
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The signals for the N-H protons in the ¹H NMR spectrum must be consistent with the N-H vibrational bands observed in the FTIR spectrum .
When all data from these orthogonal techniques converge, the identity and high purity of the synthesized this compound are confirmed with a high degree of confidence.
Conclusion and Future Outlook
This guide has detailed a robust and reproducible methodology for the synthesis and comprehensive characterization of this compound. By understanding the chemical principles behind each step, from the acid-catalyzed condensation to the interpretation of spectroscopic data, researchers can confidently produce and validate this important compound.
The DpT scaffold remains a cornerstone in the development of novel metal-binding drugs.[4] Its proven ability to interfere with iron metabolism in cancer cells provides a powerful platform for designing next-generation analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.[5] The protocols outlined herein provide the essential foundation for any research program aimed at exploring the vast therapeutic potential of this fascinating class of molecules.
References
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Richardson, D. R., Bernhardt, P. V., et al. (2006). Dipyridyl Thiosemicarbazone Chelators with Potent and Selective Antitumor Activity Form Iron Complexes with Redox Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Banti, C. N., & Hadjikakou, S. K. (2023). Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. ACS Omega. Available at: [Link]
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Synthesis and Characterization of Thiosemicarbazone Metal Complexes. (2018). ResearchGate. Available at: [Link]
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Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study. (2023). IDEAS/RePEc. Available at: [Link]
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Olar, R., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules. Available at: [Link]
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Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European Journal of Medicinal Chemistry. Available at: [Link]
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Devi, S., et al. (2023). Thiosemicarbazones-based Co(II), Ni(II), Cu(II) and Zn(II) complexes: synthesis, structural elucidation, biological activities and molecular docking. ResearchGate. Available at: [Link]
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Denk, C., et al. (2019). Functionalizing Thiosemicarbazones for Covalent Conjugation. Molecules. Available at: [Link]
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Jansson, P. J., et al. (2016). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms. Journal of Hematology & Oncology. Available at: [Link]
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Gastaca, B., et al. (2019). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Scientific Research Publishing. Available at: [Link]
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West, D. X., et al. (1998). EPR Spectral Studies of Dimeric and Monomeric Cu(II) Complexes of di-2-pyridyl Ketone N(4)-methyl Thiosemicarbazone. Academia.edu. Available at: [Link]
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IR spectra of thiosemicarbazide. (2018). ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Mechanism of Action of Di(2-pyridyl) ketone thiosemicarbazone (Dp44mT)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Di(2-pyridyl) ketone thiosemicarbazone (Dp44mT) has emerged as a potent and selective anti-cancer agent, demonstrating significant efficacy in preclinical models. Its mechanism of action is multifaceted and complex, extending beyond simple metal chelation. This technical guide provides a comprehensive analysis of the core molecular mechanisms through which Dp44mT exerts its cytotoxic effects on neoplastic cells. We will dissect its role as a formidable metal chelator, the subsequent generation of cytotoxic reactive oxygen species (ROS), its ability to induce lysosomal membrane permeabilization, and its function as a topoisomerase IIα inhibitor. Furthermore, we will explore its profound impact on critical cellular signaling pathways, including the AMPK/mTORC1 axis and its unique modulation of autophagy, transforming a typically pro-survival process into a death-promoting mechanism. This guide is intended to serve as a foundational resource for researchers seeking to understand and exploit the therapeutic potential of Dp44mT and related thiosemicarbazones.
Introduction: The Rationale for Targeting Metals in Cancer Therapy
Cancer cells exhibit an elevated demand for essential metals like iron and copper to sustain their rapid proliferation, DNA synthesis, and metastatic processes[1][2]. This metabolic reprogramming, often termed "metal addiction," renders them particularly vulnerable to agents that disrupt metal homeostasis. Dp44mT, a synthetic thiosemicarbazone, was developed to exploit this vulnerability. Its lipophilic nature allows for efficient cell penetration, where it can sequester intracellular metal ions, initiating a cascade of cytotoxic events. Early research identified its potent iron chelation properties as a primary mode of action; however, subsequent investigations have revealed a more intricate and powerful mechanism involving copper chelation and the targeting of specific cellular organelles[1][3].
The Lynchpin of Cytotoxicity: Metal Chelation and Redox Cycling
The foundational mechanism of Dp44mT's activity is its ability to bind intracellular iron (Fe) and copper (Cu). Unlike many conventional chelators that simply sequester metals, Dp44mT forms redox-active complexes with these ions[1][2][3].
Causality Behind Experimental Choices: The choice to investigate both iron and copper chelation stems from the understanding that both metals are crucial for cancer cell proliferation and are often found at elevated levels in the tumor microenvironment. The redox activity of these metal complexes is a key differentiator from standard iron chelators like Desferrioxamine (DFO) and was hypothesized to be central to Dp44mT's enhanced potency[4].
-
Iron (Fe) Chelation: Dp44mT readily binds intracellular iron, depleting the pool necessary for critical enzymes like ribonucleotide reductase, which is essential for DNA synthesis. This leads to an arrest of the cell cycle, typically at the G1/S transition phase[4].
-
Copper (Cu) Chelation: The formation of the copper-Dp44mT complex (Cu[Dp44mT]) is now understood to be a critical driver of its potent cytotoxicity[1][2]. Cancer cells often have higher copper concentrations than normal cells, providing a degree of selectivity[1]. The Cu[Dp44mT] complex is highly redox-active, far more so than the iron complex, and is a potent generator of reactive oxygen species (ROS)[1][5].
The formation of these redox-active complexes initiates a futile cycle of oxidation and reduction, leading to the production of highly damaging ROS, including superoxide radicals and hydroxyl radicals.
Caption: Dp44mT chelates intracellular iron and copper to form redox-active complexes that generate ROS.
The Lysosome as a Therapeutic Target: Induction of Lysosomal Membrane Permeabilization (LMP)
A pivotal discovery in understanding Dp44mT's mechanism was its specific targeting of lysosomes[1][6]. Due to its chemical properties, Dp44mT is lysosomotropic, meaning it preferentially accumulates within the acidic environment of lysosomes[6].
Within the lysosome, the accumulated Dp44mT chelates resident iron and copper, forming the highly cytotoxic Cu[Dp44mT] complex. The subsequent localized and intense generation of ROS overwhelms the lysosome's antioxidant capacity, leading to Lysosomal Membrane Permeabilization (LMP)[1][6]. This disruption of the lysosomal membrane releases sequestered hydrolytic enzymes, such as cathepsins, into the cytosol[1][2].
The release of cathepsins triggers a cascade of apoptotic events. For instance, cathepsin D can cleave the pro-apoptotic BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, inducing the release of cytochrome c and activating the intrinsic apoptotic pathway, culminating in caspase activation and programmed cell death[1].
Caption: Dp44mT induces the lysosomal apoptotic pathway via ROS-mediated LMP.
Dual Action on DNA Integrity: Topoisomerase IIα Inhibition
Beyond its effects on metal homeostasis and organelle integrity, Dp44mT possesses a second, distinct cytotoxic mechanism: the selective inhibition of topoisomerase IIα (topo IIα)[7][8][9]. Topo IIα is a critical nuclear enzyme that manages DNA topology during replication and transcription by creating transient double-strand breaks (DSBs).
Dp44mT acts as a topo IIα "poison," stabilizing the covalent complex between the enzyme and DNA (the cleavage complex). This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DSBs[8]. The resulting DNA damage triggers cell cycle arrest and activates apoptotic pathways. This dual-action mechanism—chelating iron and inhibiting topo IIα—makes Dp44mT a mechanistically unique anticancer agent[8].
Trustworthiness Through Self-Validation: The claim of topo IIα inhibition is validated through multiple experimental approaches. In vitro DNA cleavage assays directly demonstrate the stabilization of the topo IIα-DNA complex. Cellularly, the formation of γ-H2AX foci serves as a robust biomarker for DNA double-strand breaks. Furthermore, experiments using cell lines with knocked-down or knocked-out topo IIα or topo IIβ show specific resistance to Dp44mT in the absence of the α isoform, confirming its selectivity[8].
Modulation of Cellular Signaling and Metabolism
Dp44mT's profound impact on cellular homeostasis triggers significant alterations in key signaling and metabolic pathways.
AMPK/mTORC1 Pathway and TFEB Regulation
Dp44mT activates 5'-adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[10]. This activation is a response to the metabolic stress induced by metal chelation and ROS generation[10]. Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1)[11].
mTORC1 is a key negative regulator of Transcription Factor EB (TFEB), the master regulator of lysosomal biogenesis and autophagy. By inhibiting mTORC1, Dp44mT promotes the dephosphorylation and subsequent nuclear translocation of TFEB[11]. This leads to the increased expression of genes involved in autophagy and lysosome production, representing an initial cellular attempt to clear damaged components and restore homeostasis.
Caption: Dp44mT inhibits the AMPK-mTORC1 axis to promote TFEB nuclear translocation.
A Double-Edged Sword: Overcoming Pro-Survival Autophagy
While Dp44mT induces the machinery for autophagy via TFEB, it simultaneously cripples the final, degradative step of the process[6]. Autophagy is a catabolic process where cellular components are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes for degradation.
Dp44mT's induction of LMP prevents the efficient fusion of autophagosomes with functional lysosomes[6]. This leads to a massive accumulation of non-degraded autophagosomes, a state of abortive autophagy. This dual action is critical:
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Induction: It initiates the autophagic process, consuming cellular resources.
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Blockade: It prevents the completion of the cycle, leading to the buildup of dysfunctional autophagosomes and cellular stress.
This effectively transforms autophagy from a pro-survival mechanism, which would normally help the cell cope with stress, into a potent cell death pathway[6].
Summary of Cytotoxic Effects and Selectivity
The multifaceted mechanism of Dp44mT results in potent and selective cytotoxicity against cancer cells.
| Effect | Mechanism | Consequence |
| Cell Cycle Arrest | Iron chelation inhibits ribonucleotide reductase; DNA damage. | G1/S phase arrest, inhibition of proliferation.[4][8] |
| Apoptosis | LMP-mediated cathepsin release; mitochondrial pathway activation. | Programmed cell death via caspase activation.[1][4] |
| DNA Damage | ROS generation; selective inhibition of Topoisomerase IIα. | Accumulation of double-strand breaks.[1][8] |
| Metabolic Stress | Disruption of metal homeostasis; AMPK activation. | Inhibition of anabolic processes (protein, fatty acid synthesis).[10] |
The selectivity of Dp44mT for tumor cells is attributed to their higher metabolic rate, increased iron and copper requirements, and elevated basal levels of oxidative stress, which makes them less able to cope with the additional ROS burden imposed by the drug[1][12].
Key Experimental Protocols
The following are foundational protocols for investigating the mechanism of action of Dp44mT.
Protocol 1: Assessment of ROS Generation
Principle: Use of a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of Dp44mT, Cu[Dp44mT], Fe[Dp44mT]2, and appropriate controls (e.g., H2O2 as a positive control) for desired time points (e.g., 3, 6, 24 hours).
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Thirty minutes before the end of the incubation, add H2DCFDA (final concentration 5-10 µM) to each well.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
To confirm the role of specific metals, co-incubate Dp44mT with non-toxic copper chelators (e.g., bathocuproine disulfonate) or the antioxidant N-acetylcysteine (NAC) as rescue agents[1].
Protocol 2: Analysis of Lysosomal Membrane Permeabilization (LMP)
Principle: Use of the lysosomotropic fluorescent dye Acridine Orange (AO). AO accumulates in intact lysosomes and fluoresces red. Upon LMP, it leaks into the cytosol and nucleus, where it intercalates with DNA and fluoresces green. A shift from red to green fluorescence indicates LMP.
Methodology:
-
Grow cells on glass coverslips or in a clear-bottom imaging plate.
-
Treat cells with Dp44mT or Cu[Dp44mT] for various time points.
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Incubate cells with Acridine Orange (1-5 µg/mL) for 15-30 minutes at 37°C.
-
Wash cells with PBS.
-
Immediately visualize the cells using a fluorescence microscope with filters for both red (lysosomes) and green (cytosol/nucleus) fluorescence.
-
Quantify the change in the red/green fluorescence intensity ratio as a measure of LMP.
Protocol 3: In Vitro Topoisomerase IIα Cleavage Assay
Principle: This assay measures the ability of a compound to stabilize the covalent complex between topo IIα and a supercoiled plasmid DNA substrate, resulting in the linearization of the plasmid.
Methodology:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα enzyme, and reaction buffer.
-
Add Dp44mT at various concentrations. Include a known topo IIα poison (e.g., etoposide) as a positive control and a vehicle control.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding SDS and proteinase K to digest the enzyme.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. An increase in the linear form of the plasmid DNA indicates topo IIα poisoning.
Conclusion and Future Directions
The mechanism of action of Dp44mT is a paradigm of multi-pronged anti-cancer activity. By simultaneously targeting metal homeostasis, inducing lethal oxidative stress through lysosomal disruption, causing extensive DNA damage, and hijacking the autophagic machinery, Dp44mT creates an untenable intracellular environment for cancer cells. This intricate network of cytotoxic effects underscores its potential as a powerful therapeutic agent.
Future research should focus on refining the therapeutic window of thiosemicarbazones. The development of second-generation analogs, such as DpC, which exhibit improved toxicity profiles without sacrificing efficacy, is a promising avenue[12]. Furthermore, exploring synergistic combinations of Dp44mT or its analogs with other chemotherapeutics or radiation could enhance their clinical utility. A deeper understanding of the resistance mechanisms that may arise will also be critical for the long-term success of this promising class of anti-cancer drugs.
References
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Lovejoy, D. B., Jansson, P. J., Brunk, U. T., Wong, J., Ponka, P., & Richardson, D. R. (2011). Antitumor Activity of Metal-Chelating Compound Dp44mT Is Mediated by Formation of a Redox-Active Copper Complex That Accumulates in Lysosomes. Cancer Research, 71(17), 5871–5880. [Link]
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Richardson, D. R., & Lovejoy, D. B. (2013). The redox-active, anti-cancer drug Dp44mT inhibits T-cell activation and CD25 through a copper-dependent mechanism. Redox Report, 18(4), 125-127. [Link]
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Jansson, P. J., Kalinowski, D. S., Lane, D. J. R., Kovář, J., Seebacher, N., Merlot, A. M., & Richardson, D. R. (2015). Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. Oncotarget, 6(33), 34679–34703. [Link]
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Jansson, P. J., Yamagishi, T., Arvind, A., Seebacher, N., Gutierrez, E., Stacy, A., ... & Richardson, D. R. (2015). The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY. Journal of Biological Chemistry, 290(2), 912-929. [Link]
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Lovejoy, D. B., Jansson, P. J., Brunk, U. T., Wong, J., Ponka, P., & Richardson, D. R. (2011). Antitumor Activity of Metal-Chelating Compound Dp44mT Is Mediated by Formation of a Redox-Active Copper Complex That Accumulates in Lysosomes. Semantic Scholar. [Link]
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Sahni, S., Bae, D. H., Richardson, D. R., & Jansson, P. J. (2020). The anti-tumor agent, Dp44mT, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1866(12), 165970. [Link]
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Rao, V. A., Zhang, J., Klein, S. R., Espandiari, P., Knapton, A., Dickey, J. S., ... & Shacter, E. (2011). The iron chelator Dp44mT inhibits the proliferation of cancer cells but fails to protect from doxorubicin-induced cardiotoxicity in spontaneously hypertensive rats. Cancer Chemotherapy and Pharmacology, 68(2), 325-334. [Link]
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Sahni, S., Jansson, P. J., & Richardson, D. R. (2018). The Anticancer Agent, Di-2-Pyridylketone 4,4-Dimethyl-3-Thiosemicarbazone (Dp44mT), Up-Regulates the AMPK-Dependent Energy Homeostasis Pathway in Cancer Cells. Molecular Pharmacology, 93(4), 358–373. [Link]
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Fujii, N., Yamauchi, T., & Urasaki, Y. (2009). Antitumor Activity and Mechanism of Action of the Iron Chelator, Dp44mT, Against Leukemic Cells. Anticancer Research, 29(3), 957-962. [Link]
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Rao, V. A., Klein, S. R., Agama, K., Toyoda, E., Pommier, Y., & Shacter, E. (2009). The iron chelator Dp44mT causes DNA damage and selective inhibition of topoisomerase IIalpha in breast cancer cells. Cancer Research, 69(3), 948–957. [Link]
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Wang, Y., Zhang, C., Wang, J., Liu, Z., Kang, J., Wang, Z., ... & Jiang, C. (2021). Dp44mT, an iron chelator, suppresses growth and induces apoptosis via RORA-mediated NDRG2-IL6/JAK2/STAT3 signaling in glioma. Cell Death & Disease, 12(1), 1-13. [Link]
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Gundelach, J. H., Madhavan, A. A., Wettstein, P. J., & Bram, R. J. (2013). The anticancer drug Dp44mT inhibits T-cell activation and CD25 through a copper-dependent mechanism. The FASEB Journal, 27(2), 782-792. [Link]
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Rao, V. A., Klein, S. R., Agama, K., Toyoda, E., Pommier, Y., & Shacter, E. (2009). The Iron Chelator Dp44mT Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells. Cancer Research, 69(3), 948-957. [Link]
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The Iron Fist in a Velvet Glove: A Technical Guide to the Iron Chelation Properties of Di(2-pyridyl) ketone Thiosemicarbazone
Foreword: The Double-Edged Sword of Iron and the Rise of Targeted Chelators
Iron, the fourth most abundant element in the Earth's crust, is indispensable for life. Its ability to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states makes it a critical cofactor in a myriad of biological processes, from oxygen transport and cellular respiration to DNA synthesis and repair[1]. However, this same redox potential renders iron a potent catalyst for the generation of deleterious reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress and cellular damage when its homeostasis is disrupted[1]. Aberrant iron metabolism is increasingly recognized as a hallmark of various pathologies, most notably cancer, where neoplastic cells exhibit an "iron addiction" to fuel their rapid proliferation and metastatic dissemination[2][3].
This vulnerability presents a compelling therapeutic window for the deployment of iron chelators—small molecules that bind iron with high affinity, thereby sequestering it from biological processes. Among the burgeoning classes of synthetic iron chelators, the di-2-pyridylketone thiosemicarbazones (Dpkt) have emerged as exceptionally potent and selective antitumor agents[4][5]. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core iron chelation properties of Dpkt and its analogs. We will delve into the coordination chemistry, the intricate biological sequelae of iron deprivation by these compounds, and the robust experimental methodologies employed to characterize their activity. Our focus will be on providing not just protocols, but the scientific rationale that underpins them, empowering researchers to effectively harness the therapeutic potential of this promising class of molecules.
I. The Heart of the Matter: Coordination Chemistry of Dpkt with Iron
The remarkable biological activity of Dpkt and its derivatives stems from their sophisticated coordination chemistry with iron. These tridentate ligands typically bind to iron in a 2:1 stoichiometry, forming stable octahedral complexes.
Synthesis of Di(2-pyridyl) ketone Thiosemicarbazone and its Iron Complexes
The synthesis of Dpkt ligands is generally achieved through a condensation reaction between di(2-pyridyl) ketone and a substituted thiosemicarbazide. The subsequent formation of the iron complex can then be carried out by reacting the ligand with an appropriate iron salt.
Experimental Protocol: Synthesis of a Dpkt Ligand and its Iron(III) Complex [4][5]
Part A: Synthesis of this compound (Dpkt)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve di(2-pyridyl) ketone (1 equivalent) in absolute ethanol.
-
Addition of Thiosemicarbazide: To this solution, add thiosemicarbazide (1 equivalent).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Dpkt product will precipitate out of solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Part B: Synthesis of the [Fe(Dpkt)₂]Cl Complex
-
Ligand Solution: Dissolve the synthesized Dpkt (2 equivalents) in methanol with gentle heating.
-
Iron Salt Solution: In a separate flask, dissolve iron(III) chloride hexahydrate (FeCl₃·6H₂O) (1 equivalent) in a minimal amount of methanol.
-
Complexation: Slowly add the iron(III) chloride solution dropwise to the Dpkt solution while stirring.
-
Precipitation: The iron complex will precipitate upon formation. Continue stirring at room temperature for 1-2 hours to ensure complete reaction.
-
Isolation and Purification: Collect the solid complex by vacuum filtration, wash with cold methanol, and then with diethyl ether. Dry the complex under vacuum.
The Nature of the Bond: Spectroscopic and Electrochemical Characterization
The formation and properties of the Dpkt-iron complex can be thoroughly investigated using a suite of analytical techniques.
UV-visible Spectroscopy: This technique is invaluable for probing the electronic transitions within the complex and determining its stoichiometry. The formation of the iron complex is typically accompanied by the appearance of new absorption bands in the visible region, resulting in a distinct color change.
Experimental Protocol: UV-vis Spectrophotometric Titration and Job's Plot Analysis [6]
Objective: To determine the stoichiometry of the Dpkt-iron complex.
-
Stock Solutions: Prepare equimolar stock solutions of the Dpkt ligand and an iron salt (e.g., FeCl₃) in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Serial Solutions (Job's Plot): Prepare a series of solutions with a constant total molar concentration of Dpkt and iron, but with varying mole fractions of each component. For example, prepare solutions where the mole fraction of the ligand ranges from 0.1 to 0.9 in 0.1 increments. The total volume of each solution should be kept constant.
-
Spectrophotometric Measurement: For each solution, record the UV-vis spectrum over a relevant wavelength range.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the complex. Plot the absorbance at this λmax against the mole fraction of the ligand.
-
Interpretation: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. A maximum at a mole fraction of 0.67, for instance, indicates a 2:1 ligand-to-metal ratio.
Caption: Workflow for determining complex stoichiometry using Job's Plot.
Mössbauer Spectroscopy: This technique is particularly powerful for probing the nuclear environment of the iron atom within the complex. It provides information on the oxidation state, spin state, and coordination geometry of the iron center. For Dpkt-iron complexes, Mössbauer spectroscopy can confirm the formation of low-spin Fe(III) complexes.
Experimental Protocol: ⁵⁷Fe Mössbauer Spectroscopy [1][7]
Objective: To characterize the electronic state of iron in the Dpkt complex.
-
Sample Preparation: The iron complex, synthesized using ⁵⁷Fe-enriched iron salt for enhanced signal, is finely ground into a powder. The powder is then pressed into a sample holder of a defined thickness to ensure uniform absorption.
-
Spectrometer Setup: The Mössbauer spectrometer is set up in transmission mode. A ⁵⁷Co source in a rhodium matrix is commonly used.
-
Data Acquisition: The sample is cooled to a low temperature (typically 4.2 K or 77 K) using a cryostat to reduce thermal vibrations and obtain well-resolved spectra. The velocity of the source is varied, and the gamma-ray transmission through the sample is measured as a function of this velocity.
-
Data Analysis: The resulting Mössbauer spectrum is fitted with appropriate theoretical models to extract key parameters:
-
Isomer Shift (δ): Provides information about the s-electron density at the iron nucleus, which is indicative of the oxidation state (Fe²⁺ or Fe³⁺).
-
Quadrupole Splitting (ΔE_Q): Reflects the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing insights into the symmetry of the coordination environment.
-
Magnetic Hyperfine Splitting: If present, indicates a magnetically ordered state.
-
-
Interpretation: The obtained parameters are compared with literature values for known iron complexes to determine the oxidation and spin state of the iron in the Dpkt complex.
II. Biological Consequences of Iron Chelation by Dpkt
The potent antiproliferative and pro-apoptotic effects of Dpkt analogs are a direct consequence of their ability to sequester intracellular iron, thereby disrupting a multitude of iron-dependent cellular processes.
Antiproliferative Activity and Cytotoxicity
Dpkt derivatives exhibit remarkable cytotoxicity against a broad spectrum of cancer cell lines, often at nanomolar to low micromolar concentrations. Their efficacy frequently surpasses that of established chemotherapeutic agents.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Dp44mT | HL-60 | Leukemia | 0.002 | [8] |
| MCF-7 | Breast Cancer | 0.009 | [8] | |
| HCT116 | Colon Cancer | 0.006 | [8] | |
| DpC | HL-60 | Leukemia | 0.003 | [8] |
| MCF-7 | Breast Cancer | 0.003 | [8] | |
| HCT116 | Colon Cancer | 0.005 | [8] |
Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify the cytotoxicity of Dpkt analogs by measuring the release of LDH from damaged cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the Dpkt analog for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD⁺, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time to allow the enzymatic reaction to proceed. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the specified wavelength (typically around 490 nm) using a microplate reader.
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity for each treatment concentration using the following formula: % Cytotoxicity = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] * 100
Intracellular Iron Chelation
The ability of Dpkt to permeate cell membranes and chelate intracellular iron is a cornerstone of its mechanism of action. This can be visualized and quantified using fluorescent probes that are sensitive to the presence of labile iron.
Experimental Protocol: Calcein-AM Assay for Intracellular Iron Chelation
Objective: To assess the ability of Dpkt to chelate the labile iron pool within cells.
-
Cell Loading with Calcein-AM: Incubate the target cells with Calcein-AM. This non-fluorescent, cell-permeable compound is hydrolyzed by intracellular esterases to the fluorescent molecule calcein.
-
Fluorescence Quenching: The fluorescence of intracellular calcein is quenched by binding to labile iron.
-
Compound Addition: Add the Dpkt analog to the calcein-loaded cells.
-
Fluorescence De-quenching: As Dpkt chelates iron from the calcein-iron complex, the fluorescence of calcein is restored (de-quenched).
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence microplate reader or flow cytometer. The rate and extent of fluorescence de-quenching are indicative of the chelator's ability to enter the cell and bind intracellular iron.
Caption: Principle of the Calcein-AM assay for intracellular iron chelation.
III. Unraveling the Molecular Mechanisms: Dpkt-Induced Signaling Cascades
The depletion of intracellular iron by Dpkt triggers a cascade of signaling events that ultimately lead to cell cycle arrest and apoptosis. Key players in this process include the metastasis suppressor N-myc downstream-regulated gene 1 (NDRG1) and cyclin-dependent kinases (CDKs).
Upregulation of NDRG1: A Central Mediator of Dpkt's Antitumor Activity
Iron depletion is a potent inducer of NDRG1 expression. This protein, in turn, acts as a critical mediator of the antitumor effects of Dpkt by impinging on several oncogenic signaling pathways.
Caption: Dpkt-induced NDRG1 upregulation inhibits key oncogenic pathways.
Induction of Cell Cycle Arrest: The Role of Cyclin-Dependent Kinases
By depriving cells of iron, Dpkt inhibits the activity of iron-dependent enzymes crucial for DNA replication, such as ribonucleotide reductase. This leads to an arrest of the cell cycle, often at the G1/S transition. This cell cycle arrest is mediated by the modulation of the activity of CDKs and their regulatory cyclin partners. Iron chelation by Dpkt has been shown to lead to the downregulation of cyclins such as cyclin D1, which are critical for the G1 to S phase progression[9].
Caption: Proposed mechanism of Dpkt-induced G1/S cell cycle arrest.
IV. Concluding Remarks and Future Directions
The di-2-pyridylketone thiosemicarbazones represent a paradigm of rational drug design, exploiting a fundamental vulnerability of cancer cells—their insatiable appetite for iron. This guide has provided a comprehensive overview of the key iron chelation properties of these compounds, from their coordination chemistry to their profound effects on cellular signaling. The detailed experimental protocols included herein are intended to serve as a practical resource for researchers seeking to evaluate and further develop this promising class of therapeutic agents.
Future research in this field will likely focus on several key areas: the development of second-generation Dpkt analogs with improved pharmacokinetic profiles and reduced off-target toxicities; the exploration of combination therapies with other anticancer agents to achieve synergistic effects; and the identification of predictive biomarkers to stratify patients who are most likely to respond to Dpkt-based therapies. As our understanding of the intricate interplay between iron metabolism and cancer biology deepens, the targeted chelation strategies offered by compounds like Dpkt will undoubtedly play an increasingly important role in the future of oncology.
V. References
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Homonnay, Z., et al. (2008). Iron chelates: A challenge to chemists and Mössbauer spectroscopists. ResearchGate. [Link]
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Ali, S., et al. (2005). Mössbauer study of some biological iron complexes. Indian Academy of Sciences. [Link]
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El-Sawaf, A. K., et al. (2021). New iron(III) complexes with 2-formylpyridine thiosemicarbazones: Synthetic aspects, structural and spectral analyses and cytotoxicity screening against MCF-7 human cancer cells. PMC. [Link]
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Casasnovas, R., et al. (2014). Protonation constants (log K 1, log K 2 ) and iron complex formation constants (log K 11, log K 12 and log K 13 ) for some pyridinones. ResearchGate. [Link]
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Jansson, P. J., et al. (2015). Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. PMC. [Link]
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Noulsri, E., et al. (2013). Dp44mT targets the AKT, TGF-β and ERK pathways via the metastasis suppressor NDRG1 in normal prostate epithelial cells and prostate cancer cells. PMC. [Link]
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Heffeter, P., et al. (2019). Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development. PubMed. [Link]
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Kovacs, K., et al. (2014). Complex forming competition and in-vitro toxicity studies on the applicability of di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (Dp44mT) as a metal chelator. PubMed. [Link]
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Ascher, D. B., et al. (2020). The anti-tumor agent, Dp44mT, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis. PubMed. [Link]
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The Organic Chemistry Tutor. (2018). Cyclins and CDKs Cell Cycle Regulation. YouTube. [Link]
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Asfadi, S., et al. (2021). CALCULATION OF STABILITY CONSTANTS OF NEW METAL-THIOSEMICARBAZONE COMPLEXES BASED ON THE QSPR MODELING USING MLR AND ANN METHOD. VNUHCM Journal of Science and Technology Development. [Link]
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Med-Ace. (2021). The cell cycle - Part 2: Cyclins, cyclin dependent kinases (CDKs), CDK inhibitors. YouTube. [Link]
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Budimir, A., et al. (2017). The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid). PubMed. [Link]
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Malina, J., et al. (2022). Transmetalation in Cancer Pharmacology. MDPI. [Link]
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Hocking, H., et al. (2022). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. MDPI. [Link]
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Asbrand, C., et al. (2020). Targeting Cyclin-Dependent Kinases in Human Cancers: From Small Molecules to Peptide Inhibitors. MDPI. [Link]
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Asfadi, S., et al. (2018). A spectrophotometric study on the stability constants and thermodynamic parameters of zn2+, cd2+ and hg2+ complexes with imino thiazolidinone. African Journal of Pure and Applied Chemistry. [Link]
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Faheim, A. A., & Al-Khudaydi, A. M. (2018). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. CURRENT RESEARCH WEB. [Link]
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Shomus Biology. (2015). Cell cycle regulation lecture 4. YouTube. [Link]
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Richardson, D. R. (2002). Iron chelators as therapeutic agents for the treatment of cancer. PubMed. [Link]
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Whitnall, M., et al. (2006). A class of iron chelators with a wide spectrum of potent antitumor activity that overcomes resistance to chemotherapeutics. PNAS. [Link]
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Asfadi, S. (2021). A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT. IJRPR. [Link]
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Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie. [Link]
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An In-Depth Technical Guide to the Copper Binding Affinity of Di(2-pyridyl) ketone thiose-micarbazone
Foreword
In the landscape of medicinal chemistry and drug development, the interaction between organic ligands and metal ions is a cornerstone of innovation. Among these, the thiosemicarbazone class of compounds has garnered significant attention for its versatile coordination chemistry and broad spectrum of biological activities, including potent antitumor, antiviral, and antibacterial properties.[1][2] The efficacy of these molecules is often intrinsically linked to their ability to chelate essential metal ions, thereby influencing vital cellular processes. This guide focuses on a particularly promising member of this family: Di(2-pyridyl) ketone thiosemicarbazone (Dpkt).
This document provides a comprehensive exploration of the copper binding affinity of Dpkt, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the fundamental principles governing this interaction, detail robust experimental methodologies for its characterization, and discuss the profound implications of Dpkt's copper chelation in the context of therapeutic applications. Our approach is grounded in scientific integrity, providing not just protocols, but the rationale behind them, ensuring a deep and actionable understanding of this critical molecular interaction.
Introduction: The Significance of Thiosemicarbazones and Copper Chelation
Thiosemicarbazones are a class of Schiff bases characterized by the N-N-C=S functional group. Their ability to act as multidentate ligands, coordinating with transition metal ions through nitrogen and sulfur atoms, is central to their biological activity.[3] this compound, a prominent member of this family, has demonstrated significant potential as an anticancer agent.[4][5] Its mechanism of action is closely tied to its high affinity for biologically relevant metal ions like copper and iron.[4][5]
Copper is an essential trace element, functioning as a critical cofactor in numerous physiological processes. However, its dysregulation is implicated in various pathologies, including cancer, where elevated copper levels are associated with tumor growth, angiogenesis, and metastasis.[4] This has led to the development of copper-chelating agents as a promising therapeutic strategy.[4] Dpkt and its derivatives form stable, redox-active complexes with copper, which can induce cancer cell death through mechanisms such as lysosomal membrane permeabilization and the generation of reactive oxygen species.[4] A thorough understanding of the copper binding affinity of Dpkt is therefore paramount for the rational design and optimization of novel anticancer therapeutics.
Coordination Chemistry of this compound with Copper
This compound typically acts as a tridentate ligand, coordinating to a central copper(II) ion through the two nitrogen atoms of the pyridyl rings and the sulfur atom of the thiosemicarbazone moiety.[3] This N,N,S-donor set forms a stable chelate ring system. The resulting copper complexes can adopt various geometries, with square planar and distorted square pyramidal being common.
// Nodes for Dpkt structure N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,-0.75!"]; N3 [label="N", pos="1.3,-0.75!"]; S1 [label="S", pos="-0.75,2.5!"]; C1 [label="C", pos="-0.5,1.5!"]; C2 [label="C", pos="-1.5,0.75!"]; C3 [label="C", pos="1.5,0.75!"]; C4 [label="C", pos="0.5,1.5!"]; C5 [label="C", pos="0,0!"];
// Pyridyl rings p1_C1 [label="C", pos="-2.5,1.25!"]; p1_C2 [label="C", pos="-3.25,0.5!"]; p1_C3 [label="C", pos="-3.25,-0.5!"]; p1_C4 [label="C", pos="-2.5,-1.25!"];
p2_C1 [label="C", pos="2.5,1.25!"]; p2_C2 [label="C", pos="3.25,0.5!"]; p2_C3 [label="C", pos="3.25,-0.5!"]; p2_C4 [label="C", pos="2.5,-1.25!"];
// Copper ion Cu [label="Cu", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-1.5!"];
// Edges for Dpkt structure N1 -- C1; C1 -- S1 [style=double]; C1 -- N2; N2 -- C2; C2 -- C5; C5 -- C3; C3 -- N3; C2 -- p1_C1; p1_C1 -- p1_C2; p1_C2 -- p1_C3; p1_C3 -- p1_C4; p1_C4 -- N2; C3 -- p2_C1; p2_C1 -- p2_C2; p2_C2 -- p2_C3; p2_C3 -- p2_C4; p2_C4 -- N3;
// Coordination bonds Cu -- N2 [color="#4285F4", style=dashed]; Cu -- N3 [color="#4285F4", style=dashed]; Cu -- S1 [color="#4285F4", style=dashed]; } dot Caption: Coordination of this compound with a Copper(II) ion.
The stability of the Dpkt-copper complex is a critical determinant of its biological activity. This stability is quantified by the binding or formation constant (Kf), which represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligand. A high formation constant indicates a strong and stable complex.
Experimental Determination of Copper Binding Affinity
A multi-faceted approach employing various biophysical techniques is essential for a comprehensive characterization of the copper binding affinity of Dpkt. Each method provides unique insights into the binding stoichiometry, affinity, and thermodynamics.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely used technique to study metal-ligand interactions. The formation of a Dpkt-copper complex results in changes in the electronic absorption spectrum, which can be monitored to determine the binding stoichiometry and affinity.
3.1.1. Determining Stoichiometry using Job's Plot (Method of Continuous Variation)
Principle: Job's method, or the method of continuous variations, is employed to determine the stoichiometry of a metal-ligand complex in solution.[6][7][8] A series of solutions are prepared with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant. The absorbance of the complex is measured at a wavelength where it absorbs maximally, and the free ligand and metal ion show minimal absorbance. A plot of absorbance versus the mole fraction of the ligand will exhibit a maximum at the mole fraction corresponding to the stoichiometry of the complex.[7][8]
Experimental Protocol:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of this compound and a copper(II) salt (e.g., CuSO4·5H2O) in a suitable solvent (e.g., DMSO/water mixture).[1]
-
Preparation of Sample Series: Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0) while maintaining a constant total volume.
-
Spectrophotometric Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range. Identify the wavelength of maximum absorbance (λmax) for the Dpkt-copper complex.
-
Data Analysis: Plot the absorbance at λmax against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[8]
3.1.2. Determining the Binding Constant using the Benesi-Hildebrand Method
Principle: The Benesi-Hildebrand method is a graphical analysis used to determine the binding constant (Ka) for a 1:1 complex.[9][10] This method assumes that the concentration of one component (e.g., the metal ion) is in large excess over the other (the ligand).
Experimental Protocol:
-
Preparation of Solutions: Prepare a series of solutions with a fixed concentration of Dpkt and varying, excess concentrations of the copper(II) salt.
-
Spectrophotometric Measurement: Record the UV-Vis spectrum for each solution.
-
Data Analysis: The data is plotted according to the Benesi-Hildebrand equation:
1 / (A - A0) = 1 / (Ka * (Amax - A0) * [M]) + 1 / (Amax - A0)
Where:
-
A is the observed absorbance at a given metal concentration.
-
A0 is the absorbance of the ligand in the absence of the metal.
-
Amax is the absorbance at saturation.
-
[M] is the concentration of the metal ion.
-
Ka is the association constant.
A plot of 1/(A - A0) versus 1/[M] should yield a straight line. The binding constant Ka can be calculated from the ratio of the intercept to the slope.[11]
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can be used to study binding interactions, particularly if the ligand is fluorescent. The binding of a metal ion can lead to either quenching or enhancement of the fluorescence signal.
3.2.1. Fluorescence Quenching Titration
Principle: If Dpkt exhibits intrinsic fluorescence, the addition of a quencher, such as a copper(II) ion, can lead to a decrease in fluorescence intensity. This quenching can be either dynamic (collisional) or static (due to complex formation).[12] By titrating a solution of Dpkt with a copper(II) solution and monitoring the change in fluorescence, the binding constant can be determined.
Experimental Protocol:
-
Preparation of Solutions: Prepare a solution of Dpkt with a known concentration and a stock solution of a copper(II) salt.
-
Fluorescence Titration: Record the fluorescence emission spectrum of the Dpkt solution. Sequentially add small aliquots of the copper(II) stock solution and record the fluorescence spectrum after each addition.
-
Data Analysis: The quenching data can be analyzed using the Stern-Volmer equation to distinguish between static and dynamic quenching.[13] For static quenching, which is indicative of complex formation, the data can be fitted to a binding isotherm to determine the binding constant.[12] The modified Benesi-Hildebrand equation can also be applied to fluorescence data.[11]
Isothermal Titration Calorimetry (ITC)
Principle: Isothermal titration calorimetry is a powerful technique that directly measures the heat released or absorbed during a binding event.[14][15] This allows for the determination of the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[15]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of Dpkt in the sample cell and a solution of the copper(II) salt in the injection syringe, both in the same buffer.
-
ITC Experiment: The copper(II) solution is titrated into the Dpkt solution in a series of small injections. The heat change associated with each injection is measured.
-
Data Analysis: The raw data, a plot of heat change per injection versus the molar ratio of the reactants, is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Ka, n, ΔH, and ΔS).[16]
Data Presentation and Interpretation
For clarity and comparative analysis, the quantitative data obtained from these experiments should be summarized in a structured table.
| Parameter | UV-Vis Spectrophotometry | Fluorescence Spectroscopy | Isothermal Titration Calorimetry |
| Stoichiometry (n) | Determined from Job's Plot | Inferred from binding isotherm | Directly determined from fit |
| Binding Constant (Ka) | Calculated from Benesi-Hildebrand plot | Calculated from quenching data | Directly determined from fit |
| Enthalpy (ΔH) | Not determined | Not determined | Directly measured |
| Entropy (ΔS) | Not determined | Not determined | Calculated from ΔG and ΔH |
Interpretation:
-
A high binding constant (Ka) signifies a strong interaction between Dpkt and copper.
-
The stoichiometry (n) reveals the ratio of Dpkt to copper in the complex.
-
The thermodynamic parameters (ΔH and ΔS) from ITC provide insights into the nature of the binding forces. A negative ΔH indicates an exothermic reaction, often driven by hydrogen bonding and van der Waals interactions. The entropy change (ΔS) reflects the change in the system's disorder upon binding, with a positive value often associated with the release of solvent molecules (hydrophobic effect).
Conclusion and Future Directions
This guide has provided a comprehensive overview of the principles and methodologies for determining the copper binding affinity of this compound. A thorough characterization using a combination of spectroscopic and calorimetric techniques is crucial for understanding the fundamental coordination chemistry of this promising therapeutic agent. The insights gained from these studies are invaluable for the rational design of next-generation thiosemicarbazone-based drugs with enhanced efficacy and selectivity.
Future research should focus on elucidating the structure-activity relationships by systematically modifying the Dpkt scaffold and correlating these changes with copper binding affinity and biological activity. Furthermore, investigating the copper binding properties of Dpkt in more complex biological milieus, such as in the presence of competing biomolecules, will provide a more physiologically relevant understanding of its mechanism of action.
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Abou-Hussen, A. A., et al. (2022). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules, 27(22), 8018. [Link]
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Pantea, C., et al. (2023). COPPER COORDINATION COMPOUNDS WITH THIOSEMICARBAZONES: IN VITRO ASSESSMENT OF THEIR POTENTIAL IN INHIBITING GLIOMA VIABILITY AND PROLIFERATION. ARCHIVES OF THE BALKAN MEDICAL UNION, 58(3), 235-245. [Link]
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Paterson, B. M., et al. (2014). Copper complexes with dissymmetrically substituted bis(thiosemicarbazone) ligands as a basis for PET radiopharmaceuticals: control of redox potential and lipophilicity. Dalton Transactions, 43(3), 1386-1396. [Link]
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Velázquez-Campoy, A., et al. (2015). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 10(1), 126-141. [Link]
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Jansson, P. J., et al. (2012). Novel second-generation di-2-pyridylketone thiosemicarbazones show synergism with standard chemotherapeutics and demonstrate potent activity against lung cancer xenografts after oral and intravenous administration in vivo. Journal of Medicinal Chemistry, 55(16), 7230-7244. [Link]
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Búcsi, A., et al. (2018). Copper(II) Thiosemicarbazone Complexes and Their Proligands upon UVA Irradiation: An EPR and Spectrophotometric Steady-State Study. Molecules, 23(11), 2975. [Link]
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Kowol, C. R., et al. (2018). Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells. International Journal of Molecular Sciences, 19(11), 3636. [Link]
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Redox activity of Di(2-pyridyl) ketone thiosemicarbazone metal complexes
An In-Depth Technical Guide to the Redox Activity of Di(2-pyridyl) ketone Thiosemicarbazone Metal Complexes
Authored by: A Senior Application Scientist
This guide provides a comprehensive exploration of the synthesis, electrochemical properties, and redox-driven biological activity of this compound (Dpkt) metal complexes. It is intended for researchers, scientists, and drug development professionals seeking to understand the intricate mechanisms that underpin the therapeutic potential of this promising class of compounds.
Introduction: The Emergence of Thiosemicarbazones in Medicinal Chemistry
Thiosemicarbazones (TSCs) are a versatile class of Schiff base ligands renowned for their ability to coordinate with a wide range of transition metal ions.[1][2] This coordination is typically facilitated through the sulfur and hydrazinic nitrogen atoms, forming stable chelate rings.[1][3] The resulting metal complexes often exhibit significantly enhanced biological activity compared to the free ligands, a phenomenon attributed to factors like increased lipophilicity and altered electronic properties.[4]
Among the vast library of TSCs, those derived from di(2-pyridyl) ketone (the Dpkt scaffold) have garnered substantial attention, particularly for their potent and selective anticancer properties.[5][6][7] A critical feature underlying their mechanism of action is the redox activity of their metal complexes, especially with biologically relevant metals like iron and copper.[5][6] These complexes can engage in redox cycling within the cellular environment, a process that is central to their therapeutic effect. This guide delves into the core principles of this redox activity, from fundamental coordination chemistry to the complex biological sequelae.
Synthesis and Coordination Chemistry of Dpkt Metal Complexes
The foundation of studying these complexes lies in their synthesis and structural characterization. The Dpkt ligand itself is synthesized through a classical condensation reaction between di(2-pyridyl) ketone and a substituted thiosemicarbazide. The choice of substituent on the terminal N4-nitrogen of the thiosemicarbazide moiety is a critical determinant of the final complex's physicochemical properties, including lipophilicity and redox potential.
Upon reaction with a metal salt (e.g., FeCl₃, CuCl₂), the Dpkt ligand typically acts as a tridentate N,N,S-donor, coordinating through the two pyridyl nitrogen atoms and the thione sulfur atom. This coordination mode forms two stable five-membered chelate rings, conferring high stability to the resulting complex.
Caption: Chelation of a metal ion by the tridentate Dpkt ligand.
Experimental Protocol 1: Synthesis of Di(2-pyridyl) ketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) and its Iron(III) Complex
This protocol describes the synthesis of Dp44mT, a well-studied Dpkt derivative, and its subsequent complexation with iron.
Part A: Synthesis of the Ligand (Dp44mT)
-
Reactant Preparation: Dissolve 4,4-dimethyl-3-thiosemicarbazide (1.0 eq) in warm ethanol. In a separate flask, dissolve di(2-pyridyl) ketone (1.0 eq) in ethanol.
-
Condensation Reaction: Add the di(2-pyridyl) ketone solution dropwise to the thiosemicarbazide solution. Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Allow the reaction mixture to cool to room temperature, then place it on ice. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol and then diethyl ether. Recrystallize from ethanol to obtain the pure Dp44mT ligand.
-
Characterization: Confirm the structure and purity using techniques like NMR (¹H, ¹³C), FT-IR spectroscopy, and mass spectrometry.[3]
Part B: Synthesis of the Iron(III) Complex ([Fe(Dp44mT)₂]Cl)
-
Ligand Solution: Dissolve the synthesized Dp44mT ligand (2.0 eq) in hot ethanol.
-
Metal Salt Solution: In a separate flask, dissolve iron(III) chloride hexahydrate (FeCl₃·6H₂O) (1.0 eq) in a minimum amount of ethanol.
-
Complexation: Slowly add the iron(III) chloride solution to the hot ligand solution with constant stirring. A rapid color change should be observed, indicating complex formation.
-
Reflux: Heat the mixture to reflux for 1-2 hours to ensure complete reaction.
-
Isolation: Cool the solution to room temperature. The resulting solid complex is collected by vacuum filtration.
-
Washing and Drying: Wash the complex with ethanol and diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.
-
Characterization: Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and electrochemical methods.
The Core of Activity: Electrochemistry and Redox Cycling
The defining characteristic that translates the chemical structure of Dpkt metal complexes into potent biological activity is their ability to undergo redox reactions at potentials accessible within the cellular environment.[8] Cyclic Voltammetry (CV) is the primary technique used to probe these properties.
By subjecting a solution of the metal complex to a varying potential, a voltammogram is generated that reveals the potentials at which the metal center is oxidized or reduced. For iron and copper complexes, the key redox couples are Fe(III)/Fe(II) and Cu(II)/Cu(I), respectively. The formal potential (E½) of these couples is a critical parameter. For a complex to be redox-active in a cell, its E½ should fall within the biological potential window, allowing it to interact with cellular reductants (like glutathione) and oxidants (like molecular oxygen).[6]
This capability enables a process known as redox cycling . The Fe(III) or Cu(II) complex enters the cell, where it is reduced to its lower oxidation state (Fe(II) or Cu(I)) by cellular reducing agents. This reduced form of the complex can then react with molecular oxygen to regenerate the oxidized form, producing superoxide radicals (O₂⁻) in the process. This superoxide can be further converted to highly damaging hydroxyl radicals (•OH) via Fenton-like reactions.[9] This catalytic cycle can generate a massive amount of Reactive Oxygen Species (ROS), overwhelming the cell's antioxidant defenses.[2][7]
Caption: Proposed redox cycling mechanism for an iron-Dpkt complex.
Experimental Protocol 2: Cyclic Voltammetry (CV) Analysis
This protocol provides a framework for evaluating the electrochemical behavior of a synthesized Dpkt metal complex.
-
Electrolyte Preparation: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate solvent (e.g., anhydrous dimethylformamide, DMF).
-
Analyte Solution: Dissolve a precise amount of the Dpkt metal complex in the electrolyte solution to a final concentration of approximately 1 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell.[10]
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Saturated calomel electrode (SCE) or Ag/AgCl.
-
Counter (Auxiliary) Electrode: Platinum wire.
-
-
Deaeration: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Scan the potential from an initial value (e.g., +1.0 V) to a final value (e.g., -1.0 V) and back again at a set scan rate (e.g., 100 mV/s).
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peaks.
-
Determine the half-wave potential (E½ = (Epa + Epc)/2), which provides an estimate of the formal redox potential.
-
Assess the reversibility of the redox couple by measuring the peak separation (ΔEp = Epa - Epc). A value close to 59/n mV (where n is the number of electrons transferred) suggests a reversible process.
-
Linking Redox Activity to Anticancer Mechanisms
The redox activity detailed above is not merely a chemical curiosity; it is the engine driving the multifaceted anticancer activity of Dpkt complexes.[5][11]
-
Induction of Oxidative Stress: As described in the redox cycling mechanism, the catalytic generation of ROS is a primary mode of cytotoxicity.[12] Cancer cells, due to their elevated metabolic rate, already exist in a state of heightened oxidative stress, making them more vulnerable than normal cells to further ROS insults.[12] This induced stress triggers apoptotic cell death pathways.[13]
-
Inhibition of Ribonucleotide Reductase (RNR): RNR is a critical iron-dependent enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair.[14] Dpkt ligands are potent chelators that can strip iron from the RNR active site, inactivating the enzyme.[5] Furthermore, the ROS generated through redox cycling can directly damage the enzyme's tyrosyl radical, which is essential for its catalytic activity. This dual-pronged attack on RNR effectively halts DNA synthesis, leading to cell cycle arrest and death.[15]
-
Disruption of Iron Homeostasis: Cancer cells have a voracious appetite for iron to sustain their rapid proliferation. Dpkt ligands act as iron chelators, sequestering intracellular iron and disrupting the iron regulatory pathways that are crucial for cancer cell survival.[11]
Caption: Integrated mechanism of Dpkt metal complex anticancer activity.
Structure-Activity Relationship and Data
The potency of Dpkt complexes can be finely tuned by modifying the ligand structure or changing the coordinated metal. For instance, the Dp44mT and DpC (di(2-pyridyl)ketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone) ligands, despite their structural similarity, exhibit different efficacy and toxicity profiles, which can be partly attributed to differences in their metabolism and redox properties.[5] Generally, increased lipophilicity enhances cellular uptake and access to intracellular metal pools.[6][7] The redox potential of the metal complex is a key predictor of its ability to generate ROS and its overall cytotoxicity.
| Complex | Metal Center | E½ (V vs. NHE) for M(III)/M(II) or M(II)/M(I) | IC₅₀ (nM) vs. MCF-7 Cells | Reference |
| [Fe(Dp44mT)₂]⁺ | Fe | ~ -0.1 to -0.2 V | ~ 5 - 10 | [6],[7] |
| [Cu(Dp44mT)]⁺ | Cu | ~ +0.1 to +0.2 V | ~ 15 - 25 | [8] |
| [Fe(DpC)₂]⁺ | Fe | Similar to Dp44mT | ~ 3 - 8 | [5] |
Note: The electrochemical and biological data are approximate values synthesized from the literature for comparative purposes and can vary based on experimental conditions.
The data illustrate that complexes with redox potentials in a range that facilitates reaction with cellular reductants and oxygen are highly effective antiproliferative agents.[6]
Conclusion and Future Directions
The metal complexes of di(2-pyridyl) ketone thiosemicarbazones represent a formidable class of potential therapeutics whose efficacy is deeply rooted in their redox activity. By chelating essential metal ions like iron and copper, they form redox-active species that catalytically generate cytotoxic ROS, inhibit the critical enzyme ribonucleotide reductase, and disrupt cellular iron metabolism. This multi-pronged mechanism of action makes them effective against a wide range of cancer cells and capable of overcoming certain forms of drug resistance.[5]
Future research in this field will focus on the rational design of new Dpkt analogues. By systematically modifying the ligand backbone and the coordinated metal, it is possible to fine-tune the redox potential, lipophilicity, and stability of the complexes. The ultimate goal is to develop next-generation agents with enhanced tumor selectivity and a wider therapeutic window, minimizing off-target toxicity while maximizing anticancer potency.
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The Advent of a New Generation of Thiosemicarbazone Iron Chelators: A Technical Guide to the Discovery and Development of Dp44mT and DpC
Foreword: The Imperative for Novel Anti-Neoplastic Strategies
The landscape of oncology is one of persistent innovation, driven by the need to overcome the intricate defense mechanisms of cancer cells. Among the most promising therapeutic avenues is the targeted disruption of essential metabolic pathways that fuel malignant proliferation. Iron, a seemingly ubiquitous element, is a critical cofactor for a myriad of cellular processes, including DNA synthesis and repair, making it a key vulnerability in rapidly dividing cancer cells. This guide provides an in-depth technical exploration of two pioneering thiosemicarbazone-based iron chelators, Dp44mT and its successor, DpC, tracing their journey from rational design to preclinical validation. We will dissect the scientific principles underpinning their discovery, elucidate their complex mechanisms of action, and provide detailed methodologies for their evaluation, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.
The Genesis of Dp44mT and DpC: A Tale of Two Generations
The development of Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) and Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC) represents a significant leap forward from earlier iron chelators like Desferrioxamine (DFO) and first-generation thiosemicarbazones such as Triapine. While demonstrating anti-neoplastic activity, these precursors were hampered by limitations in efficacy and, in some cases, significant side effects.
The design of Dp44mT was a strategic effort to enhance the anti-tumor efficacy of the thiosemicarbazone scaffold. However, a critical challenge emerged during its preclinical evaluation: the observation of cardiac fibrosis at high, non-optimal doses[1][2]. This cardiotoxicity was linked to the ability of the iron complex of Dp44mT to oxidize oxyhemoglobin and oxymyoglobin, impairing oxygen transport and potentially leading to tissue damage[3][4].
This pivotal finding spurred the development of a second generation of thiosemicarbazones, with the primary objective of mitigating cardiotoxicity while retaining or even enhancing anti-cancer potency. The result of this targeted medicinal chemistry effort was DpC. The key structural modification in DpC is the replacement of a methyl group on the terminal nitrogen with a bulky cyclohexyl group[1]. This seemingly subtle change had profound pharmacological consequences, sterically hindering the interaction of the DpC-iron complex with the heme centers of hemoglobin and myoglobin, thereby preventing their oxidation and abrogating the associated cardiotoxicity[1].
Synthesis of Dp44mT and DpC
The synthesis of Dp44mT and DpC follows a general procedure for thiosemicarbazones, involving the condensation of a ketone with a thiosemicarbazide.
Experimental Protocol: General Synthesis of Di-2-pyridylketone Thiosemicarbazones
-
Preparation of the Thiosemicarbazide: The appropriate N,N-disubstituted thiosemicarbazide (e.g., 4,4-dimethylthiosemicarbazide for Dp44mT or 4-cyclohexyl-4-methylthiosemicarbazide for DpC) is synthesized or procured.
-
Condensation Reaction: Di-2-pyridylketone is dissolved in a suitable solvent, such as ethanol.
-
A solution of the corresponding thiosemicarbazide in the same solvent is added to the ketone solution.
-
A catalytic amount of an acid, such as acetic acid, is added to facilitate the reaction.
-
The reaction mixture is refluxed for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final thiosemicarbazone product.
-
Characterization: The identity and purity of the synthesized compounds are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis[2].
Unraveling the Multifaceted Mechanism of Action
The anti-cancer activity of Dp44mT and DpC is not attributable to a single mode of action but rather a coordinated assault on multiple cellular fronts. This pleiotropic mechanism is a hallmark of their potency and their ability to overcome certain forms of drug resistance.
Iron and Copper Chelation: Starving the Proliferative Engine
At the core of their function lies the high-affinity chelation of intracellular iron and copper. By sequestering these essential metals, Dp44mT and DpC effectively cripple key metabolic processes vital for cancer cell survival and proliferation. A primary target is ribonucleotide reductase, an iron-dependent enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of this enzyme leads to a depletion of the deoxyribonucleotide pool, resulting in S-phase cell cycle arrest and the cessation of DNA replication[1].
Redox Cycling and Oxidative Stress: A Double-Edged Sword
Beyond simple metal depletion, the iron and copper complexes of Dp44mT and DpC are redox-active. This property allows them to participate in futile redox cycles, leading to the generation of cytotoxic reactive oxygen species (ROS), such as superoxide and hydroxyl radicals[5]. The resulting state of oxidative stress overwhelms the cancer cell's antioxidant defenses, causing widespread damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.
Lysosomal Membrane Permeabilization: Unleashing the Cell's Own Demolition Crew
A particularly elegant aspect of their mechanism involves the targeting of lysosomes. Dp44mT and DpC can be transported into lysosomes, where they chelate the high concentrations of iron and copper present within these acidic organelles. The resulting redox-active metal complexes induce localized oxidative stress, leading to lysosomal membrane permeabilization (LMP)[6]. The rupture of lysosomes releases a cocktail of hydrolytic enzymes, such as cathepsins, into the cytoplasm, initiating a caspase-dependent apoptotic cascade. This lysosome-centric mechanism also contributes to overcoming P-glycoprotein-mediated multidrug resistance[7][8].
Modulation of Key Signaling Pathways
Dp44mT and DpC exert profound effects on a number of critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.
-
Upregulation of NDRG1: A pivotal downstream effector of these thiosemicarbazones is the N-myc downstream-regulated gene 1 (NDRG1), a potent metastasis suppressor[2][9]. Iron depletion is a key trigger for the upregulation of NDRG1. Once expressed, NDRG1 inhibits multiple oncogenic signaling pathways, including the TGF-β and Wnt/β-catenin pathways, thereby suppressing epithelial-to-mesenchymal transition (EMT), cell migration, and invasion[7][10].
-
Inhibition of the mTOR Pathway: Dp44mT has been shown to induce apoptosis in colorectal carcinoma cells by inhibiting the phosphorylation of mTOR, a central regulator of cell growth and proliferation[5].
-
Activation of JNK and NF-κB Pathways: Studies in neuroblastoma have demonstrated that DpC can induce apoptosis through the activation of the JNK signaling pathway and modulation of the NF-κB pathway[2].
Diagram: Key Signaling Pathways Modulated by Dp44mT and DpC
Caption: Dp44mT and DpC exert their anti-cancer effects through multiple interconnected mechanisms.
Comparative Efficacy and Pharmacological Profile
A critical aspect of drug development is the rigorous comparative evaluation of lead candidates. DpC has consistently demonstrated a superior pharmacological profile compared to its predecessor, Dp44mT.
In Vitro Anti-Proliferative Activity
Both Dp44mT and DpC exhibit potent anti-proliferative activity against a broad spectrum of cancer cell lines, with IC50 values typically in the nanomolar range. Notably, DpC often displays comparable or even superior cytotoxicity to Dp44mT in various cancer cell types[1][2].
| Cell Line | Cancer Type | Dp44mT IC50 (nM) | DpC IC50 (nM) | Reference |
| HL-60 | Leukemia | 2 | 3 | [1] |
| MCF-7 | Breast Cancer | 9 | 5 | [1] |
| HCT116 | Colon Cancer | 8 | 4 | [1] |
| SK-N-LP | Neuroblastoma | >2500 | 2500 | [2] |
| BE(2)C | Neuroblastoma | 2500 | 2500 | [2] |
| H9c2 | Rat Cardiomyoblasts | 124 ± 49 | 85 | [1] |
| 3T3 | Mouse Fibroblasts | 157 ± 51 | 412 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions.
Pharmacokinetic Properties: A Clear Advantage for DpC
Pharmacokinetic studies in preclinical models have revealed a crucial difference between the two compounds. Dp44mT undergoes rapid in vivo N-demethylation to its metabolite, Dp4mT, which exhibits significantly lower anti-cancer activity[1]. This rapid metabolism results in a shorter elimination half-life (T1/2 = 1.7 h in rats) and lower overall drug exposure for Dp44mT. In stark contrast, DpC is metabolically more stable, with a much longer elimination half-life (T1/2 = 10.7 h in rats), leading to greater and more sustained in vivo exposure[1]. This favorable pharmacokinetic profile of DpC is a key factor contributing to its enhanced in vivo efficacy and its selection for clinical development.
| Parameter | Dp44mT | DpC | Reference |
| Elimination Half-Life (T1/2) in rats | 1.7 h | 10.7 h | [1] |
| In Vivo Metabolism | Rapid N-demethylation to less active metabolite | More metabolically stable | [1] |
| Cardiotoxicity | Observed at high, non-optimal doses | Not observed | [1] |
| Oral Bioavailability | Toxic | Effective | [1] |
Methodologies for Preclinical Evaluation
The robust preclinical evaluation of Dp44mT and DpC relies on a suite of well-established in vitro and in vivo assays. The following protocols provide a framework for assessing their key pharmacological activities.
Experimental Protocol: Assessment of Intracellular Iron Chelation (Calcein-AM Assay)
-
Principle: Calcein-AM is a cell-permeable, non-fluorescent dye. Once inside the cell, it is hydrolyzed by esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched by the binding of intracellular labile iron. An effective iron chelator will sequester iron from calcein, resulting in an increase in fluorescence.
-
Cell Preparation: Seed cancer cells in a 96-well black-walled plate and allow them to adhere overnight.
-
Calcein-AM Loading: Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution) and then incubate with Calcein-AM (typically 1-2 µM) for 30 minutes at 37°C.
-
Treatment: Wash the cells to remove excess Calcein-AM and then add media containing various concentrations of Dp44mT, DpC, or a control chelator (e.g., DFO).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm using a fluorescence plate reader. Monitor the fluorescence over time (e.g., every 5 minutes for 1-2 hours).
-
Data Analysis: The rate of increase in fluorescence is proportional to the iron chelation efficacy of the compound.
Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (DCFDA Assay)
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Cell Preparation: Seed cells in a 96-well plate or on coverslips for microscopy.
-
DCFDA Loading: Wash the cells and incubate with DCFDA (typically 10-20 µM) for 30-45 minutes at 37°C in the dark.
-
Treatment: Wash the cells to remove excess dye and then treat with Dp44mT, DpC, a positive control (e.g., H2O2), or a vehicle control for the desired time.
-
Analysis:
-
Plate Reader: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence in the appropriate channel (e.g., FITC).
-
Fluorescence Microscopy: Visualize the cells and capture images.
-
-
Data Analysis: Quantify the increase in fluorescence relative to the untreated control to determine the level of ROS generation.
Experimental Protocol: Assessment of Apoptosis (Annexin V/Propidium Iodide Staining)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with Dp44mT, DpC, or a vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Protocol: Western Blotting for Apoptosis Markers (Cleaved Caspase-3 and PARP)
-
Cell Lysis: Treat cells as described above. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of cleaved caspase-3 and PARP.
Conclusion and Future Directions
The discovery and development of Dp44mT and DpC exemplify a successful paradigm of rational drug design in oncology. By systematically addressing the liabilities of earlier compounds, researchers have developed a new generation of thiosemicarbazones with enhanced efficacy and a superior safety profile. DpC, in particular, stands out as a promising clinical candidate due to its favorable pharmacokinetics and lack of cardiotoxicity.
The in-depth understanding of their multifaceted mechanisms of action, from metal chelation and ROS generation to the modulation of key signaling pathways like NDRG1, provides a solid foundation for their continued clinical development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to further investigate these compounds or to develop novel agents that target similar pathways.
Future research will likely focus on exploring combination therapies, identifying predictive biomarkers of response, and further elucidating the intricate signaling networks modulated by these potent anti-cancer agents. The journey of Dp44mT and DpC underscores the power of a mechanistically driven approach to drug discovery and offers hope for new and effective treatments for a range of challenging malignancies.
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Jansson, P. J., et al. (2015). Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. Oncotarget, 6(33), 34679–34701. [Link]
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Hao, L., et al. (2016). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms. BMC Cancer, 16, 743. [Link]
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Fu, Q., et al. (2021). Di-2-pyridylketone 4, 4-dimethyl-3-thiosemicarbazone effectively induces human colorectal carcinoma cell apoptosis via mTOR pathway. Aging Pathobiology and Therapeutics, 3(3), 133-139. [Link]
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Jansson, P. J., et al. (2015). Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Multidrug Resistance by a Novel Mechanism Involving the Hijacking of Lysosomal P-Glycoprotein (Pgp). Journal of Biological Chemistry, 290(15), 9588–9603. [Link]
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Sahni, S., et al. (2014). The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY. Journal of Biological Chemistry, 289(47), 32960–32981. [Link]
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Lovejoy, D. B., et al. (2012). Novel second-generation di-2-pyridylketone thiosemicarbazones show synergism with standard chemotherapeutics and demonstrate potent activity against lung cancer xenografts after oral and intravenous administration in vivo. Journal of Medicinal Chemistry, 55(16), 7230–7244. [Link]
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Kovacevic, Z., et al. (2016). The Metastasis Suppressor, N-MYC Downstream-regulated Gene-1 (NDRG1), Down-regulates the ErbB Family of Receptors to Inhibit Downstream Oncogenic Signaling Pathways. Journal of Biological Chemistry, 291(3), 1029–1044. [Link]
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The Coordination Chemistry of Thiosemicarbazones with Transition Metals: A Technical Guide for Drug Development
Preamble: The Resurgence of a Versatile Ligand in Medicinal Inorganic Chemistry
For decades, the field of medicinal chemistry has been dominated by organic molecules. However, the unique physicochemical properties of metal complexes, such as their variable oxidation states, diverse coordination geometries, and intrinsic ligand properties, offer a vast and largely untapped landscape for the design of novel therapeutic agents.[1][2] Among the myriad of ligands capable of forming stable and biologically active metal complexes, thiosemicarbazones have emerged as a class of compounds with remarkable versatility and therapeutic potential.[3][4][5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles governing the coordination chemistry of thiosemicarbazones with transition metals. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature. Our focus is to bridge the gap between fundamental coordination chemistry and its practical application in the rational design of metallodrugs.
The Thiosemicarbazone Moiety: A Privileged Scaffold for Metal Coordination
Thiosemicarbazones are Schiff bases formed from the condensation of a thiosemicarbazide with an aldehyde or ketone.[5][6] Their significance in coordination chemistry stems from the presence of multiple donor atoms, primarily the azomethine nitrogen (N) and the thiolate sulfur (S), which allows them to act as efficient chelating agents for a wide array of transition metals.[7][8]
Tautomerism and Deprotonation: The Key to Versatile Coordination
In solution, thiosemicarbazones exist in a tautomeric equilibrium between the thione and thiol forms. This equilibrium is crucial as it dictates the coordination behavior of the ligand.[9] Upon coordination to a metal ion, the thiol form can be deprotonated, leading to the formation of a negatively charged ligand that can form strong covalent bonds with the metal center. This deprotonation is a key factor in the stabilization of the resulting metal complexes.[7]
Caption: Thione-thiol tautomerism in thiosemicarbazones.
Coordination Modes: A Symphony of Structural Diversity
The true elegance of thiosemicarbazones as ligands lies in their ability to adopt a variety of coordination modes, which is largely dictated by the nature of the starting aldehyde or ketone and the presence of other donor atoms in the ligand backbone.[9] This structural flexibility allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn influences their biological activity.
-
Bidentate (N,S) Coordination: This is the most common coordination mode, where the ligand binds to the metal center through the azomethine nitrogen and the sulfur atom, forming a stable five-membered chelate ring.[7]
-
Tridentate (X,N,S) Coordination: By incorporating an additional donor atom (X = O, N, or S) into the aldehyde or ketone precursor, tridentate ligands can be synthesized. These "pincer-type" ligands often form highly stable complexes with well-defined geometries.[5][9]
-
Tetradentate (X,N,S,Y) Coordination: Further functionalization can lead to tetradentate ligands, which can encapsulate the metal ion, leading to exceptionally stable complexes.[9]
Caption: Common coordination modes of thiosemicarbazones.
Synthesis and Characterization: From Ligand to Bioactive Complex
The synthesis of thiosemicarbazone-metal complexes is typically a straightforward process, making them attractive targets for medicinal chemistry campaigns.[10] The characterization of these complexes is crucial to establish their structure, purity, and stability, which are all critical parameters for their potential therapeutic applications.
General Synthetic Protocols
Ligand Synthesis: Thiosemicarbazone ligands are generally synthesized by the condensation reaction of a suitable aldehyde or ketone with thiosemicarbazide in a protic solvent like ethanol or methanol, often with catalytic amounts of acid.[8][10]
Complexation: The metal complexes are typically prepared by reacting the thiosemicarbazone ligand with a metal salt (e.g., chloride, acetate, or nitrate) in an appropriate solvent. The choice of solvent and reaction conditions (temperature, reaction time) can influence the stoichiometry and geometry of the final complex.[10]
Caption: A generalized synthetic workflow for thiosemicarbazone metal complexes.
Spectroscopic and Structural Characterization
A combination of spectroscopic and analytical techniques is employed to unequivocally determine the structure and properties of the synthesized complexes.
| Technique | Information Gained | Key Observables |
| FTIR Spectroscopy | Confirmation of ligand coordination and identification of donor atoms. | Shift in the ν(C=N) and ν(C=S) stretching frequencies upon complexation. Appearance of new bands corresponding to metal-ligand vibrations (M-N, M-S).[10] |
| UV-Visible Spectroscopy | Electronic transitions within the complex, providing insights into the coordination geometry. | Ligand-centered (π→π*) and metal-to-ligand charge transfer (MLCT) bands. d-d transitions for transition metal complexes, which are indicative of the coordination environment.[8] |
| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the ligand's structure in solution and confirmation of its purity. | Shifts in the chemical shifts of protons and carbons adjacent to the donor atoms upon coordination. |
| X-ray Crystallography | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and overall geometry. | Provides a definitive three-dimensional structure of the complex.[3] |
| Elemental Analysis | Determination of the empirical formula of the complex. | Confirms the stoichiometry of the metal and ligand in the complex. |
| Molar Conductivity | Indicates whether the complex is ionic or non-ionic in solution. | Helps in determining the nature of the counter-ions.[4] |
Biological Applications: A New Frontier in Drug Discovery
The biological activity of thiosemicarbazones is often significantly enhanced upon coordination to a transition metal ion.[3][4] This enhancement is attributed to several factors, including increased lipophilicity, which facilitates cell membrane penetration, and the metal ion's ability to participate in redox reactions.[3]
Anticancer Activity
Thiosemicarbazone metal complexes have demonstrated potent anticancer activity against a wide range of cancer cell lines, including those resistant to existing chemotherapeutic agents.[1][2] One of the primary mechanisms of their anticancer action is the inhibition of ribonucleotide reductase, a crucial enzyme involved in DNA synthesis.[4]
Example: Triapine® (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent ribonucleotide reductase inhibitor, has undergone clinical trials for the treatment of various cancers.[3]
| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| [Ni(L)₂] (L = S-citronellal thiosemicarbazone) | U937 | Micromolar concentrations | [3] |
| Platinum(II) thiosemicarbazide complexes | NCI-H460 | 2.8 - 9.6 | [1][2] |
| Nickel(II) thiosemicarbazone complexes | HCT 116 | 3.36 | [7] |
Antibacterial and Antifungal Activity
The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Thiosemicarbazone metal complexes have shown promising activity against a broad spectrum of bacteria and fungi.[4][6][8] Their mechanism of action is thought to involve the disruption of cellular processes through metal chelation or the generation of reactive oxygen species.
Example: Copper(II) complexes of thiosemicarbazones have been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[6]
Antiviral Activity
The historical success of methisazone, a thiosemicarbazone derivative, in the treatment of smallpox highlights the antiviral potential of this class of compounds.[3] More recently, thiosemicarbazone metal complexes have been investigated for their activity against a range of viruses, including retroviruses.[11][12]
Experimental Protocol: Synthesis and Characterization of a Representative Nickel(II) Thiosemicarbazone Complex
This section provides a detailed, self-validating protocol for the synthesis and characterization of a representative bidentate nickel(II) thiosemicarbazone complex.
Synthesis of Acetophenone Thiosemicarbazone (L)
-
Reactants: Acetophenone (1.20 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).
-
Procedure:
-
Dissolve thiosemicarbazide in 30 mL of warm ethanol in a 100 mL round-bottom flask.
-
Add a solution of acetophenone in 10 mL of ethanol to the flask.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry in a desiccator.
-
-
Expected Yield: ~85%
-
Characterization:
-
Melting Point: Determine the melting point and compare it with the literature value.
-
FTIR (KBr, cm⁻¹): ν(N-H) ~3400-3200, ν(C=N) ~1600, ν(C=S) ~840.
-
¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to aromatic protons, methyl protons, and NH/NH₂ protons.
-
Synthesis of Bis(acetophenone thiosemicarbazonato)nickel(II) [Ni(L)₂]
-
Reactants: Acetophenone thiosemicarbazone (L) (0.386 g, 2 mmol) and Nickel(II) acetate tetrahydrate (0.249 g, 1 mmol).
-
Procedure:
-
Dissolve the ligand (L) in 20 mL of hot ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve nickel(II) acetate tetrahydrate in 10 mL of hot ethanol.
-
Add the nickel(II) salt solution dropwise to the ligand solution with constant stirring.
-
A colored precipitate should form immediately.
-
Reflux the reaction mixture for 2 hours to ensure complete reaction.
-
Cool the mixture to room temperature, and collect the precipitate by vacuum filtration.
-
Wash the product with ethanol and then diethyl ether.
-
Dry the complex in a vacuum oven at 60 °C.
-
-
Expected Yield: ~75%
-
Characterization:
-
Elemental Analysis: Calculate the theoretical percentages of C, H, N, and S and compare them with the experimental values.
-
FTIR (KBr, cm⁻¹): Observe the shift in ν(C=N) to a lower frequency and the disappearance or significant shift of the ν(C=S) band, indicating coordination through the azomethine nitrogen and thionate sulfur. Look for new bands in the far-IR region corresponding to ν(Ni-N) and ν(Ni-S).
-
UV-Vis (DMSO, nm): Identify the ligand-centered and d-d transition bands characteristic of a square planar or octahedral Ni(II) complex.[8]
-
Magnetic Susceptibility: Measure the magnetic moment to determine the geometry of the complex (diamagnetic for square planar, paramagnetic for octahedral).[8]
-
Future Perspectives and Conclusion
The coordination chemistry of thiosemicarbazones with transition metals continues to be a vibrant and highly productive area of research. The inherent tunability of the thiosemicarbazone ligand, coupled with the diverse reactivity of transition metals, provides a powerful platform for the development of novel therapeutic agents. Future research will likely focus on the elucidation of detailed mechanisms of biological action, the development of targeted drug delivery systems, and the exploration of a wider range of transition metals.
This guide has provided a foundational understanding of the synthesis, characterization, and biological applications of thiosemicarbazone-metal complexes. It is our hope that this information will serve as a valuable resource for researchers and empower them to design and develop the next generation of metallodrugs to address pressing global health challenges.
References
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Pelosi, G. (2010). Thiosemicarbazone Metal Complexes: From Structure to Activity. The Open Crystallography Journal, 3(1), 16-28. [Link]
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El-Sawaf, A. K., et al. (2022). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules, 27(19), 6536. [Link]
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Griffith, D., & Tyndall, S. P. (2021). Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions. Inorganics, 9(10), 74. [Link]
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Li, M., et al. (2022). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers in Chemistry, 10, 969486. [Link]
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Pahontu, E., et al. (2013). Complexes of 3d n Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity. Molecules, 18(7), 8036-8051. [Link]
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Ahamad, T., et al. (2023). Development of Nickel(II) Thiosemicarbazone Complexes as Potential Antibacterial Agents: Microwave Assisted Synthesis, Spectral Characterization and Antibacterial Studies. Oriental Journal of Chemistry, 39(6), 1634-1642. [Link]
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Li, M., et al. (2022). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers in Chemistry, 10, 969486. [Link]
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Korkmaz, G., et al. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of New Results in Science, 13(1), 61-83. [Link]
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Suman, S., & Singh, R. (2018). Synthesis and Characterization of Thiosemicarbazone Metal Complexes. International Journal of Engineering Technology Science and Research, 5(4), 627-632. [Link]
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Patel, K. D., et al. (2022). Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. Journal of Pharmaceutical Negative Results, 13(3), 1-10. [Link]
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Zani, F., et al. (2010). Antiretroviral Activity of Thiosemicarbazone Metal Complexes. Journal of Medicinal Chemistry, 54(1), 133-142. [Link]
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Zani, F., et al. (2010). Antiretroviral activity of thiosemicarbazone metal complexes. Journal of Medicinal Chemistry, 54(1), 133-142. [Link]
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An In-depth Technical Guide on the Role of Reactive Oxygen Species in Thiosemicarbazone Cytotoxicity
Foreword
Thiosemicarbazones (TSCs) represent a promising class of therapeutic agents, demonstrating significant potential in the landscape of anticancer drug development. Their multifaceted mechanism of action, which pivots on the generation of reactive oxygen species (ROS), offers a compelling strategy to exploit the inherent vulnerabilities of cancer cells. This guide provides a comprehensive exploration of the pivotal role of ROS in the cytotoxic effects of thiosemicarbazones, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms, experimental validation, and the scientific rationale that underpins the development of these compounds as potent anticancer agents.
The Central Paradigm: Metal Chelation and Redox Cycling
At the heart of thiosemicarbazone cytotoxicity lies their profound ability to chelate transition metals, most notably iron (Fe) and copper (Cu).[1][2] Cancer cells exhibit an elevated demand for these metals to sustain their rapid proliferation and metabolic activity, making them particularly susceptible to agents that disrupt metal homeostasis.[1]
Thiosemicarbazones, through their characteristic (N,N,S) donor atom set, form stable complexes with intracellular iron and copper.[3] This chelation process has a dual effect. Firstly, it sequesters essential metal ions, leading to the inhibition of key metalloenzymes. A prime example is the inhibition of ribonucleotide reductase (RR), a crucial enzyme for DNA synthesis and repair, which is dependent on an iron cofactor.[1][4]
Secondly, and more critically for this discussion, the formation of these metal-TSC complexes initiates a cascade of redox cycling reactions.[3] Unlike physiological iron carriers that safely shuttle iron, TSC-iron complexes possess redox potentials that are accessible to intracellular reducing and oxidizing agents.[3] This allows for the futile cycling between the ferrous (Fe²⁺) and ferric (Fe³⁺) states, a process that catalyzes the generation of highly reactive oxygen species.[3][5]
The Fenton and Haber-Weiss Reactions: The Engine of ROS Production
The redox cycling of TSC-metal complexes provides the necessary components for the Fenton and Haber-Weiss reactions, which are the primary drivers of ROS production in this context. The overall process can be summarized as follows:
-
Reduction of the Metal Complex: The TSC-Fe³⁺ complex is reduced to its TSC-Fe²⁺ form by intracellular reducing agents such as glutathione (GSH).
-
Fenton Reaction: The newly formed TSC-Fe²⁺ complex reacts with hydrogen peroxide (H₂O₂), a byproduct of normal cellular metabolism, to generate the highly reactive hydroxyl radical (•OH).[1]
-
Superoxide Production: The TSC-Fe²⁺ can also react with molecular oxygen (O₂) to produce the superoxide radical (O₂•⁻), regenerating the TSC-Fe³⁺ complex.
-
Haber-Weiss Reaction: The superoxide radical can further fuel the cycle by reducing the TSC-Fe³⁺ complex back to TSC-Fe²⁺, and also react with H₂O₂ to produce more hydroxyl radicals.
This catalytic cycle results in a significant amplification of oxidative stress within the cancer cell.
Figure 1: Simplified diagram of ROS generation through the redox cycling of a TSC-iron complex, highlighting the Fenton and Haber-Weiss reactions.
The Cytotoxic Consequences of Uncontrolled ROS Production
The surge in intracellular ROS levels induced by thiosemicarbazones overwhelms the cell's antioxidant defenses, leading to widespread cellular damage and eventual cell death.[1] The primary targets of ROS-mediated damage include lipids, proteins, and nucleic acids.
Lipid Peroxidation and Membrane Integrity Loss
The hydroxyl radical is a potent initiator of lipid peroxidation, a chain reaction that degrades lipids in cellular membranes. This process compromises the integrity of the plasma membrane and organellar membranes, such as those of the mitochondria and lysosomes. The resulting increase in membrane permeability disrupts cellular homeostasis and can trigger apoptotic pathways.
DNA Damage and Genomic Instability
ROS can directly attack the purine and pyrimidine bases of DNA, as well as the deoxyribose backbone, leading to single- and double-strand breaks, base modifications (e.g., 8-oxoguanine), and DNA-protein crosslinks. This genomic damage, if not adequately repaired, can trigger cell cycle arrest and apoptosis.[1]
Protein Oxidation and Functional Impairment
The oxidation of amino acid residues in proteins can lead to conformational changes, loss of enzymatic activity, and protein aggregation. This can disrupt a wide array of cellular processes, including signaling pathways, metabolic functions, and protein degradation systems.
Mitochondrial Dysfunction and Apoptosis Induction
Mitochondria are both a major source and a primary target of ROS. Thiosemicarbazone-induced oxidative stress can lead to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1][6] This initiates the intrinsic apoptotic cascade, culminating in the activation of caspases and programmed cell death.
Figure 2: The cascade of cellular damage initiated by ROS production from TSC-metal complexes, leading to apoptosis.
Experimental Validation: Protocols for Assessing ROS-Mediated Cytotoxicity
To rigorously investigate the role of ROS in thiosemicarbazone cytotoxicity, a combination of cellular and biochemical assays is essential. The following protocols provide a framework for these investigations.
Measurement of Intracellular ROS Levels
Principle: Fluorescent probes that are oxidized by ROS are used to quantify intracellular ROS levels. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
Protocol:
-
Cell Culture: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the thiosemicarbazone compound for the desired time period. Include a positive control (e.g., H₂O₂) and a negative control (vehicle-treated cells).
-
Probe Loading: Remove the treatment media and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the fold-increase in ROS production.
Assessment of Lipid Peroxidation
Principle: Malondialdehyde (MDA) is a major product of lipid peroxidation and can be quantified using a thiobarbituric acid reactive substances (TBARS) assay. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a colored product that can be measured spectrophotometrically.
Protocol:
-
Cell Lysate Preparation: Following treatment with the thiosemicarbazone, harvest the cells and prepare a cell lysate by sonication or homogenization.
-
TBARS Reaction: Add the TBARS reagent (containing TBA and an acid) to the cell lysate. Incubate the mixture at 95°C for 60 minutes.
-
Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Use an MDA standard curve to determine the concentration of MDA in the samples. Normalize the MDA concentration to the total protein content of the lysate.
Detection of DNA Damage
Principle: The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates further from the nucleus, forming a "comet tail."
Protocol:
-
Cell Preparation: After treatment, harvest the cells and resuspend them in low-melting-point agarose.
-
Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Electrophoresis: Place the slides in an electrophoresis tank containing an alkaline buffer and apply an electric field.
-
Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
The Cellular Antioxidant Response: A Double-Edged Sword
Cancer cells possess an endogenous antioxidant system, with glutathione (GSH) being a key player, to counteract oxidative stress.[1] However, the massive ROS production induced by thiosemicarbazones can deplete these antioxidant reserves.[1] The depletion of GSH not only exacerbates oxidative stress but also sensitizes cancer cells to the cytotoxic effects of the thiosemicarbazone.[1]
Interestingly, some studies suggest that thiosemicarbazones can also modulate the expression of genes involved in the antioxidant response, such as those regulated by the Nrf2 transcription factor.[1] This complex interplay between ROS generation and the cellular antioxidant response is a critical area of ongoing research and may provide opportunities for combination therapies.
Conclusion and Future Directions
The generation of reactive oxygen species is a cornerstone of the cytotoxic mechanism of thiosemicarbazones. Their ability to chelate intracellular metals and catalyze the production of ROS through redox cycling provides a potent and selective means of targeting cancer cells. The resulting oxidative stress leads to multifaceted cellular damage, culminating in apoptosis.
Future research in this field will likely focus on:
-
Optimizing the Redox Properties: Designing novel thiosemicarbazone derivatives with fine-tuned redox potentials to maximize ROS generation while minimizing off-target effects.
-
Targeting Specific Subcellular Compartments: Developing thiosemicarbazones that accumulate in specific organelles, such as the mitochondria or endoplasmic reticulum, to enhance localized oxidative stress.[1][7]
-
Combination Therapies: Exploring the synergistic effects of thiosemicarbazones with other anticancer agents, including those that inhibit DNA repair or modulate the cellular antioxidant response.
A thorough understanding of the intricate relationship between thiosemicarbazones, metal homeostasis, and ROS-mediated cytotoxicity will continue to drive the development of this promising class of compounds as effective cancer therapeutics.
References
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Malarz, K., Mrozek-Wilczkiewicz, A., Serda, M., Rejmund, M., Polanski, J., & Musiol, R. (2018). The role of oxidative stress in activity of anticancer thiosemicarbazones. Oncotarget, 9(25), 17689–17710. [Link]
-
Gulea, A., et al. (2025). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Molecules, 30(9), 1968. [Link]
-
Wang, F., Jiao, P., Qi, M., & Yan, B. (2010). Turning Tumor-Promoting Copper into an Anti-Cancer Weapon via High-Throughput Chemistry. ResearchGate. [Link]
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Duan, W., et al. (2022). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers in Chemistry, 10, 962879. [Link]
-
Various Authors. (2026). Neutrophil Extracellular Traps: Potential Therapeutic Targets of Traditional Chinese Medicine and Natural Products for Cardiovascular Diseases. MDPI. [Link]
-
Jiang, J., et al. (2014). Redox activation of Fe(III)-thiosemicarbazones and Fe(III)-bleomycin by thioredoxin reductase: specificity of enzymatic redox centers and analysis of reactive species formation by ESR spin trapping. Free Radical Biology and Medicine, 75, 139-148. [Link]
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Kowalski, K., et al. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 29(14), 3328. [Link]
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Pfeiffer, I., et al. (2018). The thiosemicarbazone Me2NNMe2 induces paraptosis by disrupting the ER thiol redox homeostasis based on protein disulfide isomerase inhibition. Cell Death & Disease, 9(11), 1133. [Link]
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Heffeter, P., et al. (2018). Anticancer thiosemicarbazones: chemical properties, interaction with iron metabolism, and resistance development. Antioxidants & Redox Signaling, 28(15), 1363-1387. [Link]
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Hosseinzadeh, R., et al. (2025). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. Research in Pharmaceutical Sciences, 20(3), 284-295. [Link]
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Duan, W., et al. (2022). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers in Chemistry, 10, 962879. [Link]
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Jansson, P. J., et al. (2014). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLoS ONE, 9(10), e110291. [Link]
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de Oliveira, A. C. S., et al. (2020). Thiosemicarbazone-metal complexes exhibiting cytotoxicity in colon cancer cell lines through oxidative stress. Journal of Inorganic Biochemistry, 206, 110993. [Link]
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The Critical Interplay of Lipophilicity and Cellular Uptake in the Efficacy of Di(2-pyridyl) ketone Thiosemicarbazones
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Di(2-pyridyl) ketone thiosemicarbazones (DpT) represent a promising class of therapeutic agents, demonstrating significant antitumor activity.[1] Their mechanism of action is primarily attributed to their ability to chelate intracellular iron, thereby disrupting essential cellular processes and inducing apoptosis.[1][2] A critical determinant of their biological efficacy is the intricate relationship between lipophilicity and cellular uptake. This guide provides a comprehensive technical overview of this relationship, detailing the underlying chemical principles, structure-activity relationships, and the experimental methodologies used to assess these key parameters. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers can effectively design and evaluate novel DpT analogues with enhanced therapeutic potential.
Introduction: The Therapeutic Promise of Di(2-pyridyl) ketone Thiosemicarbazones
Thiosemicarbazones (TSCs) are a versatile class of compounds with a broad spectrum of biological activities.[1] Within this class, the Di(2-pyridyl) ketone thiosemicarbazone (DpT) series has emerged as a particularly potent group of anti-cancer agents.[3] The lead compound, Di(2-pyridyl)ketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT), and its second-generation analogue, Di(2-pyridyl)ketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), have demonstrated marked and selective antitumor activity both in vitro and in vivo.[3][4]
The primary mechanism of action of DpT compounds involves the chelation of intracellular iron, a critical element for cell proliferation and a key component of enzymes like ribonucleotide reductase, which is essential for DNA synthesis.[3] By sequestering iron, these agents effectively starve cancer cells of this vital nutrient, leading to cell cycle arrest and apoptosis.[1] Furthermore, the iron complexes formed by some DpT ligands are redox-active, capable of generating reactive oxygen species (ROS) that contribute to their cytotoxic effects.[2]
Crucially, the ability of DpT compounds to reach their intracellular target is governed by their physicochemical properties, most notably their lipophilicity. A sufficient degree of lipophilicity is essential for these molecules to passively diffuse across the lipid bilayer of the cell membrane and access the cytosolic iron pools.[2] This guide will delve into the nuanced relationship between the structural features of DpT analogues, their resulting lipophilicity, and the consequential impact on their cellular uptake and overall therapeutic efficacy.
The Role of Lipophilicity in Cellular Permeation
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a fundamental parameter in drug design. It is quantitatively expressed as the logarithm of the partition coefficient (logP), which describes the distribution of a compound between an immiscible lipid (typically n-octanol) and an aqueous phase. For DpT compounds to exert their biological effect, they must traverse the cell membrane, a formidable barrier for many molecules.
The lipophilic character of DpT analogues allows them to readily partition into the hydrophobic core of the lipid bilayer, facilitating their passive diffusion into the cell. This process is driven by the concentration gradient between the extracellular and intracellular environments. Once inside the cell, these compounds can then interact with and chelate intracellular iron.
The following diagram illustrates the pivotal role of lipophilicity in the cellular uptake of DpT compounds.
Caption: Cellular uptake of a lipophilic DpT compound.
Structure-Activity Relationships (SAR) Governing Lipophilicity
The lipophilicity of a DpT molecule can be rationally modulated by altering its chemical structure. The addition or modification of functional groups can significantly impact the overall logP value. For instance, increasing the number of carbon atoms or introducing aromatic rings generally enhances lipophilicity. Conversely, incorporating polar functional groups, such as hydroxyl or carboxyl groups, tends to decrease lipophilicity.
This principle is exemplified by comparing Dp44mT and DpC. The replacement of the two methyl groups in Dp44mT with a cyclohexyl and a methyl group in DpC leads to a substantial increase in lipophilicity, which in turn affects its pharmacokinetic profile and biological activity.[3]
Experimental Assessment of Lipophilicity
Accurate determination of lipophilicity is paramount for understanding and predicting the biological activity of DpT compounds. While computational models provide useful estimations, experimental validation is crucial. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted and reliable method for determining logP values.[5][6]
Detailed Protocol: Lipophilicity Determination by RP-HPLC
This protocol outlines a standardized method for determining the logP of DpT compounds using RP-HPLC. The principle lies in correlating the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile and water (HPLC grade)
-
A set of standard compounds with known logP values (e.g., uracil, benzene, toluene, ethylbenzene, propylbenzene, butylbenzene)
-
Test DpT compound
-
Methanol (for sample preparation)
-
0.45 µm syringe filters
Procedure:
-
Preparation of Mobile Phase: Prepare a series of isocratic mobile phases with varying acetonitrile/water ratios (e.g., 50:50, 60:40, 70:30 v/v). Degas the mobile phases before use.
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh and dissolve the standard compounds and the test DpT compound in methanol to prepare stock solutions of known concentrations (e.g., 1 mg/mL).
-
Further dilute the stock solutions with the mobile phase to obtain working solutions (e.g., 10 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to an appropriate value for the DpT compounds (typically determined by UV-Vis spectroscopy).
-
-
Data Acquisition:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject each standard solution and the test compound solution in triplicate.
-
Record the retention time (t_R) for each compound.
-
Determine the column dead time (t_0) by injecting a non-retained compound like uracil.
-
-
Data Analysis:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Calculate the logarithm of the capacity factor (log k).
-
Create a calibration curve by plotting the known logP values of the standard compounds against their corresponding log k values.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y = logP and x = log k.
-
Using the log k value of the test DpT compound, calculate its logP value using the regression equation.
-
Self-Validation: The linearity of the calibration curve (R² > 0.98) and the reproducibility of the retention times (low standard deviation) are critical for ensuring the trustworthiness of the results.
Cellular Uptake and Intracellular Iron Chelation
The ultimate measure of a DpT compound's efficacy is its ability to be taken up by cancer cells and chelate intracellular iron. Several in vitro assays can be employed to quantify these processes.
Calcein-AM Assay for Intracellular Labile Iron Pool (LIP) Chelation
The Calcein-AM assay is a fluorescent-based method to assess the chelation of the labile iron pool (LIP) within cells.[7] Calcein-AM is a cell-permeable, non-fluorescent compound. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups, releasing the highly fluorescent calcein. The fluorescence of calcein is quenched upon binding to iron. Therefore, an increase in fluorescence after the addition of a DpT compound indicates the chelation of intracellular iron, releasing calcein from its quenched state.
Caption: Principle of the Calcein-AM assay for iron chelation.
Materials:
-
Cancer cell line (e.g., MCF-7, HL-60)[3]
-
Cell culture medium and supplements
-
Calcein-AM (acetoxymethyl)
-
DpT test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation ~490 nm, Emission ~520 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well black, clear-bottom plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Calcein-AM Loading:
-
Prepare a stock solution of Calcein-AM in DMSO (e.g., 1 mM).
-
Dilute the Calcein-AM stock solution in cell culture medium to a final working concentration (e.g., 1 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the Calcein-AM working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Compound Treatment:
-
Prepare serial dilutions of the DpT test compound in cell culture medium.
-
After the Calcein-AM loading, wash the cells twice with PBS to remove excess dye.
-
Add the DpT compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known iron chelator).
-
-
Fluorescence Measurement:
-
Immediately after adding the compounds, measure the baseline fluorescence using a microplate reader.
-
Incubate the plate at 37°C and measure the fluorescence at various time points (e.g., 15, 30, 60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Express the fluorescence intensity as a percentage of the vehicle control.
-
An increase in fluorescence intensity over time indicates intracellular iron chelation by the DpT compound.
-
⁵⁹Fe Uptake and Efflux Assays
Radiolabeled iron (⁵⁹Fe) assays provide a direct and quantitative measure of a DpT compound's ability to affect cellular iron uptake and promote iron efflux.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
⁵⁹FeCl₃
-
Transferrin (Tf)
-
DpT test compound
-
PBS
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of ⁵⁹Fe-Tf: Prepare ⁵⁹Fe-labeled transferrin by incubating ⁵⁹FeCl₃ with apotransferrin in a suitable buffer.
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.
-
Uptake Experiment:
-
Wash the cells with serum-free medium.
-
Incubate the cells with ⁵⁹Fe-Tf in the presence or absence of the DpT test compound for a defined period (e.g., 3 hours) at 37°C.
-
-
Cell Lysis and Counting:
-
Wash the cells extensively with ice-cold PBS to remove extracellular ⁵⁹Fe-Tf.
-
Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Express the cellular ⁵⁹Fe uptake as a percentage of the control (cells incubated with ⁵⁹Fe-Tf alone).
Procedure:
-
Cell Loading with ⁵⁹Fe: Pre-label the cells with ⁵⁹Fe-Tf as described in the uptake assay.
-
Efflux Experiment:
-
After loading, wash the cells thoroughly to remove extracellular ⁵⁹Fe-Tf.
-
Incubate the pre-labeled cells with fresh medium containing the DpT test compound or vehicle control for a specific duration (e.g., 3 hours) at 37°C.
-
-
Measurement of Effluxed and Retained ⁵⁹Fe:
-
Collect the extracellular medium (containing effluxed ⁵⁹Fe) and the cell lysate (containing retained ⁵⁹Fe).
-
Measure the radioactivity in both fractions using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of ⁵⁹Fe efflux as: (cpm in medium / (cpm in medium + cpm in cell lysate)) x 100.
Data Presentation and Interpretation
To effectively communicate the findings from these studies, it is essential to present the quantitative data in a clear and organized manner. Tables are an excellent tool for comparing the properties of different DpT analogues.
Table 1: Physicochemical and Biological Properties of Exemplary DpT Analogues
| Compound | R-Group Modification | Calculated logP | IC₅₀ (MCF-7, nM)[3] |
| Dp44mT | 4,4-dimethyl | 1.8 | 3-5 |
| DpC | 4-cyclohexyl-4-methyl | 3.5 | 3-5 |
Note: The calculated logP values are illustrative and may vary depending on the software used. The IC₅₀ values are approximate ranges based on published data.[3]
The data in Table 1 clearly illustrates the impact of structural modification on lipophilicity and how, in this case, a significant increase in logP does not necessarily translate to a lower IC₅₀ value, suggesting an optimal range of lipophilicity for potent anticancer activity.
Conclusion
The therapeutic potential of Di(2-pyridyl) ketone thiosemicarbazones is intrinsically linked to their lipophilicity and subsequent cellular uptake. A thorough understanding of this relationship, facilitated by robust experimental methodologies, is crucial for the rational design of next-generation DpT analogues with improved efficacy and safety profiles. The protocols detailed in this guide provide a framework for researchers to systematically evaluate these critical parameters, thereby accelerating the development of these promising anticancer agents. As a self-validating system, the consistent application of these methods will ensure the generation of reliable and reproducible data, fostering trustworthiness and advancing the field of medicinal chemistry.
References
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Kovacevic, Z., et al. (2015). Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. Oncotarget, 6(33), 34536–34555. Available at: [Link]
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Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European Journal of Medicinal Chemistry, 171, 180-194. Available at: [Link]
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Guo, Z., et al. (2016). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms. Journal of Hematology & Oncology, 9(1), 98. Available at: [Link]
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Kurz, T., et al. (2007). Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? Biochemical Journal, 403(1), 175–181. Available at: [Link]
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Hartinger, C. G., et al. (2008). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Journal of Analytical Atomic Spectrometry, 23(6), 803-809. Available at: [Link]
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Stacy, A. E., et al. (2016). Structure–Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance. Journal of Medicinal Chemistry, 59(18), 8464-8482. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Anti-proliferative Assays of Di(2-pyridyl) ketone thiosemicarbazone (Dp44mT)
Introduction: The Therapeutic Potential of Dp44mT
Di(2-pyridyl) ketone thiosemicarbazone (Dp44mT) is a synthetic iron chelator that has garnered significant attention in oncological research for its potent and selective anti-tumor activity.[1][2][3] Unlike traditional chemotherapeutic agents, Dp44mT's mechanism of action is multifaceted, primarily revolving around its high affinity for iron and copper.[3][4] Cancer cells exhibit an elevated demand for these metals to sustain their rapid proliferation, making them particularly vulnerable to metal chelation.[2][3] Dp44mT not only sequesters intracellular iron, leading to the inhibition of crucial iron-dependent enzymes like ribonucleotide reductase and subsequently halting DNA synthesis, but its metal complexes are also redox-active.[4][5] This redox activity catalyzes the generation of reactive oxygen species (ROS), inducing significant oxidative stress and triggering apoptotic cell death pathways.[3][5] Furthermore, Dp44mT and its copper complex have been shown to accumulate in lysosomes, leading to lysosomal membrane permeabilization and the release of cathepsins, further amplifying the apoptotic cascade.[2][6] This comprehensive guide provides detailed protocols for assessing the anti-proliferative effects of Dp44mT in vitro, offering researchers a robust framework for their investigations.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anti-proliferative efficacy of Dp44mT stems from its ability to induce a cascade of cytotoxic events within cancer cells. Understanding this mechanism is crucial for designing and interpreting in vitro assays.
-
Metal Chelation and Redox Cycling: Dp44mT readily binds to intracellular iron and copper, forming redox-active complexes.[3][5] These complexes participate in futile redox cycles, generating cytotoxic ROS such as hydroxyl radicals. This surge in oxidative stress overwhelms the cellular antioxidant capacity, leading to widespread damage to lipids, proteins, and DNA.
-
Lysosomal Disruption: Dp44mT exhibits a unique ability to target lysosomes.[2][6] Within the acidic environment of the lysosome, Dp44mT and its copper complex accumulate, leading to lysosomal membrane permeabilization. This releases hydrolytic enzymes, such as cathepsins, into the cytoplasm, which can activate pro-apoptotic proteins like Bid, initiating the mitochondrial apoptotic pathway.[2]
-
Induction of Apoptosis: The culmination of ROS-induced damage and lysosomal disruption is the activation of programmed cell death, or apoptosis. Dp44mT has been shown to modulate the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic Bcl-2 and increasing the expression of pro-apoptotic Bax.[2] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key event in the activation of the caspase cascade, ultimately leading to the execution of apoptosis.[2]
-
Cell Cycle Arrest: Dp44mT can also induce cell cycle arrest, primarily at the G1/S phase transition, by inhibiting cyclin-dependent kinases.[5] This prevents cancer cells from progressing through the cell cycle and replicating their DNA.
-
Modulation of Signaling Pathways: The cellular stress induced by Dp44mT activates several signaling pathways, including the JNK and NF-κB pathways, which are involved in both cell survival and apoptosis.[7] Furthermore, Dp44mT has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[8][9]
Below is a diagram illustrating the key signaling pathways affected by Dp44mT.
Caption: General workflow for cell viability assays.
Apoptosis Detection Assays
To confirm that the anti-proliferative effects of Dp44mT are due to apoptosis, the following assays can be performed.
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis. This assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or colorimetric signal.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well, black, clear-bottom plate and treat with Dp44mT at concentrations around the IC50 value for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.
-
Assay Reagent Addition: Following the manufacturer's instructions for a commercial caspase-3/7 activity assay kit, add the caspase substrate and buffer to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (typically 1-2 hours).
-
Fluorescence/Absorbance Measurement: Measure the fluorescence (e.g., Ex/Em = 485/530 nm) or absorbance using a plate reader.
-
Data Analysis: Normalize the signal to the number of cells (can be determined in a parallel plate using a viability assay) and express the results as a fold change in caspase activity compared to the vehicle control.
Principle: This is a widely used method to detect apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. [10] Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Dp44mT for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
References
- Lovejoy, D. B., Jansson, P. J., Brunk, U. T., Wong, J., Ponka, P., & Richardson, D. R. (2011). Antitumor activity of metal-chelating compound Dp44mT is mediated by formation of a redox-active copper complex that accumulates in lysosomes. Cancer research, 71(17), 5871–5880.
- Fouani, L., et al. (2022). Mechanistic insights into the antiproliferative effect of the redox-active iron chelator Dp44mT on multiple myeloma cell lines. Journal of Cancer Research and Clinical Oncology, 148(10), 2695-2709.
- Jansson, P. J., et al. (2015). The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY. Journal of Biological Chemistry, 290(2), 953-967.
- Lui, G. Y. L., et al. (2016). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms.
- Rao, V. A., et al. (2011). The iron chelator Dp44mT inhibits the proliferation of cancer cells but fails to protect from doxorubicin-induced cardiotoxicity in spontaneously hypertensive rats. Cancer chemotherapy and pharmacology, 68(3), 661–670.
- Stariat, J., et al. (2013). HPLC methods for determination of two novel thiosemicarbazone anti-cancer drugs (N4mT and Dp44mT) in plasma and their application to in vitro plasma stability of these agents. Journal of pharmaceutical and biomedical analysis, 72, 233-9.
- Meraz, I. M., et al. (2019). Complex forming competition and in-vitro toxicity studies on the applicability of di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (Dp44mT) as a metal chelator. Journal of inorganic biochemistry, 194, 148-156.
- Ghasemian, E., et al. (2019). Examining the Anti-Tumor Activity of Dp44mT-Loaded Nanoparticles In Vitro. Pharmaceutics, 11(11), 599.
- Stariat, J., et al. (2013). Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. Oncotarget, 4(6), 935–953.
- Chen, X., et al. (2021). Di-2-pyridylketone 4, 4-dimethyl-3-thiosemicarbazone effectively induces human colorectal carcinoma cell apoptosis via mTOR pathway. Aging Pathobiology and Therapeutics, 3(3), 56-62.
- Zhang, J., et al. (2020). Dp44mT, an iron chelator, suppresses growth and induces apoptosis via RORA-mediated NDRG2-IL6/JAK2/STAT3 signaling in glioma. Cellular Oncology, 43(3), 461-475.
- Seebacher, N. A., et al. (2016). The anti-tumor agent, Dp44mT, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1863(12), 3051-3065.
- Seebacher, N. A., et al. (2020). The anti-tumor agent, Dp44mT, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1867(12), 118835.
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Chakraborty, S., et al. (2014). Western blotting for determination of Bax:Bcl-2 ratio and... ResearchGate. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Step-by-step workflow of the standardized sulforhodamine B (SRB) assay. Retrieved from [Link]
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SpringerLink. (n.d.). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]
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Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Retrieved from [Link]
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ResearchGate. (n.t.). Analysis of the Interaction of Dp44mT with Human Serum Albumin and Calf Thymus DNA Using Molecular Docking and Spectroscopic Techniques. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Neuroblastoma Treatment using Di(2-pyridyl) ketone Thiosemicarbazone (DpT)
Introduction: Targeting Neuroblastoma's Iron Addiction
Neuroblastoma, a pediatric cancer originating from the neural crest, remains a significant clinical challenge, particularly in its high-risk, aggressive forms. A key metabolic feature of rapidly proliferating cancer cells, including neuroblastoma, is their heightened dependence on iron.[1][2][3] Iron is an essential cofactor for numerous enzymes involved in DNA synthesis and cellular respiration, making its availability a critical bottleneck for tumor growth.[1][4] This metabolic vulnerability presents a compelling therapeutic target.
Di(2-pyridyl) ketone thiosemicarbazones (DpT) are a class of potent iron chelators that have demonstrated significant anti-tumor activity in preclinical models of neuroblastoma.[2][5][6] Unlike classical iron chelators such as desferrioxamine (DFO), DpT compounds exhibit superior membrane permeability, allowing for effective depletion of intracellular iron pools.[6] This guide provides a comprehensive overview of the mechanism of action of DpT and detailed protocols for its application in in vivo neuroblastoma models, intended for researchers in oncology and drug development. A notable second-generation analog, Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), has shown enhanced efficacy and a more favorable pharmacokinetic profile, and has progressed to clinical trials.[2][7][8][9] The protocols described herein are largely based on studies involving DpC, providing a robust framework for preclinical evaluation.
Mechanism of Action: A Multi-pronged Anti-Tumor Strategy
The anti-neuroblastoma activity of DpT and its analogs is not merely a consequence of iron starvation but involves a cascade of downstream molecular events that collectively halt tumor progression.
-
Iron Depletion and Oxidative Stress: DpT chelators bind intracellular iron, forming redox-active complexes.[5] This sequestration inhibits iron-dependent enzymes, such as ribonucleotide reductase, which is critical for DNA synthesis. Furthermore, the iron complexes of DpT can catalyze the generation of reactive oxygen species (ROS), inducing a state of high oxidative stress that is toxic to cancer cells.[3][5]
-
Modulation of Key Oncogenic Pathways: Iron chelation by DpT analogs like DpC has been shown to potently down-regulate the expression of the N-MYC and c-MYC oncogenes, which are major drivers of neuroblastoma tumorigenesis.[6][10][11]
-
Upregulation of Tumor and Metastasis Suppressors: A critical aspect of DpT's mechanism is the marked upregulation of N-myc downstream-regulated gene-1 (NDRG1).[10][11][12] NDRG1 is a potent tumor suppressor in neuroblastoma, and its induction by DpT contributes to the inhibition of primary tumor growth and metastasis.[6]
-
Induction of Apoptosis and Cell Cycle Arrest: The culmination of these effects is the induction of programmed cell death (apoptosis) and cell cycle arrest. DpT treatment leads to the activation of key apoptotic signaling pathways, including the JNK and caspase cascades, and can induce G2/M cell cycle arrest.[8][13][14][15]
The following diagram illustrates the proposed signaling cascade initiated by DpT treatment in neuroblastoma cells.
Caption: DpT Signaling Pathway in Neuroblastoma.
Preclinical In Vivo Models for DpT Evaluation
The choice of an appropriate animal model is critical for the preclinical evaluation of DpT. Mouse models are the most commonly used for neuroblastoma research.[16]
| Model Type | Description | Advantages | Disadvantages |
| Subcutaneous Xenograft | Human neuroblastoma cell lines are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or SCID).[16] | Technically simple, easy to monitor tumor growth with calipers.[16] | Non-orthotopic location does not replicate the tumor microenvironment.[16] |
| Orthotopic Xenograft | Human neuroblastoma cells are injected into the adrenal gland fat pad, the primary site of neuroblastoma.[16] | Clinically relevant tumor microenvironment, allows for study of local invasion and metastasis.[17] | Technically challenging surgery or specialized injection techniques (e.g., ultrasound-guided) are required.[16][18] Tumor monitoring requires imaging.[17] |
| Patient-Derived Xenograft (PDX) | Patient tumor fragments are directly implanted into immunocompromised mice. | High clinical relevance, preserves original tumor heterogeneity.[16] | High cost, time-consuming, variable engraftment success rate.[16] |
| Genetically Engineered Mouse Model (GEMM) | Mice are engineered to develop neuroblastoma spontaneously (e.g., TH-MYCN mice).[19][20] | Intact immune system (in some models), recapitulates tumor initiation and progression. | Tumor latency can be variable, may not fully represent the genetic diversity of human neuroblastoma.[18] |
For initial efficacy studies of DpT, the orthotopic xenograft model is highly recommended as it provides a balance between clinical relevance and feasibility.
Experimental Protocols
The following protocols provide a framework for conducting an in vivo study to assess the efficacy of DpT (using DpC as the exemplar compound) against neuroblastoma.
Protocol 1: Orthotopic Neuroblastoma Xenograft Model Establishment
This protocol describes the establishment of an orthotopic tumor model using ultrasound-guided injection, which is a minimally invasive and precise technique.[18]
Materials:
-
Human neuroblastoma cell line (e.g., SK-N-LP/Luciferase for bioluminescence imaging).[7][8]
-
Culture medium (e.g., RPMI-1640 with 10% FBS).
-
Matrigel (or similar basement membrane matrix).
-
6-8 week old immunocompromised mice (e.g., BALB/c nude).
-
High-frequency ultrasound system with a guided injection attachment.
-
Anesthesia machine with isoflurane.
-
Sterile surgical instruments.
Procedure:
-
Cell Preparation: Culture neuroblastoma cells to ~80% confluency. On the day of injection, harvest cells by trypsinization, wash with sterile PBS, and count using a hemocytometer. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel on ice to a final concentration of 1 x 107 cells/mL. Keep on ice until injection.
-
Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the mouse in a supine position on a heated stage.
-
Ultrasound-Guided Injection:
-
Apply ultrasound gel to the abdominal area.
-
Use the ultrasound probe to visualize the left kidney and adrenal gland.
-
Using the guided injection system, advance a 30-gauge needle through the abdominal wall towards the adrenal gland.
-
Slowly inject 10 µL of the cell suspension (100,000 cells) into the para-adrenal area.[18]
-
Observe the formation of a small bleb on the ultrasound image, confirming successful injection.
-
Slowly withdraw the needle.
-
-
Post-Procedure Care: Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines.
-
Tumor Growth Monitoring: Allow tumors to establish for 7-10 days. Monitor tumor growth weekly using bioluminescence imaging (for luciferase-expressing cells) or ultrasound.[19]
Protocol 2: DpC Formulation and Administration
Materials:
-
Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC).
-
Vehicle solution (e.g., sterile saline or a solution of 10% DMSO, 40% PEG300, and 50% sterile water).
-
Sterile syringes and needles (27-30 gauge).
Procedure:
-
DpC Formulation: Prepare the DpC solution fresh daily. Dissolve DpC in the vehicle to the desired concentration (e.g., 0.4 mg/mL for a 4 mg/kg dose in a 20g mouse receiving 200 µL). Ensure complete dissolution.
-
Animal Grouping: Once tumors are established and have reached a predetermined size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=8-10 per group).
-
Administration:
Protocol 3: Efficacy and Toxicity Assessment
Workflow Diagram:
Caption: Experimental Workflow for DpT In Vivo Study.
Procedure:
-
Tumor Growth Measurement:
-
For subcutaneous models, measure tumor length and width 2-3 times weekly with digital calipers. Calculate volume using the formula: Tumor Volume (mm³) = [length × (width)²] / 2 .[22]
-
For orthotopic models, perform bioluminescence or ultrasound imaging weekly to quantify tumor burden.
-
-
Toxicity Monitoring:
-
Record animal body weight 2-3 times weekly.
-
Observe mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize mice according to approved institutional protocols.
-
Perform a necropsy. Carefully dissect the primary tumor and measure its final weight and volume.
-
Collect major organs (heart, lungs, liver, kidneys, spleen) for toxicity assessment.[7]
-
Fix a portion of the tumor and each organ in 4% paraformaldehyde for histopathology.[7]
-
Snap-freeze the remaining tumor tissue in liquid nitrogen for molecular analyses.
-
-
Ex Vivo Analyses:
-
Histopathology: Prepare paraffin-embedded sections of tumors and organs. Perform Hematoxylin and Eosin (H&E) staining to assess tumor morphology (e.g., necrosis) and organ histopathology.[7][23]
-
Western Blotting: Prepare protein lysates from frozen tumor samples to analyze the expression of key proteins such as cleaved caspase 3, cleaved PARP, N-MYC, and NDRG1.[7]
-
ELISA: Homogenize tumor tissue to measure levels of cytokines like TNF-α, which may be modulated by DpC treatment.[7][8]
-
Data Interpretation and Expected Outcomes
| Parameter | Control Group | DpT-Treated Group | Interpretation |
| Tumor Volume/Weight | Progressive increase | Significant reduction | Indicates anti-tumor efficacy. |
| Animal Body Weight | Stable or slight increase | Stable; significant loss (>15-20%) may indicate toxicity. | Assesses tolerability of the treatment. |
| Tumor Histology (H&E) | Dense, viable tumor cells | Increased areas of necrosis and apoptosis | Confirms cytotoxic effect of DpT. |
| Organ Histology (H&E) | Normal architecture | No significant pathological changes | Indicates lack of systemic toxicity. |
| Western Blot Markers | Low cleaved caspase 3/PARP, high N-MYC, low NDRG1 | High cleaved caspase 3/PARP, low N-MYC, high NDRG1 | Confirms mechanism of action (apoptosis induction, oncogene suppression, tumor suppressor induction). |
The Di(2-pyridyl) ketone thiosemicarbazone class of compounds represents a promising therapeutic strategy for neuroblastoma by targeting the tumor's intrinsic dependency on iron. The protocols outlined in this guide provide a robust framework for the in vivo evaluation of DpT and its analogs. Meticulous execution of these experimental plans, from model selection to endpoint analysis, is crucial for generating reliable preclinical data to support further drug development efforts.
References
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Kubiak, K., et al. (2022). Preclinical Models of Neuroblastoma—Current Status and Perspectives. International Journal of Molecular Sciences. Available at: [Link]
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Ge, L., et al. (2016). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms. Journal of Hematology & Oncology. Available at: [Link]
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Ge, L., et al. (2016). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms. PubMed. Available at: [Link]
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Lovejoy, D. B., et al. (2006). Dipyridyl Thiosemicarbazone Chelators with Potent and Selective Antitumor Activity Form Iron Complexes with Redox Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Lovejoy, D. B., et al. (2012). Novel Second-Generation Di-2-Pyridylketone Thiosemicarbazones Show Synergism with Standard Chemotherapeutics and Demonstrate Potent Activity against Lung Cancer Xenografts after Oral and Intravenous Administration in Vivo. Journal of Medicinal Chemistry. Available at: [Link]
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Teitz, T., et al. (2011). Preclinical Models for Neuroblastoma: Establishing a Baseline for Treatment. PLoS ONE. Available at: [Link]
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Lee, J., et al. (2019). Deoxypodophyllotoxin Exerts Anti-Cancer Effects on Colorectal Cancer Cells Through Induction of Apoptosis and Suppression of Tumorigenesis. Cancers. Available at: [Link]
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Leto, K., et al. (2022). Considerations for Using Neuroblastoma Cell Lines to Examine the Roles of Iron and Ferroptosis in Neurodegeneration. Antioxidants. Available at: [Link]
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Ge, L., et al. (2016). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms. Sci-Hub. Available at: [Link]
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Hakumäki, J. M., et al. (2003). Noninvasive estimation of tumour viability in a xenograft model of human neuroblastoma with proton magnetic resonance spectroscopy (1H MRS). British Journal of Cancer. Available at: [Link]
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Blatt, J., et al. (2001). Failure of Iron Chelators to Reduce Tumor Growth in Human Neuroblastoma Xenografts. Cancer Research. Available at: [Link]
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Aboody, K. S., et al. (2008). Schematic diagram of the protocol for NDEPT. PLoS ONE. Available at: [Link]
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Adhikari, A., et al. (2023). Glioblastoma-Neuroblastoma co-cultured multicellular spheroid model for anti-cancer drug screening. bioRxiv. Available at: [Link]
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Kemp, J. D., et al. (1991). The iron metabolism of the human neuroblastoma cell: lack of relationship between the efficacy of iron chelation and the inhibition of DNA synthesis. Biochimica et Biophysica Acta. Available at: [Link]
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Villalobos-Mayorga, A., et al. (2020). Modeling Dendritic Cell Pulsed Immunotherapy for Mice with Melanoma—Protocols for Success and Recurrence. Mathematics. Available at: [Link]
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Chen, L., et al. (2019). Comparison of tumor growth assessment using GFP fluorescence and DiI labeling in a zebrafish xenograft model. Taylor & Francis Online. Available at: [Link]
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Paukovcekova, S., et al. (2021). Iron-Chelation Treatment by Novel Thiosemicarbazone Targets Major Signaling Pathways in Neuroblastoma. PubMed. Available at: [Link]
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Blatt, J. (1987). Therapeutic Role of Ferritin in Neuroblastoma. Grantome. Available at: [Link]
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Application Notes & Protocols: Synergistic Antitumor Activity of Di(2-pyridyl) ketone Thiosemicarbazone in Combination Therapy with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Dual-Pronged Strategy to Overcome Chemotherapeutic Hurdles
Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis.[1][2] Its clinical efficacy, however, is often hampered by the onset of drug resistance and a spectrum of severe side effects.[1][3] This has driven the exploration of combination therapies aimed at enhancing cisplatin's potency and overcoming resistance mechanisms.[4][5]
Di(2-pyridyl) ketone thiosemicarbazones (DpT) represent a promising class of compounds for this purpose.[6] Unlike traditional cytotoxic agents, DpT and its analogues function as potent iron chelators.[7][8] This iron-scavenging ability has profound downstream consequences within cancer cells, which are notoriously iron-dependent for their rapid proliferation. The primary mechanism of DpT involves the chelation of intracellular iron, leading to the inhibition of ribonucleotide reductase (RR), a critical enzyme for DNA synthesis and repair.[9][10] Furthermore, the iron complexes formed by these ligands can catalytically generate reactive oxygen species (ROS), inducing a state of high oxidative stress.[8]
The scientific rationale for combining DpT with cisplatin is rooted in a multi-faceted synergistic interaction. By inhibiting ribonucleotide reductase, DpT depletes the pool of deoxyribonucleotides necessary for DNA repair, thereby preventing cancer cells from effectively mending the DNA lesions induced by cisplatin.[11][12] Simultaneously, the surge in ROS production caused by DpT can potentiate cisplatin-induced apoptosis and create a cellular environment that is inhospitable to survival. This application guide provides a comprehensive overview of the mechanisms underpinning this synergy and detailed protocols for its investigation in a preclinical setting.
Unraveling the Synergistic Mechanism of Action
The efficacy of the DpT-cisplatin combination lies in its ability to attack cancer cells on two distinct but complementary fronts: direct DNA damage and metabolic sabotage.
-
Cisplatin's Role: The DNA Damaging Agent Cisplatin enters the cell and, in the low-chloride intracellular environment, undergoes aquation. This activated form is a potent electrophile that readily binds to the N7 position of purine bases in DNA, forming intrastrand and interstrand cross-links.[1][13] These adducts distort the DNA helix, stalling replication and transcription, which activates cellular DNA damage response pathways and, in many cases, leads to apoptosis.[2][11]
-
DpT's Role: The Metabolic Disruptor and Repair Inhibitor Thiosemicarbazones like DpT are highly effective iron chelators.[7][14] Cancer cells have an elevated requirement for iron, making them particularly vulnerable to iron depletion.[15] DpT's chelation of iron directly inhibits the iron-dependent enzyme ribonucleotide reductase, which is essential for converting ribonucleotides to deoxyribonucleotides—the building blocks for DNA synthesis and repair.[10][16] This action not only halts proliferation but also cripples the cell's ability to repair cisplatin-induced DNA damage. Additionally, the DpT-iron complex itself is redox-active, participating in Fenton-like reactions that generate highly toxic ROS, leading to oxidative damage to lipids, proteins, and DNA.[8][17]
Visualizing the Mechanisms
Caption: Cisplatin's mechanism of action leading to apoptosis.
Caption: DpT's mechanism via iron chelation and ROS generation.
Caption: Synergistic workflow of DpT and Cisplatin combination.
In Vitro Experimental Protocols
The following protocols provide a framework for evaluating the synergistic effects of DpT and cisplatin. It is crucial to include appropriate controls (untreated, vehicle, single-agent) in every experiment.
Materials and Reagents
-
Cell Lines: A panel of cancer cell lines, including a cisplatin-sensitive line (e.g., A2780 ovarian) and its resistant counterpart (e.g., A2780cisR), is recommended.[18]
-
Compounds: Di(2-pyridyl) ketone thiosemicarbazone (DpT), Cisplatin (cis-diamminedichloroplatinum(II)).
-
Solvents: DMSO for DpT, 0.9% NaCl solution for Cisplatin.
-
Standard Cell Culture Reagents: DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Assay Kits: MTS or MTT Cell Proliferation Assay Kit, Annexin V-FITC/Propidium Iodide Apoptosis Detection Kit, DCFDA/H2DCFDA Cellular ROS Assay Kit, BCA Protein Assay Kit.
-
Antibodies for Western Blot: Primary antibodies against γ-H2AX (Ser139), Cleaved Caspase-3, Cleaved PARP, p53; appropriate HRP-conjugated secondary antibodies.
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentrations (IC50) of DpT and cisplatin, individually and in combination, and to quantify their synergistic interaction.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Drug Preparation:
-
Prepare a 10 mM stock solution of DpT in DMSO.
-
Prepare a 3.33 mM (1 mg/mL) stock solution of cisplatin in 0.9% NaCl.
-
Create serial dilutions of each drug in complete cell culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
Single-Agent: Treat cells with increasing concentrations of DpT or cisplatin alone.
-
Combination: Treat cells with both drugs simultaneously at a constant ratio (e.g., based on their individual IC50 values). It is critical to test multiple concentrations of the combination.
-
Include vehicle-only (DMSO/NaCl) and untreated controls.
-
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C, 5% CO₂.
-
MTS/MTT Assay: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Read the absorbance on a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Determine the IC50 values for each agent using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method (e.g., with CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Data Presentation:
| Treatment | Cell Line: A2780 (IC50, µM) | Cell Line: A2780cisR (IC50, µM) |
| Cisplatin | Expected: ~1-5 | Expected: >10-20 |
| DpT | Expected: ~0.01-0.1 | Expected: ~0.01-0.1 |
| Combination Index (CI) at ED50 | Hypothetical: 0.4 | Hypothetical: 0.3 |
| Table 1: Representative IC50 and Combination Index (CI) data. Lower CI values denote stronger synergy. The combination is expected to be effective even in cisplatin-resistant cells. |
Protocol 2: Quantification of Apoptosis
Objective: To measure the extent of apoptosis induced by the combination treatment compared to single agents.
Methodology:
-
Cell Seeding and Treatment: Plate 2x10⁵ cells per well in 6-well plates. After overnight adherence, treat with DpT, cisplatin, or the combination at their respective IC50 or 2xIC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant. A significant increase in the percentage of early and late apoptotic cells in the combination group compared to single-agent and control groups indicates enhanced apoptosis.
Protocol 3: Measurement of Intracellular ROS
Objective: To determine if the combination therapy enhances the generation of intracellular reactive oxygen species.
Methodology:
-
Cell Seeding and Treatment: Plate cells in 6-well plates or black-walled 96-well plates. Treat with DpT, cisplatin, or the combination for a shorter duration (e.g., 6-24 hours), as ROS generation is often an early event.
-
Probe Loading: Remove the treatment media, wash cells with warm PBS, and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in serum-free medium for 30 minutes at 37°C.
-
Measurement: Wash cells again to remove excess probe. Measure the fluorescence (excitation ~488 nm, emission ~525 nm) using a flow cytometer or fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity of treated samples to the untreated control. A significant increase in fluorescence indicates higher ROS levels.
Protocol 4: Western Blot Analysis of Key Signaling Pathways
Objective: To probe the molecular mechanisms by examining key proteins involved in DNA damage and apoptosis.
Methodology:
-
Cell Treatment and Lysis: Treat cells in 6-well or 10 cm plates as described in Protocol 2. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-γ-H2AX, anti-cleaved Caspase-3) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
Data Analysis: Densitometry analysis can be used to quantify changes in protein expression relative to the loading control. Expect to see a marked increase in γ-H2AX and cleaved caspase-3 in the combination treatment group.
Data Interpretation Summary:
| Assay | Expected Outcome for Synergy | Underlying Mechanism |
| Cell Viability | CI < 1 | Potentiation of cytotoxicity. |
| Apoptosis Assay | Increased Annexin V+ cells in combo vs. single agents | Enhanced activation of programmed cell death pathways. |
| ROS Measurement | Increased fluorescence in combo vs. single agents | DpT-iron complex-mediated oxidative stress.[8][17] |
| Western Blot | ↑ γ-H2AX, ↑ Cleaved Caspase-3/PARP in combo | Heightened DNA damage signaling and execution of apoptosis. |
| Table 2: Summary of expected results for confirming a synergistic interaction between DpT and Cisplatin. |
Conclusion and Future Directions
The combination of this compound and cisplatin offers a compelling therapeutic strategy. By simultaneously inflicting DNA damage and inhibiting the cellular machinery required for its repair, this combination has the potential to achieve potent synergistic cytotoxicity, particularly in tumors that have developed resistance to conventional platinum-based agents. The protocols outlined in this guide provide a robust framework for validating this synergy in vitro.
Successful demonstration of in vitro synergy should be followed by validation in more complex models. Future work should focus on in vivo studies using cancer xenograft models to assess therapeutic efficacy, dose-scheduling, and potential toxicities of the combination regimen.[19] These advanced studies are critical for translating this promising preclinical strategy into a viable clinical application for cancer patients.
References
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Jansson, P. J., et al. (2016). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms. Journal of Hematology & Oncology. Available at: [Link]
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Das, I., et al. (2012). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology. Available at: [Link]
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Lovejoy, D. B., et al. (2006). Dipyridyl Thiosemicarbazone Chelators with Potent and Selective Antitumor Activity Form Iron Complexes with Redox Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European Journal of Medicinal Chemistry. Available at: [Link]
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Siddik, Z. H. (2003). Cellular Responses to Cisplatin-Induced DNA Damage. Journal of Inorganic Biochemistry. Available at: [Link]
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Gao, J., et al. (2022). Thiosemicarbazones Can Act Synergistically with Anthracyclines to Downregulate CHEK1 Expression and Induce DNA Damage in Cell Lines Derived from Pediatric Solid Tumors. International Journal of Molecular Sciences. Available at: [Link]
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Jantova, S., et al. (2007). In vitro antitumor activity of 2-acetyl pyridine 4n-ethyl thiosemicarbazone and its platinum(II) and palladium(II) complexes. Investigational New Drugs. Available at: [Link]
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Bierer, D. E., et al. (1998). Inhibition of ribonucleotide reductase by alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones. Pharmacology & Therapeutics. Available at: [Link]
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Finch, R. A., et al. (2000). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. Biochemical Pharmacology. Available at: [Link]
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Kalinowski, D. S., & Richardson, D. R. (2005). Thiosemicarbazones from the Old to New: Iron Chelators that are More than Just Ribonucleotide Reductase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Chen, J., et al. (2021). Elucidating Role of Reactive Oxygen Species (ROS) in Cisplatin Chemotherapy: A Focus on Molecular Pathways and Possible Therapeutic Strategies. Molecules. Available at: [Link]
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Darnell, G., & Richardson, D. R. (2000). Cellular Iron Depletion and the Mechanisms Involved in the Iron-dependent Regulation of the Growth Arrest and DNA Damage Family of Genes. Journal of Biological Chemistry. Available at: [Link]
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Kovacevic, Z., et al. (2016). Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. Oncotarget. Available at: [Link]
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Soares, A. S., et al. (2013). Palladium(II) and platinum(II) bis(thiosemicarbazone) complexes of the 2,6-diacetylpyridine series with high cytotoxic activity in cisplatin resistant A2780cisR tumor cells and reduced toxicity. Journal of Inorganic Biochemistry. Available at: [Link]
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Application Notes & Protocols: A Senior Scientist's Guide to the Spectroscopic Analysis of Di(2-pyridyl) Ketone Thiosemicarbazone (Dpkt) Metal Complexes
Foundational Principles: The Significance of Dpkt and its Metal Complexes
Thiosemicarbazones (TSCs) are a class of Schiff base ligands renowned for their remarkable versatility in coordination chemistry and their wide spectrum of biological activities.[1] These compounds are synthesized through a straightforward condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[2] Their significance is profoundly amplified upon chelation with transition metal ions, a process that often enhances their therapeutic potential.[2][3] The resulting metal complexes have shown promise as anticancer, antimicrobial, and antiviral agents, largely attributed to their ability to interact with biological targets.[2][3]
Within this family, Di(2-pyridyl) ketone thiosemicarbazone (systematically named (Z)-2-(di(pyridin-2-yl)methylene)hydrazine-1-carbothioamide), hereafter referred to as Dpkt , stands out. Its unique structural framework, featuring two pyridine rings, an azomethine nitrogen, and a thione/thiol group, provides a tridentate NNS donor set. This arrangement allows Dpkt to form highly stable five- and six-membered chelate rings with a central metal ion. The biological activity of Dpkt and its analogues is often linked to their ability to chelate essential metal ions like iron and copper, thereby disrupting cellular processes in pathological cells.[3][4]
This guide provides an in-depth exploration of the synthesis and comprehensive spectroscopic characterization of Dpkt and its metal complexes. We will delve into the causality behind experimental choices and provide validated protocols essential for researchers in inorganic chemistry, medicinal chemistry, and drug development.
Synthesis Strategy: From Ligand to Metal Complex
The formation of a Dpkt-metal complex is a two-stage process: first, the synthesis of the free Dpkt ligand, followed by its reaction with a suitable metal salt.
Protocol: Synthesis of the Dpkt Ligand
This procedure is based on a standard Schiff base condensation reaction. The acidic medium, often facilitated by a few drops of a strong acid, catalyzes the nucleophilic attack of the primary amine of thiosemicarbazide on the carbonyl carbon of di(2-pyridyl) ketone.
Materials:
-
Di(2-pyridyl) ketone
-
Thiosemicarbazide
-
Ethanol (Absolute)
-
Concentrated Sulfuric Acid (Catalytic amount)
-
Reflux apparatus, magnetic stirrer, and heating mantle
-
Beakers, flasks, and filtration apparatus (Büchner funnel)
Step-by-Step Protocol:
-
Dissolution: In a 250 mL round-bottom flask, dissolve equimolar amounts of di(2-pyridyl) ketone and thiosemicarbazide in absolute ethanol. A typical scale would be 10 mmol of each reactant in 100 mL of ethanol.
-
Catalysis: Add 2-3 drops of concentrated sulfuric acid to the solution to catalyze the reaction.
-
Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 8-12 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]
-
Precipitation & Isolation: After reflux, reduce the volume of the solvent by approximately half using a rotary evaporator. Allow the concentrated solution to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the Dpkt ligand.
-
Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol to remove unreacted starting materials, and then with diethyl ether.
-
Drying: Dry the purified white or off-white crystalline solid in vacuo over silica gel. The product's identity and purity should be confirmed by melting point determination and spectroscopic methods (IR, NMR, Mass Spectrometry) as detailed in the following sections.
Protocol: General Synthesis of Dpkt-Metal Complexes (e.g., Fe(III), Cu(II), Ni(II))
The chelation process involves the coordination of the metal ion to the NNS donor atoms of the Dpkt ligand. Dpkt typically acts as a monoanionic ligand, losing a proton from the hydrazine (-NH) group to coordinate in its thiol form. The reaction is generally performed in a 1:2 metal-to-ligand molar ratio for octahedral complexes or 1:1 for other geometries, using various metal salts.[6]
Materials:
-
Synthesized Dpkt Ligand
-
Metal Salt (e.g., FeCl₃·6H₂O, CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O)
-
Methanol or Ethanol
-
Reflux apparatus
Step-by-Step Protocol:
-
Ligand Solution: Dissolve the Dpkt ligand in hot methanol or ethanol in a round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the chosen metal salt in the same solvent. For a 1:2 complex, use one molar equivalent of the metal salt for every two molar equivalents of the Dpkt ligand.
-
Complexation Reaction: Add the metal salt solution dropwise to the hot ligand solution with vigorous stirring. An immediate color change is typically observed, indicating the formation of the complex.[6]
-
Reflux: Reflux the resulting mixture for 2-4 hours to ensure the completion of the reaction.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The solid complex will precipitate out of the solution. Collect the precipitate by vacuum filtration, wash it with the solvent used for the reaction, and then with diethyl ether.
-
Drying: Dry the final colored complex in a desiccator. The product should be characterized thoroughly.
// Nodes Reactants [label="Reactants:\nDi(2-pyridyl) ketone\n+ Thiosemicarbazide"]; Solvent [label="Solvent:\nEthanol + H₂SO₄ (cat.)"]; Reflux1 [label="Reflux\n(8-12h)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Isolation1 [label="Isolation & Purification:\nCooling, Filtration, Washing"]; Dpkt [label="Pure Dpkt Ligand", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
MetalSalt [label="Metal Salt\n(e.g., FeCl₃) in Methanol"]; Reflux2 [label="Reflux\n(2-4h)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Isolation2 [label="Isolation & Purification:\nCooling, Filtration, Washing"]; Complex [label="Dpkt-Metal Complex", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Spectroscopic\nCharacterization", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> Reflux1; Solvent -> Reflux1; Reflux1 -> Isolation1; Isolation1 -> Dpkt;
Dpkt -> Reflux2; MetalSalt -> Reflux2; Reflux2 -> Isolation2; Isolation2 -> Complex; Complex -> Analysis; }
Caption: General workflow for the synthesis and analysis of Dpkt-metal complexes.
Spectroscopic Characterization: A Multi-faceted Approach
No single technique can fully elucidate the structure of a coordination complex. A synergistic approach using multiple spectroscopic methods is essential for unambiguous characterization.
Infrared (IR) Spectroscopy: Probing Functional Groups and Coordination
Principle & Causality: IR spectroscopy is a powerful frontline tool to confirm that coordination has occurred. When the Dpkt ligand binds to a metal ion, the electron density around its constituent atoms changes, which in turn alters the vibrational frequencies (stretching and bending) of its chemical bonds. By comparing the spectrum of the complex to that of the free ligand, we can pinpoint the atoms involved in coordination.
Key Interpretive Points:
-
Thione-Thiol Tautomerism: The free ligand spectrum shows a characteristic stretching vibration for the C=S bond (thione) typically around 800-850 cm⁻¹. In the complex, this band often disappears or weakens significantly, and a new band appears around 650-750 cm⁻¹, which is attributed to the C-S bond (thiolate). This is strong evidence of deprotonation and coordination through the sulfur atom.[6]
-
Azomethine Nitrogen Coordination: The ν(C=N) stretching frequency of the azomethine group (typically ~1600 cm⁻¹) shifts upon complexation (usually to a lower frequency). This shift indicates the involvement of the azomethine nitrogen in the chelation.[5][6]
-
Pyridyl Nitrogen Coordination: Vibrations associated with the pyridine rings, such as the in-plane and out-of-plane ring deformation bands, shift to higher frequencies upon coordination, confirming the participation of the pyridyl nitrogen.[6]
-
N-H Deprotonation: The N-H stretching vibration of the hydrazine moiety, visible in the free ligand around 3100-3300 cm⁻¹, is absent in the spectra of the deprotonated complexes.[5]
-
New Metal-Ligand Bands: The formation of new coordinate bonds is directly evidenced by the appearance of new, weak bands in the far-IR region (typically below 600 cm⁻¹), corresponding to ν(M-N) and ν(M-S) vibrations.[7]
Protocol for Analysis (KBr Pellet Method):
-
Grind 1-2 mg of the dried sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Table 1: Representative IR Spectral Data (cm⁻¹)
| Vibration Mode | Free Dpkt Ligand (Expected) | Dpkt-Metal Complex (Expected Shift) | Implication of Shift |
| ν(N-H) | ~3150 | Absent | Deprotonation of the hydrazine nitrogen |
| ν(C=N) (azomethine) | ~1600 | Shifted (e.g., ~1585) | Coordination of the azomethine nitrogen |
| ν(C=S) | ~840 | Shifted to lower ν or absent | Coordination of sulfur via the thiol form |
| Pyridine Ring Def. | ~620, ~405 | Shifted to higher ν (e.g., ~640, ~430) | Coordination of the pyridyl nitrogen |
| ν(M-N) / ν(M-S) | Absent | ~550-450 / ~390-350 | Direct evidence of new metal-ligand coordinate bonds |
Caption: Thione-thiol tautomerism of Dpkt, crucial for its coordination behavior.
UV-Visible (UV-Vis) Spectroscopy: Unveiling Electronic Transitions and Geometry
Principle & Causality: UV-Vis spectroscopy measures the electronic transitions between molecular orbitals. For Dpkt complexes, the spectrum is a composite of transitions within the ligand (intraligand), transitions between the ligand and the metal (charge transfer), and, for transition metals, transitions between d-orbitals (d-d transitions). The energies of these transitions, particularly the d-d bands, are highly sensitive to the coordination geometry around the metal ion.
Key Interpretive Points:
-
Intraligand Transitions: The free Dpkt ligand exhibits intense absorption bands in the UV region (< 400 nm), corresponding to π→π* and n→π* transitions within the pyridyl rings and the thiosemicarbazone moiety.[8] These bands often undergo a bathochromic (red) or hypsochromic (blue) shift upon complexation due to the alteration of orbital energies.
-
Charge Transfer (CT) Bands: New, often intense, bands may appear upon complexation. Ligand-to-Metal Charge Transfer (LMCT) bands are common and result from the excitation of an electron from a ligand-based orbital to a metal-based d-orbital.[9]
-
d-d Transitions: For complexes of transition metals with unfilled d-orbitals (e.g., Fe, Cu, Ni), weak absorption bands appear in the visible region. The number and position of these bands are diagnostic of the metal's d-electron configuration and the complex's geometry (e.g., octahedral vs. square planar).
Protocol for Analysis:
-
Prepare a stock solution of the complex (e.g., 1 mM) in a UV-transparent solvent (e.g., DMSO, DMF, or ethanol).[10]
-
Prepare a dilute solution (e.g., 10-50 µM) from the stock solution. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the spectrum over a range of 200-800 nm in a 1 cm path length quartz cuvette.[10]
Table 2: Representative UV-Vis Spectral Data (nm)
| Metal Complex Example | Intraligand π→π* / n→π* | Charge Transfer (LMCT) | d-d Transitions (Geometry) |
| Free Dpkt Ligand | ~260, ~320 | N/A | N/A |
| [Ni(Dpkt)₂] (Octahedral) | Shifted (e.g., ~270, ~330) | ~390 | Three weak bands, e.g., ~650, ~950 |
| [Cu(Dpkt)Cl] (Sq. Planar) | Shifted (e.g., ~265, ~325) | ~410 | One broad band, e.g., ~680 |
| [Fe(Dpkt)₂]Cl (Octahedral) | Shifted (e.g., ~262, ~394) | Intense band ~550-650 | Weaker bands possible |
Note: Specific λmax values are illustrative and will vary with the metal, solvent, and exact ligand structure.[6][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Solution Structure
Principle & Causality: NMR is invaluable for confirming the structure of diamagnetic complexes (e.g., Zn(II), square planar Ni(II), Co(III)) in solution. It provides a detailed map of the proton and carbon environments. Coordination to a metal deshields nearby nuclei, causing their corresponding signals to shift downfield in the spectrum.
Key Interpretive Points:
-
¹H NMR:
-
NH Proton: The most diagnostic signal is the N-H proton of the free ligand (often a broad singlet >10 ppm). Its disappearance in the complex's spectrum is definitive proof of deprotonation.[1]
-
Pyridyl Protons: The protons on the pyridine rings, especially those closest to the coordinating nitrogen, will show a downfield shift upon complexation.
-
Azomethine Proton (if present): If the starting carbonyl was an aldehyde, the azomethine proton signal would also shift downfield.
-
-
¹³C NMR:
-
C=S Carbon: The chemical shift of the thione carbon (typically >175 ppm in the free ligand) will shift significantly upon coordination.
-
Pyridyl and Imine Carbons: The carbons adjacent to the coordinating nitrogen atoms will also exhibit shifts, corroborating the coordination mode.
-
Protocol for Analysis:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (DMSO-d₆ is common due to its high dissolving power for these compounds).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Table 3: Representative ¹H NMR Data (δ, ppm in DMSO-d₆)
| Proton Assignment | Free Dpkt Ligand (Expected) | Diamagnetic [Zn(Dpkt)₂] (Expected) | Implication of Shift |
| N-H | ~10.5 (broad s) | Absent | Deprotonation |
| Pyridyl H6, H6' | ~8.6 (d) | ~8.8 (d) | Deshielding due to N-coordination |
| Other Pyridyl H's | 7.4 - 8.2 (m) | Shifted downfield | Confirmation of coordination |
// Nodes M [label="M", shape=circle, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=14, fixedsize=true, width=0.6]; S [label="S", fillcolor="#FBBC05", fontcolor="#202124"]; N_azo [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF", tooltip="Azomethine Nitrogen"]; N_py [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF", tooltip="Pyridyl Nitrogen"];
// Invisible nodes for structure node [style=invis, width=0, height=0, label=""]; C1; C2; C3; C4; C5; C6;
// Edges M -- S [label=" M-S bond"]; M -- N_azo [label=" M-N bond"]; M -- N_py [label=" M-N bond"];
// Structural edges S -- C1 [style=invis]; C1 -- N_azo [style=invis]; N_azo -- C2 [style=invis]; C2 -- C3 [style=invis]; C3 -- N_py [style=invis];
// Rank control to arrange in a chelate ring fashion {rank=same; S; C1; N_azo;} {rank=same; M; C2;} {rank=same; N_py; C3;} }
Caption: General tridentate NNS coordination of Dpkt to a central metal ion (M).
Mass Spectrometry (MS): Confirming Molecular Weight and Stoichiometry
Principle & Causality: Mass spectrometry provides the mass-to-charge ratio (m/z) of ionized molecules. For Dpkt complexes, this technique is crucial for confirming the molecular formula and the metal-to-ligand stoichiometry of the synthesized product. Electrospray Ionization (ESI-MS) is particularly well-suited as it is a soft ionization technique that can transfer intact complex ions from solution to the gas phase.
Key Interpretive Points:
-
Molecular Ion Peak: The primary goal is to identify the molecular ion peak, [M]⁺, or related adducts like [M+H]⁺ or [M+Na]⁺. The observed m/z value should match the calculated isotopic mass of the proposed complex structure.
-
Stoichiometry: For a complex like [Fe(Dpkt)₂]Cl, one might observe a peak for the cationic fragment [Fe(Dpkt)₂]⁺, confirming the 1:2 metal-to-ligand ratio.
-
Fragmentation Pattern: The fragmentation pattern can provide additional structural information, though it can be complex to interpret.
Protocol for Analysis (ESI-MS):
-
Prepare a dilute solution of the complex (~10-100 µM) in a solvent suitable for ESI, such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the expected charge of the complex.
Definitive Structure: The Role of X-ray Crystallography
While the combination of the spectroscopic techniques described above provides powerful evidence for the structure of a Dpkt-metal complex, single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination in the solid state.[11] If suitable single crystals can be grown, this technique provides precise information on:
-
Coordination Geometry: Unambiguously determines if the geometry is octahedral, square planar, tetrahedral, etc.
-
Bond Lengths and Angles: Provides exact measurements of the M-N and M-S bond lengths.
-
Crystal Packing: Shows how the complex molecules are arranged in the crystal lattice.
Obtaining a crystal structure provides the ultimate validation for the interpretations drawn from spectroscopic data.[6]
References
-
Suman, S., & Singh, R. (2018). Synthesis and Characterization of Thiosemicarbazone Metal Complexes. International Journal of Engineering Technology Science and Research, 5(4). [Link]
-
Samra, A. S., et al. (2021). New iron(III) complexes with 2-formylpyridine thiosemicarbazones: Synthetic aspects, structural and spectral analyses and cytotoxicity screening against MCF-7 human cancer cells. Applied Organometallic Chemistry, 35(5), e6177. [Link]
-
Iqbal, M. S., et al. (2023). Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. Eng. Proc., 59(1), 74. [Link]
-
Lovejoy, D. B., et al. (2006). Dipyridyl Thiosemicarbazone Chelators with Potent and Selective Antitumor Activity Form Iron Complexes with Redox Activity. Journal of Medicinal Chemistry, 49(18), 5451–5460. [Link]
-
Yadav, P., & Singh, A. K. (2024). Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study. Asian Journal of Chemistry, 36(7), 1735-1741. [Link]
-
Abdel-Rahman, L. H., et al. (2023). Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity. Scientific Reports, 13(1), 18365. [Link]
-
Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European Journal of Medicinal Chemistry, 171, 180-194. [Link]
-
Ozor, M. A., et al. (2016). Metal Complexes of Acetone Thiosemicarbazone: Synthesis, Spectral Characterization and Pharmacological Studies. Natural Sciences, 8(5), 197-208. [Link]
-
ResearchGate. (n.d.). UV-Visible Spectral data of thiosemicarbazone and its Ni(II) and. ResearchGate. [Link]
-
Jansson, P. J., et al. (2012). Novel second-generation di-2-pyridylketone thiosemicarbazones show synergism with standard chemotherapeutics and demonstrate potent activity against lung cancer xenografts after oral and intravenous administration in vivo. Journal of Medicinal Chemistry, 55(17), 7634-7647. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectral assignments for the thiosemicarbazone ligands... ResearchGate. [Link]
-
Jia, Y., et al. (2024). Novel thiosemicarbazone UV-vis chemosensor for dual pH-orthogonal detection of Fe 3+ and Ag +. RSC Advances, 14(5), 3163-3168. [Link]
-
Bacher, F., et al. (2020). Synthesis, Characterization, and Biological Activity of Hybrid Thiosemicarbazone–Alkylthiocarbamate Metal Complexes. Inorganic Chemistry, 59(6), 4028-4041. [Link]
-
ResearchGate. (n.d.). Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone: Structure of [Co(C7H7N4S)2][NCS]. ResearchGate. [Link]
-
ResearchGate. (n.d.). IR Spectra of thiosemicarbazones ligands and their complexes. ResearchGate. [Link]
-
Mashat, K. H. (2023). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules, 28(14), 5485. [Link]
-
Gzyl-Malcher, B., et al. (2019). Copper(II) Thiosemicarbazone Complexes and Their Proligands upon UVA Irradiation: An EPR and Spectrophotometric Steady-State Study. Molecules, 24(23), 4377. [Link]
-
ResearchGate. (n.d.). Dipyridyl Thiosemicarbazone Chelators with Potent and Selective Antitumor Activity Form Iron Complexes with Redox Activity. ResearchGate. [Link]
-
Reddy, T. S., & Kumar, A. (2018). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry, 34(5), 2568-2573. [Link]
-
Suceska, D., et al. (2021). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Crystals, 11(11), 1381. [Link]
Sources
- 1. naturalspublishing.com [naturalspublishing.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. researchgate.net [researchgate.net]
- 8. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Copper(II) Thiosemicarbazone Complexes and Their Proligands upon UVA Irradiation: An EPR and Spectrophotometric Steady-State Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Di(2-pyridyl) ketone Thiosemicarbazone in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Di(2-pyridyl) ketone thiosemicarbazone (Dpkt) in human plasma. Dpkt is a member of the thiosemicarbazone class of compounds, which are of significant interest in drug development due to their potential therapeutic activities, including anticancer properties. The accurate determination of Dpkt concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard is proposed for optimal accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method has been developed to be compliant with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1]
Introduction
This compound (Dpkt) and its analogues are a class of chelating agents that have demonstrated significant anti-proliferative and anti-tumor activities.[1] Their mechanism of action is often attributed to their ability to bind essential metal ions like iron and copper, disrupting cellular processes that are vital for cancer cell growth. The therapeutic potential of these compounds necessitates the development of reliable bioanalytical methods to characterize their pharmacokinetic profiles in preclinical and clinical studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[2] This application note provides a comprehensive protocol for the determination of Dpkt in human plasma, addressing the specific challenges associated with this class of compounds, such as their potential for metal chelation and metabolic instability. The method is designed to be robust and transferable, providing a solid foundation for researchers in drug discovery and development.
Materials and Reagents
-
Analytes and Standards:
-
This compound (Dpkt), analytical standard (≥98% purity)
-
(Z)-2-benzoylpyridine 4-ethylsemicarbazone (Internal Standard, IS), analytical standard (≥98% purity)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant), sourced from an accredited vendor.
-
Experimental Protocols
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Dpkt and IS into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume.
-
Working Standard Solutions: Prepare serial dilutions of the Dpkt primary stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution in 50:50 (v/v) acetonitrile/water.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[3][4]
Protocol:
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
To each tube, add 50 µL of the corresponding sample (blank plasma, plasma spiked with Dpkt for calibration and QC, or study sample).
-
Add 10 µL of the 100 ng/mL IS working solution to all tubes except the blank.
-
Add 150 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Analysis
The chromatographic conditions are optimized for the separation of Dpkt and the IS from endogenous plasma components. A C18 stationary phase is suitable for the retention of these relatively non-polar aromatic compounds.[5]
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | |
| 0.0 - 0.5 min | 10% B |
| 0.5 - 2.5 min | 10% to 90% B |
| 2.5 - 3.5 min | 90% B |
| 3.5 - 3.6 min | 90% to 10% B |
| 3.6 - 5.0 min | 10% B (Re-equilibration) |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Proposed transitions based on fragmentation patterns of similar compounds. To be empirically verified. |
| Dpkt (Quantifier) | m/z 257.1 → 184.1 (Loss of thiosemicarbazide moiety) |
| Dpkt (Qualifier) | m/z 257.1 → 105.1 (Pyridyl fragment) |
| Internal Standard | m/z 283.1 → 182.1 (Loss of ethylsemicarbazone moiety) |
Diagram of the Analytical Workflow:
Caption: Overview of the LC-MS/MS analytical workflow.
Method Validation
The developed method should be validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1] The validation should assess the following parameters:
-
Selectivity and Specificity: Analyze at least six different batches of blank human plasma to ensure no significant interference at the retention times of Dpkt and the IS.
-
Linearity and Range: Construct a calibration curve using at least seven non-zero standards. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (CV%) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement from different sources of human plasma.
-
Recovery: Determine the extraction recovery of Dpkt and the IS from plasma.
-
Stability: Assess the stability of Dpkt in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.
Table 2: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (CV%) | ≤ 15% |
| Stability | Analyte concentration within ±15% of the initial concentration |
Discussion
The choice of (Z)-2-benzoylpyridine 4-ethylsemicarbazone as an internal standard is based on its structural similarity to Dpkt, which is crucial for compensating for variability during sample preparation and ionization. A study on related di-2-pyridylketone thiosemicarbazones successfully utilized this compound as an internal standard.[2]
Protein precipitation with acetonitrile was selected as the sample preparation method due to its simplicity, speed, and high recovery for a broad range of small molecules.[3][4] While other techniques like liquid-liquid extraction or solid-phase extraction could be employed for cleaner extracts, protein precipitation is often sufficient for the sensitivity required in many drug development studies and is amenable to high-throughput automation.
The proposed MRM transitions for Dpkt are based on the expected fragmentation patterns of thiosemicarbazone compounds, which often involve the cleavage of the bond between the imine carbon and the hydrazine nitrogen, leading to the loss of the thiosemicarbazide moiety. The pyridyl fragment is also a common product ion for compounds containing this structure. It is imperative that these transitions are empirically optimized on the specific mass spectrometer being used to ensure maximum sensitivity and specificity.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is designed to be robust, selective, and sensitive, making it suitable for supporting pharmacokinetic and toxicokinetic studies in drug development. Adherence to the principles of bioanalytical method validation as outlined by regulatory agencies will ensure the generation of high-quality, reliable data.
References
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U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
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European Medicines Agency (EMA), Committee for Medicinal Products for Human Use (CHMP). (2011). Guideline on bioanalytical method validation. [Link][1]
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- Whitnack, E., & Richardson, D. R. (2006). The potent and novel thiosemicarbazone chelators di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone and 2-benzoylpyridine-4,4-dimethyl-3-thiosemicarbazone affect crucial thiol systems required for ribonucleotide reductase activity. Molecular Pharmacology, 70(2), 579-590.
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Jansson, A. M., et al. (2014). Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. Oncotarget, 5(20), 9784–9802.[2]
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Application Notes and Protocols for Preclinical Evaluation of Di(2-pyridyl) ketone thiosemicarbazone (Dp44mT) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(2-pyridyl) ketone thiosemicarbazone (Dp44mT) is a potent and selective anti-cancer agent that has demonstrated significant efficacy against a broad range of human cancers in preclinical studies.[1] As a member of the thiosemicarbazone class of compounds, Dp44mT exerts its anti-tumor activity through a multi-faceted mechanism of action, primarily centered on its ability to chelate essential metal ions, particularly iron and copper.[2][3] This disruption of metal homeostasis in cancer cells leads to the generation of cytotoxic reactive oxygen species (ROS), inhibition of critical enzymes like ribonucleotide reductase, and induction of apoptotic cell death.[1][4] Furthermore, Dp44mT exhibits lysosomotropic properties, accumulating in lysosomes and inducing lysosomal membrane permeabilization, a key step in its cytotoxic cascade.[5][6]
These application notes provide a comprehensive guide for researchers on the use of animal models to test the efficacy of Dp44mT. The protocols outlined below are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards in animal research.
I. Mechanism of Action: A Rationale for In Vivo Testing
The decision to evaluate Dp44mT in animal models is grounded in its well-defined mechanism of action, which suggests a high potential for in vivo efficacy. Cancer cells have a heightened requirement for iron to sustain their rapid proliferation, making them particularly vulnerable to iron chelation.[7][8][9] Dp44mT effectively sequesters intracellular iron, leading to cell cycle arrest and apoptosis.[10]
Moreover, the formation of redox-active complexes with both iron and copper enables Dp44mT to catalyze the production of damaging ROS within the tumor microenvironment.[4] This dual action of metal chelation and ROS generation contributes to its potent anti-cancer effects.[4] The ability of Dp44mT to target lysosomes, organelles crucial for cellular metabolism and clearance, provides an additional layer of selectivity and potency against cancer cells.[5][6]
Caption: Dp44mT's multi-pronged anti-cancer mechanism.
II. Recommended Animal Models and Cell Lines
The choice of an appropriate animal model is critical for the successful evaluation of Dp44mT's efficacy. Immunocompromised mice, such as athymic nude (nu/nu) or SCID mice, are commonly used to establish human tumor xenografts.
A. Subcutaneous Xenograft Models
Subcutaneous models are valuable for assessing the effect of Dp44mT on tumor growth and are relatively straightforward to establish and monitor.
Recommended Cell Lines with High Sensitivity to Dp44mT:
| Cell Line | Cancer Type | Key Characteristics |
| SK-MEL-28 | Melanoma | BRAF V600E mutant, widely used for melanoma studies.[1] |
| DMS-53 | Lung Carcinoma | Small cell lung cancer line, sensitive to chemotherapeutics.[1] |
| SK-N-MC | Neuroepithelioma | A representative model for neuroectodermal tumors.[1] |
| 143B | Osteosarcoma | Highly aggressive osteosarcoma cell line.[11] |
| LN229 | Glioblastoma | A well-characterized glioblastoma cell line.[8] |
B. Orthotopic Xenograft Models
Orthotopic models, where tumor cells are implanted into the corresponding organ of origin, provide a more clinically relevant microenvironment to study tumor progression and response to therapy.
Example: Orthotopic Glioblastoma Model
The LN229 glioma cell line can be used to establish an orthotopic brain tumor model in nude mice, allowing for the evaluation of Dp44mT's ability to cross the blood-brain barrier and inhibit tumor growth in the central nervous system.[8]
III. Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and reproducible data. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines and the ARRIVE guidelines.[1][12]
A. Preparation and Administration of Dp44mT
Materials:
-
This compound (Dp44mT) powder
-
Propylene glycol
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Formulation: Prepare a stock solution of Dp44mT. For intravenous administration, Dp44mT can be dissolved in a vehicle of 30% propylene glycol in 0.9% saline.[5]
-
Dosage: Based on previous studies, effective dosages in mice range from 0.1 to 0.75 mg/kg body weight.[1][5] A dose-response study is recommended to determine the optimal therapeutic dose for the specific tumor model.
-
Administration: Administer the Dp44mT solution intravenously (i.v.) via the tail vein. A typical treatment schedule is a daily injection for 5 consecutive days per week.[5]
Caption: Workflow for Dp44mT preparation and administration.
B. Tumor Implantation Protocols
1. Subcutaneous Xenograft Implantation (e.g., SK-MEL-28 Melanoma)
-
Culture SK-MEL-28 cells to 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.[7][13]
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each nude mouse.[7]
2. Orthotopic Glioblastoma Implantation (e.g., LN229 Glioma)
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).[8]
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates for intracranial injection.
-
Slowly inject a suspension of LN229 cells (e.g., 1 x 10^5 cells in 5 µL of PBS) into the brain parenchyma.[8]
-
Seal the burr hole with bone wax and suture the scalp incision.
C. Efficacy Evaluation
1. Tumor Growth Monitoring
-
Measure tumor dimensions (length and width) twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[14][15]
-
Monitor the body weight of the animals as an indicator of toxicity.
-
For orthotopic models, tumor growth can be monitored using bioluminescence imaging if the cells are engineered to express luciferase.[16]
2. Survival Analysis
-
Monitor animals daily for signs of distress or morbidity.
-
Euthanize animals when tumors reach a predetermined size (e.g., 1500 mm³) or if they show signs of significant suffering, in accordance with ethical guidelines.
-
Record the date of euthanasia or death for each animal.
-
Generate Kaplan-Meier survival curves to compare the survival rates between treatment and control groups.[11][17]
D. Pharmacodynamic Analysis
At the end of the study, tumors should be harvested for histological and molecular analysis to confirm the mechanism of action of Dp44mT in vivo.
1. Immunohistochemistry (IHC) for Cleaved Caspase-3 (Apoptosis Marker)
-
Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.[10][18]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the percentage of apoptotic cells in the tumor sections.
2. Hematoxylin and Eosin (H&E) Staining for Tumor Morphology
-
Prepare paraffin-embedded tissue sections as described for IHC.
-
Deparaffinize and rehydrate the sections.
-
Differentiate with acid alcohol and blue in a suitable solution.[2]
-
Counterstain with eosin solution.[2]
-
Dehydrate, clear, and mount the slides.[2]
-
Examine the slides under a microscope to assess tumor morphology, necrosis, and other histological features.
IV. Data Analysis and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate statistical tests (e.g., t-test, ANOVA). Survival data should be analyzed using the log-rank test.
V. Ethical Considerations
All animal experiments must be conducted with the highest regard for animal welfare. Researchers must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).[12] Protocols should be designed to minimize pain and distress to the animals. Humane endpoints must be clearly defined and strictly followed. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
VI. Conclusion
The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of Dp44mT in animal models. By employing these standardized methods, researchers can generate high-quality, reproducible data to support the further development of this promising anti-cancer agent.
References
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Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma. PubMed Central. Available at: [Link].
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H&E Staining Overview: A Guide to Best Practices. Leica Biosystems. Available at: [Link].
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Tumor Volume Measurements by Calipers. Biopticon. (2021-07-13). Available at: [Link].
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Treatment of A375 melanoma xenograft implanted into athymic nude mice. ResearchGate. Available at: [Link].
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Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research. PubMed Central. Available at: [Link].
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- Lovejoy, D. B., Jansson, P. J., Brunk, U. T., Wong, J., Ponka, P., & Richardson, D. R. (2011). Antitumor activity of metal-chelating compound Dp44mT is mediated by formation of a redox-active copper complex that accumulates in lysosomes. Cancer research, 71(17), 5871-5880.
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The iron chelator Dp44mT suppresses osteosarcoma's proliferation, invasion and migration: in vitro and in vivo. PubMed Central. Available at: [Link].
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- Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bruder, G., Chaplin, D. J., ... & Committee of the National Cancer Research Institute. (2010). Guidelines for the welfare and use of animals in cancer research. British journal of cancer, 102(11), 1555-1577.
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(A) Schematic of procedure for generating orthotopic glioblastoma mouse model. (B) Weekly bioluminescence imaging (BLI) to monitor tumor growth. ResearchGate. Available at: [Link].
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Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. JoVE. (2023-04-30). Available at: [Link].
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Improved Detection of Apoptotic Cells in Archival Paraffin Sections: Immunohistochemistry Using Antibodies to Cleaved Caspase 3. ResearchGate. Available at: [Link].
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3D Tumor Scanner vs. Calipers - Tumor Volume Measurement. Bioseb. Available at: [Link].
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HTAPP_Hematoxylin and Eosin (H&E) staining protocol of OCT frozen tissue. protocols.io. Available at: [Link].
- Sahni, S., Bae, D. H., Lane, D. J., Kovacevic, Z., Kalinowski, D. S., Jansson, P. J., & Richardson, D. R. (2014). The anticancer agent di-2-pyridylketone 4, 4-dimethyl-3-thiosemicarbazone (Dp44mT) overcomes prosurvival autophagy by two mechanisms: persistent induction of autophagosome synthesis and impairment of lysosomal integrity. Journal of Biological Chemistry, 289(48), 33134-33153.
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Standard Operating Procedure for Hematoxylin and Eosin (H&E) Staining. The Mycetoma Research Center. Available at: [Link].
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An Orthotopic Glioblastoma Mouse Model Maintaining Brain Parenchymal Physical Constraints and Suitable for Intravital Two-photon Microscopy. JoVE. (2014-04-21). Available at: [Link].
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vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry. Diva-Portal.org. Available at: [Link].
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Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. Spandidos Publications. (2017-05-22). Available at: [Link].
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The ARRIVE guidelines 2.0. NC3Rs. Available at: [Link].
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Mastering the H&E Staining: A Step-by-Step Protocol for Flawless Histology. CLYTE. (2025-12-01). Available at: [Link].
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Kaplan-Meier Survival Curves Simplified. YouTube. (2025-01-09). Available at: [Link].
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Robust and accurate method for measuring tumor volume using optical 3D scanning for nonclinical in vivo efficacy study. bioRxiv. (2024-05-10). Available at: [Link].
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Orthotopic Glioblastoma Mouse Model to study mutation | Protocol Preview. YouTube. (2022-07-04). Available at: [Link].
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Melanoma Xenografts. Altogen Labs. Available at: [Link].
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Tumor size was measured by Vernier calipers, and tumor volume was calculated with the formula V = a × b2/2, where a and b are tumor length and width, respectively. ResearchGate. Available at: [Link].
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Orthotopic Glioma Xenografts to study mutation | Protocol Preview. YouTube. (2022-07-04). Available at: [Link].
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Guidelines for the welfare and use of animals in cancer research. PubMed Central. Available at: [Link].
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Conduct, Oversight, and Ethical Considerations of Clinical Trials in Companion Animals with Cancer: Report of a Workshop on Best Practice Recommendations. ResearchGate. Available at: [Link].
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Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. (2019-07-08). Available at: [Link].
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Application Notes and Protocols for In Vivo Imaging of Di(2-pyridyl) ketone Thiosemicarbazone Biodistribution
Introduction: Unveiling the In Vivo Journey of a Potent Iron Chelator
The Di(2-pyridyl) ketone thiosemicarbazones (DpT) represent a promising class of therapeutic agents, demonstrating significant anti-cancer activity in both preclinical and clinical investigations.[1][2] Their mechanism of action is intrinsically linked to their high affinity for iron, a critical element for cellular proliferation and a key player in cancer metabolism.[3] By sequestering intracellular iron, DpT and its analogues, such as the extensively studied Dp44mT and DpC, disrupt essential metabolic pathways, leading to cell cycle arrest and apoptosis.[1][2]
Visualizing the biodistribution of these compounds in a living organism is paramount for understanding their pharmacokinetic and pharmacodynamic profiles, optimizing dosing strategies, and assessing their tumor-targeting capabilities. Positron Emission Tomography (PET), a highly sensitive molecular imaging modality, coupled with the generator-produced radionuclide Gallium-68 (⁶⁸Ga), offers a powerful tool for non-invasively tracking the in vivo fate of DpT.[4]
This comprehensive guide provides detailed protocols for the ⁶⁸Ga-labeling of a DpT analogue, its subsequent in vivo imaging in a preclinical tumor model using PET/CT, and the ex vivo biodistribution analysis. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to impart the scientific rationale behind each critical step, ensuring a robust and reproducible experimental workflow for researchers, scientists, and drug development professionals.
Scientific Rationale: Targeting the Iron-Addicted Phenotype of Cancer
Cancer cells exhibit an increased demand for iron compared to their normal counterparts to sustain their rapid proliferation and metabolic activities.[3] This "iron-addicted" phenotype makes the cellular iron metabolism a compelling target for therapeutic intervention. Thiosemicarbazones, like DpT, are potent iron chelators that can readily cross cell membranes and access intracellular iron pools.[3]
The proposed mechanism for the cellular uptake of DpT and its subsequent action involves a multi-step process. The lipophilic nature of DpT allows it to diffuse across the cell membrane. Once inside the cell, it chelates intracellular iron, forming a DpT-iron complex. This complex can then be recognized by iron transport proteins, such as transferrin receptor 1 (TfR1), which is often overexpressed on the surface of cancer cells. The DpT-iron complex is then internalized via endocytosis. Inside the acidic environment of the endosome, iron is released and can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
By radiolabeling DpT with ⁶⁸Ga, we can leverage the sensitivity of PET imaging to monitor the accumulation of the tracer in tumors, which are expected to have high iron turnover and TfR1 expression, as well as its distribution in other organs, providing critical information on its safety and efficacy.
Caption: Proposed mechanism of DpT cellular uptake and induction of apoptosis.
Experimental Protocols
Part 1: ⁶⁸Ga-Labeling of Di(2-pyridyl) ketone Thiosemicarbazone
This protocol outlines the manual radiolabeling of a DpT analogue with ⁶⁸Ga. It is crucial to perform this procedure in a certified hot cell with appropriate radiation shielding.
Materials:
-
This compound (DpT) analogue (e.g., Dp44mT or DpC)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl (metal-free)
-
Sodium acetate buffer (0.5 M, pH 4.5)
-
Sterile, pyrogen-free water for injection
-
C18 Sep-Pak light cartridges
-
Ethanol (absolute)
-
Sterile 0.22 µm syringe filters
-
Reaction vial (1.5 mL)
-
Heating block
-
Dose calibrator
-
Radio-TLC scanner or HPLC system for quality control
Protocol:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl according to the manufacturer's instructions.
-
Pre-concentration and Purification of ⁶⁸Ga:
-
Pass the ⁶⁸Ga eluate through a C18 Sep-Pak light cartridge.
-
Wash the cartridge with 5 mL of sterile water to remove any impurities.
-
Elute the purified ⁶⁸Ga³⁺ from the cartridge with 0.5 mL of a 5 M NaCl / 5.5 N HCl (97:3) solution into a clean reaction vial.[5]
-
-
Radiolabeling Reaction:
-
To the reaction vial containing the purified ⁶⁸Ga³⁺, add 10-20 µg of the DpT analogue dissolved in a small volume of DMSO.
-
Add 1.0 mL of 0.1 M sodium acetate buffer (pH 4.5) to the reaction mixture.[5]
-
Gently mix the contents of the vial.
-
-
Incubation: Place the reaction vial in a heating block pre-heated to 95°C for 10 minutes.
-
Purification of ⁶⁸Ga-DpT:
-
After incubation, allow the reaction mixture to cool to room temperature.
-
Pass the mixture through a pre-conditioned C18 Sep-Pak light cartridge (pre-conditioned with 5 mL of ethanol followed by 5 mL of sterile water).
-
Wash the cartridge with 5 mL of sterile water to remove any unreacted ⁶⁸Ga.
-
Elute the final ⁶⁸Ga-DpT product from the cartridge with 0.5 mL of ethanol.
-
-
Final Formulation:
-
Evaporate the ethanol under a gentle stream of nitrogen.
-
Reconstitute the ⁶⁸Ga-DpT in sterile saline for injection.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using radio-TLC or radio-HPLC. A typical radio-TLC system would involve a stationary phase of silica gel and a mobile phase of 0.1 M sodium citrate. The ⁶⁸Ga-DpT complex should have a different Rf value than free ⁶⁸Ga. An RCP of >95% is generally required for in vivo studies.
-
Radionuclidic Purity: Confirm the identity of ⁶⁸Ga by measuring the 511 keV photopeak using a gamma spectrometer.
-
pH: The pH of the final product should be between 4.5 and 7.5.
-
Sterility and Endotoxin Testing: Perform sterility and endotoxin tests according to standard pharmacopeial methods.
-
Caption: Workflow for the ⁶⁸Ga-labeling of DpT.
Part 2: In Vivo PET/CT Imaging Protocol
This protocol describes the procedure for performing PET/CT imaging in tumor-bearing mice to assess the biodistribution of ⁶⁸Ga-DpT. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of a human cancer cell line)
-
⁶⁸Ga-DpT radiotracer
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Heating pad
-
Tail vein catheter
Protocol:
-
Animal Preparation:
-
Fast the mice for 4-6 hours prior to imaging to reduce background signal, particularly in the gastrointestinal tract.
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place a tail vein catheter for radiotracer injection.
-
-
Radiotracer Administration:
-
Administer a bolus injection of ⁶⁸Ga-DpT (typically 3.7-7.4 MBq or 100-200 µCi) via the tail vein catheter.
-
Record the exact injected dose and time of injection.
-
-
PET/CT Imaging:
-
Position the anesthetized mouse on the scanner bed. A heating pad should be used to maintain the animal's body temperature.
-
Perform a CT scan for anatomical co-registration and attenuation correction. Typical parameters for a mouse CT scan are 40-50 kVp and 160-500 µA.
-
Initiate a dynamic or static PET scan. A typical static scan would be acquired for 15-30 minutes starting at 60 minutes post-injection. Dynamic scanning can be performed for 60-120 minutes immediately following injection to capture the kinetic profile of the tracer.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM or MAP).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the CT images for various organs (e.g., tumor, liver, kidneys, spleen, muscle, heart, lungs, and brain) and transfer them to the co-registered PET images.
-
Calculate the standardized uptake value (SUV) for each ROI. The SUV is a semi-quantitative measure of tracer uptake and is calculated as:
-
SUV = (Radioactivity concentration in ROI [MBq/g] / Injected dose [MBq]) x Body weight [g]
-
-
Calculate tumor-to-organ ratios to assess the specificity of tracer uptake.
-
Part 3: Ex Vivo Biodistribution Protocol
Ex vivo biodistribution studies provide a quantitative validation of the PET imaging data.
Materials:
-
Tumor-bearing mice
-
⁶⁸Ga-DpT radiotracer
-
Gamma counter
-
Surgical instruments for dissection
-
Precision balance
Protocol:
-
Animal Groups: Divide the tumor-bearing mice into groups for different time points post-injection (e.g., 30, 60, and 120 minutes). A minimum of 3-5 mice per group is recommended.
-
Radiotracer Injection: Inject each mouse with a known amount of ⁶⁸Ga-DpT (e.g., 0.37-0.74 MBq or 10-20 µCi) via the tail vein.
-
Tissue Harvesting:
-
At the designated time point, euthanize the mouse by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Immediately dissect and collect major organs and tissues, including the tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone.
-
-
Measurement of Radioactivity:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Also, measure the radioactivity of a standard sample of the injectate to calculate the total injected dose.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula:
-
%ID/g = (Counts per minute in tissue / Weight of tissue [g]) / (Total counts per minute injected) x 100
-
-
This provides a quantitative measure of the radiotracer's distribution throughout the body.
-
Expected Results and Data Presentation
The in vivo PET/CT imaging is expected to show significant accumulation of ⁶⁸Ga-DpT in the tumor, reflecting the high iron demand and potential overexpression of iron transport proteins in cancerous tissues. The ex vivo biodistribution data will provide a quantitative confirmation of these findings.
Table 1: Hypothetical Ex Vivo Biodistribution of ⁶⁸Ga-DpT in a Xenograft Mouse Model (%ID/g ± SD)
| Organ/Tissue | 30 min p.i. | 60 min p.i. | 120 min p.i. |
| Blood | 5.2 ± 0.8 | 2.5 ± 0.4 | 1.1 ± 0.2 |
| Tumor | 4.8 ± 1.2 | 6.5 ± 1.5 | 5.9 ± 1.3 |
| Heart | 1.5 ± 0.3 | 1.1 ± 0.2 | 0.8 ± 0.1 |
| Lungs | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.0 ± 0.2 |
| Liver | 8.5 ± 1.8 | 7.2 ± 1.4 | 5.5 ± 1.1 |
| Spleen | 3.5 ± 0.7 | 4.1 ± 0.9 | 3.8 ± 0.8 |
| Kidneys | 15.2 ± 2.5 | 12.8 ± 2.1 | 8.9 ± 1.7 |
| Muscle | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 |
| Bone | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.3 ± 0.3 |
Note: These are hypothetical values and will need to be determined experimentally. The high kidney uptake is typical for many ⁶⁸Ga-labeled compounds that are cleared through the renal system. The liver uptake may reflect metabolism and clearance of the compound.
Table 2: Tumor-to-Organ Ratios Calculated from PET Imaging Data (60 min p.i.)
| Ratio | Value |
| Tumor/Muscle | 10.8 |
| Tumor/Blood | 2.6 |
| Tumor/Liver | 0.9 |
These ratios are critical for assessing the imaging contrast and the potential for using ⁶⁸Ga-DpT as a tumor-specific imaging agent.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Radiolabeling Yield | Incorrect pH of the reaction mixture. | Optimize the pH of the sodium acetate buffer. |
| Inactive ⁶⁸Ga eluate. | Check the expiry date and performance of the ⁶⁸Ge/⁶⁸Ga generator. | |
| Impurities in the DpT compound. | Ensure the purity of the DpT analogue. | |
| High Uptake in Non-Target Organs | Poor in vivo stability of the tracer. | Assess the in vivo stability of ⁶⁸Ga-DpT. |
| Non-specific binding. | Consider modifications to the DpT structure to improve specificity. | |
| High Variability in Biodistribution Data | Inconsistent injection technique. | Ensure consistent and accurate tail vein injections. |
| Differences in animal physiology. | Use age- and weight-matched animals and ensure consistent housing conditions. |
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the in vivo imaging and biodistribution analysis of this compound analogues using ⁶⁸Ga-PET/CT. By following these methodologies, researchers can gain valuable insights into the pharmacokinetic and tumor-targeting properties of this promising class of anti-cancer agents, thereby accelerating their development from the laboratory to the clinic. The combination of non-invasive imaging and quantitative ex vivo analysis offers a powerful, self-validating system for evaluating the in vivo performance of novel therapeutics.
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Beshara, P. V., & Richardson, D. R. (2006). Dipyridyl Thiosemicarbazone Chelators with Potent and Selective Antitumor Activity Form Iron Complexes with Redox Activity. Journal of Medicinal Chemistry, 49(23), 6769-6779. [Link]
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Jansson, P. J., et al. (2016). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms. Journal of Experimental & Clinical Cancer Research, 35(1), 1-16. [Link]
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Lobeek, D., et al. (2018). In Vivo Characterization of 4 68Ga-Labeled Multimeric RGD Peptides to Image αvβ3 Integrin Expression in 2 Human Tumor Xenograft Mouse Models. Journal of Nuclear Medicine, 59(10), 1616-1622. [Link]
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Lovejoy, D. B., et al. (2011). Novel Second-Generation Di-2-Pyridylketone Thiosemicarbazones Show Synergism with Standard Chemotherapeutics and Demonstrate Potent Activity against Lung Cancer Xenografts after Oral and Intravenous Administration in Vivo. Journal of Medicinal Chemistry, 54(18), 6200-6214. [Link]
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Migliari, S., et al. (2023). Automated Synthesis Method to Produce the PET Tracer [68Ga]Ga-FAPI-46 for Clinical Applications: Development, Optimization and Validation. Fortune Journal of Biotechnology and Biomedicine, 6(1), 336-346. [Link]
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Nelson, B. J. B., et al. (2022). Good practices for 68Ga radiopharmaceutical production. EJNMMI Radiopharmacy and Chemistry, 7(1), 1-26. [Link]
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Santoro, F., et al. (2024). Biodistribution Assessment of a Novel 68Ga-Labeled Radiopharmaceutical in a Cancer Overexpressing CCK2R Mouse Model: Conventional and Radiomics Methods for Analysis. International Journal of Molecular Sciences, 25(6), 3469. [Link]
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Assessing Lysosomal Membrane Permeabilization by Di(2-pyridyl) ketone thiosemicarbazone (Dp44mT): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for assessing lysosomal membrane permeabilization (LMP) induced by the potent anti-cancer agent Di(2-pyridyl) ketone thiosemicarbazone (Dp44mT). This document moves beyond a simple recitation of steps, offering insights into the underlying scientific principles and practical considerations to ensure robust and reproducible results.
Introduction: The Lysosome as a Therapeutic Target and the Role of Dp44mT
Lysosomes, once viewed simply as cellular recycling centers, are now recognized as critical signaling hubs that regulate a host of cellular processes, including cell death. The selective induction of lysosomal membrane permeabilization (LMP) has emerged as a promising strategy in cancer therapy. LMP leads to the release of cathepsins and other hydrolases from the lysosomal lumen into the cytosol, triggering a cascade of events that can culminate in apoptosis or necroptosis.
This compound, or Dp44mT, is a potent iron chelator with significant anti-tumor activity. Its mechanism of action is multifaceted, but a key component involves the destabilization of lysosomal membranes. Dp44mT readily crosses cellular membranes and accumulates within the acidic environment of lysosomes. Here, it forms redox-active complexes with lysosomal copper and iron, leading to the generation of reactive oxygen species (ROS). This localized oxidative stress damages the lysosomal membrane, causing LMP and subsequent cell death. Understanding and accurately measuring Dp44mT-induced LMP is therefore crucial for elucidating its mechanism of action and for the development of novel cancer therapeutics.
Mechanism of Dp44mT-Induced Lysosomal Membrane Permeabilization
The lipophilic nature of Dp44mT allows for its passive diffusion across the plasma membrane. Due to its basic properties, it becomes protonated and trapped within the acidic lumen of lysosomes. Inside the lysosome, Dp44mT chelates transition metals, particularly copper and iron, forming redox-active complexes. These complexes participate in Fenton-like reactions, generating highly reactive hydroxyl radicals. The accumulation of these ROS leads to lipid peroxidation and damage to the lysosomal membrane, resulting in its permeabilization.
Figure 1. Mechanism of Dp44mT-induced lysosomal membrane permeabilization.
Preparation and Handling of Dp44mT
Synthesis of this compound (Dp44mT)
While Dp44mT is commercially available, for researchers requiring in-house synthesis, the following protocol, adapted from published methods, can be utilized.[1][2]
Materials:
-
Di-2-pyridyl ketone
-
4,4-Dimethyl-3-thiosemicarbazide
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve di-2-pyridyl ketone (1 equivalent) in warm absolute ethanol in a round-bottom flask.
-
In a separate container, dissolve 4,4-dimethyl-3-thiosemicarbazide (1 equivalent) in a minimal amount of warm absolute ethanol.
-
Slowly add the thiosemicarbazide solution to the stirring di-2-pyridyl ketone solution.
-
Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, and then place it on ice to facilitate precipitation of the product.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Dp44mT.
-
Dry the purified product under vacuum.
Characterization: The identity and purity of the synthesized Dp44mT should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Preparation of Dp44mT Stock Solutions
Dp44mT is sparingly soluble in aqueous solutions. Therefore, it is essential to prepare a concentrated stock solution in an appropriate organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing Dp44mT stock solutions for in vitro studies.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the final concentration of DMSO in the cell culture medium. The final DMSO concentration should ideally be below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect the solution from light.
Experimental Protocols for Assessing LMP
Two widely accepted and complementary methods for assessing LMP are the Acridine Orange (AO) relocation assay and the Galectin-3 puncta formation assay.
Acridine Orange (AO) Relocation Assay
Principle: Acridine orange is a lysosomotropic weak base that accumulates in acidic compartments like lysosomes.[3][4][5] In these acidic environments, AO exists in a protonated, aggregated form that emits red fluorescence.[4] Upon LMP, the lysosomal pH gradient dissipates, and AO leaks into the cytosol and nucleus, where it reverts to its monomeric form and intercalates with DNA and RNA, emitting green fluorescence.[6][7] The loss of red fluorescence and/or an increase in green fluorescence is indicative of LMP.
Workflow:
Figure 2. Workflow for the Acridine Orange relocation assay.
Detailed Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate (e.g., 96-well or 24-well) suitable for fluorescence microscopy. Allow the cells to adhere and reach the desired confluency (typically 60-80%).
-
Dp44mT Treatment: Prepare serial dilutions of Dp44mT in complete cell culture medium from the DMSO stock solution. Replace the existing medium with the Dp44mT-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time points. The optimal incubation time will depend on the cell type and the concentration of Dp44mT used.
-
Acridine Orange Staining: Prepare a fresh solution of Acridine Orange in pre-warmed complete cell culture medium at a final concentration of 1-5 µg/mL.
-
Remove the Dp44mT-containing medium and wash the cells once with warm PBS.
-
Add the Acridine Orange staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells two to three times with warm PBS or phenol red-free medium to remove excess stain.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for red (Ex/Em: ~502/525 nm for aggregates) and green (Ex/Em: ~488/526 nm for monomers) fluorescence.
-
Data Analysis: Quantify the mean fluorescence intensity of red and green channels per cell or per image using image analysis software (e.g., ImageJ/Fiji). A decrease in the red/green fluorescence intensity ratio indicates LMP.[8][9]
Galectin-3 Puncta Formation Assay
Principle: Galectins are a family of β-galactoside-binding proteins that are diffusely localized in the cytoplasm under normal conditions.[10][11] Upon damage to the lysosomal membrane, the inner glycans of lysosomal glycoproteins become exposed to the cytosol. Galectin-3 recognizes and binds to these exposed glycans, leading to its rapid translocation from the cytosol to the damaged lysosomes, where it forms distinct puncta.[10][11] The visualization of these Galectin-3 puncta by immunofluorescence is a highly specific and sensitive marker of LMP.
Workflow:
Figure 3. Workflow for the Galectin-3 puncta formation assay.
Detailed Protocol:
-
Cell Seeding: Seed cells on sterile glass coverslips placed in a multi-well plate. Allow them to attach and grow to the desired confluency.
-
Dp44mT Treatment: Treat the cells with Dp44mT as described in the AO assay protocol.
-
Fixation: After incubation, wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with a gentle detergent such as digitonin (e.g., 50 µg/mL in PBS for 5-10 minutes) or saponin. Harsh detergents like Triton X-100 can disrupt lysosomal membranes and should be used with caution.[1]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% normal goat serum or 3% BSA in PBS) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Galectin-3, diluted in blocking buffer, overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS, with a final rinse in deionized water. Mount the coverslips onto glass slides using an antifade mounting medium. Image the cells using a fluorescence or confocal microscope.
-
Data Analysis: Quantify the number and intensity of Galectin-3 puncta per cell using automated image analysis software. A significant increase in the number of Galectin-3 puncta per cell is indicative of LMP.
Quantitative Data and Interpretation
The optimal concentration of Dp44mT and the incubation time required to induce LMP can vary significantly between different cell lines. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific experimental system.
| Parameter | Dp44mT Concentration Range | Typical Incubation Time | Cell Line Examples | Reference |
| GI50 (Growth Inhibition) | 10 nM - 1 µM | 48 - 72 hours | NCI-60 panel, various cancer cell lines | [12][13][14][15][16][17] |
| LMP Induction (Acridine Orange) | 1 - 25 µM | 30 minutes - 24 hours | MCF7, SK-N-MC | [11] |
| LMP Induction (Galectin-3) | 1 - 10 µM | 1 - 8 hours | HeLa, U2OS | [10] |
Data Interpretation:
-
Acridine Orange Assay: A shift from red to green fluorescence indicates a loss of the lysosomal proton gradient, a hallmark of LMP. Ratiometric analysis of red to green fluorescence provides a quantitative measure of LMP.[8][9]
-
Galectin-3 Puncta Assay: The appearance of distinct, bright Galectin-3 puncta that colocalize with lysosomal markers (e.g., LAMP1) is a specific indicator of lysosomal damage. The number of puncta per cell or the percentage of cells with puncta can be quantified to assess the extent of LMP.
Troubleshooting
| Problem | Possible Cause | Solution |
| Acridine Orange Assay: High Green Fluorescence in Control Cells | Cell death from other causes; phototoxicity from the microscope light source. | Check cell viability with a trypan blue exclusion assay. Minimize exposure to the excitation light during imaging. |
| Acridine Orange Assay: Weak Red Fluorescence in Control Cells | Insufficient staining time or concentration; lysosomal dysfunction in the cell line. | Optimize AO concentration and incubation time. Use a positive control for lysosomal integrity (e.g., chloroquine). |
| Galectin-3 Assay: High Background Staining | Inadequate blocking; primary or secondary antibody concentration too high; non-specific antibody binding. | Increase blocking time or change blocking agent (e.g., use serum from the same species as the secondary antibody). Titrate antibody concentrations. Run a secondary antibody-only control.[3][18][19] |
| Galectin-3 Assay: No or Weak Puncta Formation | Dp44mT concentration or incubation time is insufficient; inefficient permeabilization; antibody not suitable for immunofluorescence. | Perform a dose-response and time-course experiment. Optimize permeabilization conditions (try different detergents or incubation times).[1] Verify antibody performance with a positive control (e.g., treatment with L-leucyl-L-leucine methyl ester (LLOMe)). |
| General: Inconsistent Results | Dp44mT precipitation in media; variability in cell health and density. | Ensure Dp44mT is fully dissolved in DMSO before diluting in media. Maintain consistent cell culture practices and seeding densities. |
Conclusion
The assessment of lysosomal membrane permeabilization is a critical component in understanding the cytotoxic mechanisms of Dp44mT. The Acridine Orange relocation and Galectin-3 puncta formation assays provide robust and complementary methods for detecting and quantifying LMP. By carefully following the detailed protocols and considering the key principles outlined in this guide, researchers can obtain reliable and reproducible data to advance our understanding of this promising anti-cancer agent and the broader field of lysosome-targeted therapies.
References
- Aits, S., Jäättelä, M., & Nylandsted, J. (2015). Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death. Methods in cell biology, 126, 261–285.
- Aits, S., Kricker, J., Groth-Pedersen, L., Bøgh, M., Smedegaard, S., Nylandsted, J., & Jäättelä, M. (2015). Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay. Autophagy, 11(8), 1408–1424.
- Rao, V. A., Klein, S. R., Espandiari, P., Knapton, A., Zhang, J., Dickey, J. S., Herman, E. H., & Shacter, E. (2011). The iron chelator Dp44mT inhibits the proliferation of cancer cells but fails to protect from doxorubicin-induced cardiotoxicity in spontaneously hypertensive rats. Cancer chemotherapy and pharmacology, 68(5), 1125–1134.
- Lovejoy, D. B., Jansson, P. J., Brunk, U. T., Wong, J., Pônka, P., & Richardson, D. R. (2011). Antitumor activity of metal-chelating compound Dp44mT is mediated by formation of a redox-active copper complex that accumulates in lysosomes. Cancer research, 71(17), 5871–5880.
- Zhitomirsky, B., & Assaraf, Y. G. (2015). The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY. The Journal of biological chemistry, 290(4), 2292–2305.
- Sahni, S., Jansson, P. J., & Richardson, D. R. (2020). The anti-tumor agent, Dp44mT, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis. Biochimica et biophysica acta. Molecular basis of disease, 1866(12), 165970.
- Metwally, M. A., Abdel-monem, M. I., & El-sayed, M. E. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529.
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Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Retrieved from [Link]
- Powless, A., et al. (2017). Considerations for point-of-care diagnostics: evaluation of acridine orange staining and postprocessing methods for a three-part leukocyte differential test. Journal of Biomedical Optics, 22(3), 035001.
- Rao, V. A., et al. (2011). The iron chelator Dp44mT inhibits the proliferation of cancer cells but fails to protect from doxorubicin-induced cardiotoxicity in spontaneously hypertensive rats. Cancer Chemotherapy and Pharmacology, 68(5), 1125–1134.
- Updating Ortho- and Metachromatic Acridine Orange Fluorescence in Cytochemical Chromosome Staining: A Proposal for Understanding Its Differential Fluorescence on Double- and Single-Stranded Nucleic Acids Substrates Based on Intercalation. (2023). International Journal of Molecular Sciences, 24(20), 15309.
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Panda, S. R. (2024). Troubleshooting about Immunofluorescence experiment. ResearchGate. Retrieved from [Link]
- Bocheńska, K., et al. (2019). Fluorescence microscopy analysis of lysosomal compartments and other acidic vesicles in keratinocytes. International Journal of Molecular Sciences, 20(9), 2255.
- Wang, Y., et al. (2016). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms.
- Thomé, M. P., et al. (2016). Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy. Journal of Cell Science, 129(24), 4622–4632.
- An, L., et al. (2017). Examining the Anti-Tumor Activity of Dp44mT-Loaded Nanoparticles In Vitro. Pharmaceutics, 9(4), 48.
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Preparation of 4-(2-pyridyl)-3-thiosemicarbazide (PTC). (n.d.). ResearchGate. Retrieved from [Link]
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Carbone Cancer Center. (2018). Basic Data Analysis, Gating, and Statistics in Flow Cytometry. Retrieved from [Link]
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Application Note: Interrogating Apoptosis Induced by Di(2-pyridyl) ketone thiosemicarbazone Using Flow Cytometry
Introduction: The Therapeutic Potential of Di(2-pyridyl) ketone thiosemicarbazone (DpT)
This compound (DpT) and its derivatives, such as Di(2-pyridyl)ketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT), represent a promising class of novel anti-cancer agents.[1] These compounds exhibit potent and selective anti-tumor activity across a variety of cancer types.[2][3][4] The primary mechanism of action for these thiosemicarbazones is multifaceted, involving the chelation of essential metal ions like iron and copper.[1][2] This disruption of metal homeostasis inhibits crucial enzymes like ribonucleotide reductase, which is vital for DNA synthesis and repair, thereby impeding cell proliferation.[1][5] Furthermore, the metal complexes formed by DpT can generate reactive oxygen species (ROS), inducing significant oxidative stress within cancer cells.[2][6] This cascade of events ultimately converges on the activation of programmed cell death pathways, most notably apoptosis.[1][3][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing multi-parameter flow cytometry to analyze and quantify apoptosis induced by DpT. We will delve into the core principles of key apoptosis assays, provide detailed, field-proven protocols, and illustrate data interpretation strategies.
The Rationale: Why Flow Cytometry for Apoptosis Analysis?
Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a heterogeneous population.[8] When studying drug-induced apoptosis, it offers several distinct advantages:
-
Multiparametric Analysis: Simultaneously measure multiple cellular characteristics (e.g., membrane integrity, mitochondrial health, DNA content) on a cell-by-cell basis.
-
Quantitative Data: Obtain statistically robust data on the percentage of cells in different apoptotic stages.[8]
-
High-Throughput Capability: Analyze thousands of cells per second, enabling efficient screening of different DpT concentrations and incubation times.[8][9]
This guide will focus on three key flow cytometric assays to build a comprehensive picture of DpT-induced apoptosis:
-
Annexin V & Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mitochondrial Membrane Potential (ΔΨm) Analysis: To assess mitochondrial integrity, a critical checkpoint in the intrinsic apoptotic pathway.
-
Cell Cycle Analysis: To investigate if DpT induces cell cycle arrest, a common precursor to apoptosis.
Mechanistic Overview: DpT-Induced Apoptotic Pathway
The anti-cancer activity of DpT converges on the induction of apoptosis through a sophisticated mechanism. By chelating intracellular iron, DpT disrupts the electron transport chain and generates ROS, leading to mitochondrial dysfunction. This triggers the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspase enzymes, the executioners of apoptosis.[10][11] DpT and its analogs have been shown to increase the expression of key apoptotic proteins such as cleaved caspase-3, caspase-9, and Bax.[3]
DpT [label="Di(2-pyridyl) ketone\nthiosemicarbazone (DpT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IronChelation [label="Intracellular Iron Chelation", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS) Generation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial Dysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; MMP [label="Loss of Mitochondrial\nMembrane Potential (ΔΨm)", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
DpT -> IronChelation; IronChelation -> ROS; ROS -> Mitochondria; Mitochondria -> MMP; MMP -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; }
Figure 1: DpT-Induced Apoptotic Signaling Pathway. A simplified diagram illustrating the key events initiated by DpT, leading to apoptosis.
Experimental Protocols
Protocol 1: Distinguishing Apoptotic Stages with Annexin V and Propidium Iodide
Principle: This assay is a cornerstone for apoptosis detection.[8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is membrane-impermeant and therefore only enters cells with compromised membrane integrity, characteristic of late apoptotic or necrotic cells.[12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (e.g., from Sigma-Aldrich, Thermo Fisher Scientific)[13]
-
1X Binding Buffer (provided in the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed your cancer cell line of choice (e.g., SW480, HT-29 colorectal carcinoma cells[3]) in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Induction of Apoptosis: Treat cells with varying concentrations of DpT (e.g., 0.1-10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to preserve membrane integrity. Collect all cells, including those in the supernatant which may be apoptotic.
-
For suspension cells, collect by centrifugation.
-
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately (within 1 hour).[14]
Start [label="Cell Seeding & DpT Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Resuspend [label="Resuspend in 1X Binding Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Add Annexin V-FITC & PI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate 15 min at RT (dark)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze on Flow Cytometer", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Harvest -> Wash -> Resuspend -> Stain -> Incubate -> Analyze; }
Figure 2: Annexin V & PI Staining Workflow. A step-by-step visual guide for the apoptosis detection protocol.
Data Interpretation: The flow cytometry data can be visualized in a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis. The plot is divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated).
| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| DpT (1 µM) | 70.1 ± 3.5 | 18.9 ± 2.2 | 11.0 ± 1.8 |
| DpT (5 µM) | 45.6 ± 4.2 | 35.4 ± 3.1 | 19.0 ± 2.5 |
| DpT (10 µM) | 20.3 ± 2.9 | 48.7 ± 4.5 | 31.0 ± 3.3 |
Table 1: Example data from Annexin V/PI analysis of cancer cells treated with DpT for 24 hours.
Protocol 2: Assessing Mitochondrial Health with JC-1
Principle: A hallmark of early apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[16][17][18] The JC-1 dye is a lipophilic, cationic probe that can be used to assess mitochondrial health. In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence.[16] In apoptotic cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.[16] Therefore, a shift from red to green fluorescence indicates mitochondrial depolarization.
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit (e.g., from G-Biosciences, BD Biosciences)[19]
-
Cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest both adherent and suspension cells as described in Protocol 1.
-
Staining:
-
Washing:
-
Add 2 mL of 1X Assay Buffer and centrifuge at 400 x g for 5 minutes.[19]
-
Repeat the wash step once more.
-
-
Analysis: Resuspend the final cell pellet in an appropriate volume of 1X Assay Buffer and analyze immediately by flow cytometry, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).
Data Interpretation: The data is typically presented as a dot plot of red versus green fluorescence. A decrease in the ratio of red to green fluorescence intensity indicates a loss of mitochondrial membrane potential.
| Treatment Group | Red/Green Fluorescence Ratio (MFI) | % Cells with Depolarized Mitochondria |
| Vehicle Control | 15.8 ± 1.2 | 4.1 ± 0.9 |
| DpT (1 µM) | 9.7 ± 0.8 | 25.3 ± 2.7 |
| DpT (5 µM) | 4.2 ± 0.5 | 58.9 ± 4.1 |
| DpT (10 µM) | 1.9 ± 0.3 | 85.2 ± 5.6 |
Table 2: Example data from JC-1 analysis of cancer cells treated with DpT for 24 hours. MFI = Mean Fluorescence Intensity.
Protocol 3: Investigating Cell Cycle Arrest with Propidium Iodide
Principle: Many anti-cancer agents, including thiosemicarbazones, can induce cell cycle arrest prior to or concurrently with apoptosis.[7] PI staining of fixed and permeabilized cells allows for the quantification of DNA content.[9] Since DNA content doubles from the G1 to the G2/M phase, flow cytometry can distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle.[9] Apoptotic cells often appear as a "sub-G1" peak due to DNA fragmentation.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as previously described.
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells and, while gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10^6 cells/mL.
-
Fix for at least 30 minutes at 4°C.[20] (Cells can be stored at -20°C for several weeks).
-
-
Staining:
-
Analysis: Analyze the samples by flow cytometry. Use a linear scale for the PI signal to resolve the cell cycle peaks.
Data Interpretation: The data is displayed as a histogram of PI fluorescence intensity. Software analysis is used to model the percentages of cells in the sub-G1, G0/G1, S, and G2/M phases. An increase in the sub-G1 population is indicative of apoptosis.
TotalCells [label="Total Acquired Events", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SingleCells [label="Single Cells\n(FSC-A vs FSC-H)", fillcolor="#F1F3F4", fontcolor="#202124"]; GatedCells [label="Gated Cell Population\n(FSC vs SSC)", fillcolor="#F1F3F4", fontcolor="#202124"]; AnnexinPI [label="Annexin V vs PI Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; JC1 [label="JC-1 Analysis\n(Red vs Green Fluorescence)", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle Analysis\n(PI Histogram)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
TotalCells -> GatedCells; GatedCells -> SingleCells; SingleCells -> AnnexinPI; SingleCells -> JC1; SingleCells -> CellCycle; }
Figure 3: Logical Gating Strategy for Apoptosis Analysis. A general workflow for isolating the target cell population for downstream analysis.
Conclusion and Future Perspectives
The flow cytometric methods detailed in this application note provide a robust and quantitative framework for characterizing the apoptotic effects of this compound. By combining Annexin V/PI staining, mitochondrial membrane potential analysis, and cell cycle profiling, researchers can gain deep insights into the dose- and time-dependent pro-apoptotic activity of DpT and its analogs. These assays are invaluable tools in the preclinical evaluation of novel thiosemicarbazones, facilitating the identification of lead compounds and the elucidation of their mechanisms of action, ultimately accelerating the development of more effective cancer therapies. For a more in-depth mechanistic study, these assays can be complemented with flow cytometric analysis of activated caspases (e.g., Caspase-3/7) to directly measure the activity of the key executioner enzymes of apoptosis.[23][24][25]
References
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Jansson, P. J., Kalinowski, D. S., Lane, D. J. R., Kovačević, Ž., Seebacher, N., Felez, M., ... & Richardson, D. R. (2015). Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. Oncotarget, 6(33), 34247–34264. [Link]
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Lovejoy, D. B., Richardson, D. R., & Bernhardt, P. V. (2006). Dipyridyl Thiosemicarbazone Chelators with Potent and Selective Antitumor Activity Form Iron Complexes with Redox Activity. Journal of Medicinal Chemistry, 49(18), 5451–5460. [Link]
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Saha, P., Jansson, P. J., Richardson, D. R., & Sahni, S. (2014). The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY. Journal of Biological Chemistry, 289(48), 33143–33161. [Link]
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Jayakumari, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. [Link]
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Frontiers. (2022). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers in Chemistry, 10, 989012. [Link]
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Lecoeur, H., de Bouteiller, O., & Gougeon, M. L. (2002). Flow cytometry detection of caspase 3 activation in preapoptotic leukemic cells. Cytometry, 49(2), 65–71. [Link]
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Jansson, P. J., Kalinowski, D. S., & Richardson, D. R. (2016). The role of oxidative stress in activity of anticancer thiosemicarbazones. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(7), 1401–1410. [Link]
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University of Massachusetts Medical School. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]
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Alves, L. R., & Basso, A. S. (2020). Using flow cytometry for mitochondrial assays. STAR Protocols, 1(1), 100017. [Link]
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The Francis Crick Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Dojindo. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Retrieved from [Link]
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MDPI. (2023). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Molecules, 28(14), 5556. [Link]
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ResearchGate. (2018). Flow Cytometric Detection of Activated Caspase-3. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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MDPI. (2021). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules, 26(23), 7338. [Link]
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JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments, (193), e65111. [Link]
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ResearchGate. (2018). Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. Retrieved from [Link]
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Mukherjee, T., & Ghosh, M. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Bio-protocol, 9(1), e3125. [Link]
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Fu, Z., Liu, S., & Wang, L. (2020). Di-2-pyridylketone 4, 4-dimethyl-3-thiosemicarbazone effectively induces human colorectal carcinoma cell apoptosis via mTOR pathway. Aging Pathobiology and Therapeutics, 2(3), 85–90. [Link]
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Yu, Y., Kalinowski, D. S., Kovacevic, Z., & Richardson, D. R. (2009). Thiosemicarbazones: the new wave in cancer treatment. Future medicinal chemistry, 1(6), 1109–1135. [Link]
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Journal of Pharmaceutical Negative Results. (2022). Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. Journal of Pharmaceutical Negative Results, 13(3), 114-123. [Link]
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ResearchGate. (2006). Dipyridyl Thiosemicarbazone Chelators with Potent and Selective Antitumor Activity Form Iron Complexes with Redox Activity. Retrieved from [Link]
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PubMed. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments, (193). [Link]
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University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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PubMed. (2014). Structural and spectral perspectives of a novel thiosemicarbazone synthesized from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 122, 576–586. [Link]
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Evaluating the Effect of Di(2-pyridyl) ketone thiosemicarbazone (Dp44mT) on the Cell Cycle: Application Notes and Protocols
Introduction: The Therapeutic Potential of Targeting the Cancer Cell Cycle with Dp44mT
Di(2-pyridyl) ketone thiosemicarbazone (Dp44mT) is a synthetic iron chelator that has garnered significant attention in oncological research for its potent and selective anti-tumor activity.[1][2] Unlike traditional chemotherapeutic agents, Dp44mT leverages the unique iron metabolism of cancer cells, which exhibit an elevated requirement for this essential metal to sustain their rapid proliferation.[1] The primary mechanism of action of Dp44mT involves the chelation of intracellular iron, leading to the formation of redox-active metal complexes that catalyze the generation of reactive oxygen species (ROS).[3][4] This cascade of events culminates in lysosomal membrane permeabilization, oxidative stress, and ultimately, programmed cell death.[5][6]
A critical facet of Dp44mT's anti-neoplastic profile is its ability to induce cell cycle arrest, predominantly at the G1/S transition phase.[7][8] This targeted disruption of the cell cycle machinery prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate and characterize the effects of Dp44mT on the cell cycle. We will delve into the underlying molecular mechanisms and provide detailed, field-proven protocols for key experimental workflows.
Molecular Mechanism of Dp44mT-Induced G1/S Cell Cycle Arrest
The progression through the G1 phase of the cell cycle is a tightly regulated process orchestrated by the interplay of cyclins and cyclin-dependent kinases (CDKs). The Cyclin D-CDK4/6 complex plays a pivotal role in this transition by phosphorylating the retinoblastoma protein (Rb).[9][10] Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.[9] Dp44mT disrupts this finely tuned process through a multi-pronged approach, primarily stemming from its dual functions of iron chelation and ROS generation.
Iron Deprivation and ROS-Mediated Degradation of Cyclin D1
Iron is an indispensable cofactor for ribonucleotide reductase, the rate-limiting enzyme in DNA synthesis.[8] By sequestering intracellular iron, Dp44mT effectively starves cancer cells of this crucial element, leading to a natural halt in proliferative signaling.[8] Furthermore, the generation of ROS by Dp44mT-metal complexes actively promotes the degradation of Cyclin D1.[11][12][13] This occurs via the ubiquitin-proteasome pathway, a major cellular machinery for protein turnover.[12][14] The loss of Cyclin D1 prevents the formation of active Cyclin D1-CDK4/6 complexes, thereby precluding the phosphorylation of Rb and consequently blocking the G1/S transition.[15]
Activation of the AMPK-mTORC1 Signaling Pathway
Recent studies have elucidated that Dp44mT activates 5' AMP-activated protein kinase (AMPK), a central energy sensor of the cell.[3][4][16] Activated AMPK inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key promoter of cell growth and proliferation.[5][16][17] The inhibition of mTORC1 signaling contributes to cell cycle arrest at the G1 phase, further reinforcing the anti-proliferative effects of Dp44mT.[8][18]
Modulation of p53 and p21
The tumor suppressor protein p53, often termed the "guardian of the genome," can be activated in response to cellular stress, including DNA damage induced by ROS.[1][11][19] Activated p53 can transcriptionally upregulate the CDK inhibitor p21, which in turn binds to and inhibits Cyclin-CDK complexes, leading to cell cycle arrest.[20] While iron chelation has been shown to enhance p53 signaling, the role of the p53/p21 axis in Dp44mT-mediated cell cycle arrest appears to be cell-type dependent, with some studies demonstrating p53-independent mechanisms.[1][11][20]
Upregulation of NDRG1
Dp44mT has been shown to upregulate the expression of N-myc Downstream Regulated Gene 1 (NDRG1), a metastasis suppressor.[2][7][21][22][23] NDRG1 can inhibit signaling pathways that drive proliferation, such as the TGF-β pathway, and thus contributes to the overall anti-proliferative effect of Dp44mT.[2][7][21][23]
Experimental Workflows and Protocols
To comprehensively evaluate the impact of Dp44mT on the cell cycle, a multi-faceted experimental approach is recommended. This typically begins with determining the cytotoxic concentration of the compound, followed by detailed cell cycle analysis and investigation of the molecular players involved.
Workflow for Evaluating Dp44mT's Effect on the Cell Cycle
Caption: Experimental workflow for assessing the cell cycle effects of Dp44mT.
Protocol 1: Determination of IC50 using MTT Assay
Objective: To determine the concentration of Dp44mT that inhibits the growth of a cell population by 50% (IC50). This is crucial for selecting appropriate, sub-lethal concentrations for subsequent mechanistic studies of the cell cycle.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dp44mT stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Dp44mT in complete medium. Remove the medium from the wells and add 100 µL of the Dp44mT dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Dp44mT concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Dp44mT concentration to determine the IC50 value.
| Parameter | Recommendation |
| Cell Density | Optimize for logarithmic growth during the assay period. |
| Dp44mT Concentrations | Use a wide range for the initial screen (e.g., 1 nM to 100 µM). |
| Incubation Time | Typically 24-72 hours, depending on the cell line's doubling time. |
| Controls | Untreated cells, vehicle control (DMSO), and a positive control for cell death. |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following Dp44mT treatment.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By measuring the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
Materials:
-
Cells treated with Dp44mT at sub-lethal concentrations (e.g., IC25, IC50) and a vehicle control.
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Rehydration and RNase Treatment: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of PI staining solution to the cells. Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
| Phase | Expected Outcome with Dp44mT |
| G0/G1 | Increase in the percentage of cells. |
| S | Decrease in the percentage of cells. |
| G2/M | Minimal or no significant change. |
Protocol 3: Western Blot Analysis of Key Cell Cycle Regulatory Proteins
Objective: To investigate the effect of Dp44mT on the protein expression levels of key regulators of the G1/S transition.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Key Protein Targets:
-
Cyclin D1: Expected to be downregulated.
-
CDK4/CDK6: Expression levels may or may not change, but their activity will be reduced due to the lack of Cyclin D1.
-
Phospho-Rb (Ser780/Ser807/811): Expected to be downregulated, indicating hypophosphorylation.
-
Total Rb: Should remain relatively unchanged.
-
p21: Expression may be upregulated in certain cell lines.
-
p53: Expression may be upregulated.
-
β-actin or GAPDH: Used as a loading control to ensure equal protein loading.
Materials:
-
Cells treated with Dp44mT and a vehicle control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target proteins.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
| Protein | Expected Change with Dp44mT |
| Cyclin D1 | ↓ |
| p-Rb | ↓ |
| p21 | ↑ (cell-type dependent) |
| p53 | ↑ (cell-type dependent) |
Signaling Pathway and Data Interpretation
The collective data from these experiments will provide a comprehensive understanding of how Dp44mT impacts the cell cycle.
Dp44mT-Induced G1/S Arrest Signaling Pathway
Caption: A simplified signaling pathway of Dp44mT-induced G1/S cell cycle arrest.
Conclusion
The protocols and mechanistic insights provided in this application note offer a robust framework for investigating the effects of Dp44mT on the cell cycle. By systematically evaluating its impact on cell viability, cell cycle distribution, and the expression of key regulatory proteins, researchers can gain a deeper understanding of its therapeutic potential. The ability of Dp44mT to induce a multi-faceted G1/S arrest underscores its promise as a novel anti-cancer agent that targets a fundamental vulnerability of cancer cells – their relentless drive to proliferate.
References
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The anti-tumor agent, Dp44mT, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis. PubMed. Available at: [Link]
-
The Anticancer Agent, Di-2-Pyridylketone 4,4-Dimethyl-3-Thiosemicarbazone (Dp44mT), Up-Regulates the AMPK-Dependent Energy Homeostasis Pathway in Cancer Cells. PubMed. Available at: [Link]
-
The role of iron homeostasis and iron-mediated ROS in cancer. PMC. Available at: [Link]
-
CDK4 Assay Kit. BPS Bioscience. Available at: [Link]
-
Proteasome-dependent degradation of cyclin D1 in 1-methyl-4-phenylpyridinium ion (MPP+)-induced cell cycle arrest. PubMed. Available at: [Link]
-
Dp44mT targets the AKT, TGF-β and ERK pathways via the metastasis suppressor NDRG1 in normal prostate epithelial cells and prostate cancer cells. PubMed. Available at: [Link]
-
Transcriptional regulation of the cyclin-dependent kinase inhibitor, p21CIP1/WAF1, by the chelator, Dp44mT. PubMed. Available at: [Link]
-
Optimized immunofluorescence staining protocol to detect the nucleoporin Nup98 in different subcellular compartments. ResearchGate. Available at: [Link]
-
LKB1 and AMPK control of mTOR signalling and growth. PMC. Available at: [Link]
-
Insight into the Regulation of NDRG1 Expression. MDPI. Available at: [Link]
-
The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY. PMC. Available at: [Link]
-
Dephosphorylation of the Retinoblastoma protein (Rb) inhibits cancer cell EMT via Zeb. NIH. Available at: [Link]
-
Deferasirox-Dependent Iron Chelation Enhances Mitochondrial Dysfunction and Restores p53 Signaling by Stabilization of p53 Family Members in Leukemic Cells. MDPI. Available at: [Link]
-
Regulation of G1 Cell Cycle Progression. ResearchGate. Available at: [Link]
-
The iron chelators Dp44mT and DFO inhibit TGF-β-induced epithelial-mesenchymal transition via up-regulation of N-Myc downstream-regulated gene 1 (NDRG1). PubMed. Available at: [Link]
-
Deferasirox-Dependent Iron Chelation Enhances Mitochondrial Dysfunction and Restores p53 Signaling by Stabilization of p53 Family Members in Leukemic Cells. ResearchGate. Available at: [Link]
-
p21 Antibody. GenomeMe. Available at: [Link]
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Discrete mechanisms of mTOR and cell cycle regulation by AMPK agonists independent of AMPK. PMC. Available at: [Link]
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Uncovering residues that regulate cyclin D1 proteasomal degradation. PubMed. Available at: [Link]
-
The anticancer drug Dp44mT inhibits T-cell activation and CD25 through a copper-dependent mechanism. PubMed. Available at: [Link]
-
The anticancer agent di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) overcomes prosurvival autophagy by two mechanisms: persistent induction of autophagosome synthesis and impairment of lysosomal integrity. PubMed. Available at: [Link]
-
Dp44mT, an iron chelator, suppresses growth and induces apoptosis via RORA-mediated NDRG2-IL6/JAK2/STAT3 signaling in glioma. ResearchGate. Available at: [Link]
-
Immunofluorescence staining showed that p21 and p27 are found in the... ResearchGate. Available at: [Link]
-
pRB and its role in regulating cell cycle | pRB_tumor supressor gene. YouTube. Available at: [Link]
-
Multiple cullin-associated E3 ligases regulate cyclin D1 protein stability. eLife. Available at: [Link]
-
Regulation of mTORC1 by Upstream Stimuli. MDPI. Available at: [Link]
-
Iron and Reactive Oxygen Species: Friends or Foes of Cancer Cells?. PubMed Central. Available at: [Link]
-
Clinician's guide: expert insights on the use of CDK4/6 inhibitors in patients with early breast cancer. NIH. Available at: [Link]
-
AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1. Nature. Available at: [Link]
-
Detection of p21 in Paraffin-embedded Rat Tissue. National Institute of Environmental Health Sciences. Available at: [Link]
-
Dp44mT, an iron chelator, suppresses growth and induces apoptosis via RORA-mediated NDRG2-IL6/JAK2/STAT3 signaling in glioma. PubMed. Available at: [Link]
-
The Oncogenic Signaling Disruptor, NDRG1: Molecular and Cellular Mechanisms of Activity. MDPI. Available at: [Link]
-
Cell cycle arrest – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Degradation strategy of cyclin D1 in cancer cells and the potential clinical application. NIH. Available at: [Link]
-
Metal Complexes or Chelators with ROS Regulation Capacity: Promising Candidates for Cancer Treatment. PMC. Available at: [Link]
-
CDK4 Assay Kit, 79674. Amsbio. Available at: [Link]
Sources
- 1. The role of iron homeostasis and iron-mediated ROS in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dp44mT targets the AKT, TGF-β and ERK pathways via the metastasis suppressor NDRG1 in normal prostate epithelial cells and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Agent, Di-2-Pyridylketone 4,4-Dimethyl-3-Thiosemicarbazone (Dp44mT), Up-Regulates the AMPK-Dependent Energy Homeostasis Pathway in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BCCIP is required for the nuclear localization of the p21 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LKB1 and AMPK control of mTOR signalling and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticancer agent di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) overcomes prosurvival autophagy by two mechanisms: persistent induction of autophagosome synthesis and impairment of lysosomal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The iron chelators Dp44mT and DFO inhibit TGF-β-induced epithelial-mesenchymal transition via up-regulation of N-Myc downstream-regulated gene 1 (NDRG1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discrete mechanisms of mTOR and cell cycle regulation by AMPK agonists independent of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dephosphorylation of the Retinoblastoma protein (Rb) inhibits cancer cell EMT via Zeb - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
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- 21. mdpi.com [mdpi.com]
- 22. Dp44mT, an iron chelator, suppresses growth and induces apoptosis via RORA-mediated NDRG2-IL6/JAK2/STAT3 signaling in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Oncogenic Signaling Disruptor, NDRG1: Molecular and Cellular Mechanisms of Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Di(2-pyridyl) ketone Thiosemicarbazone (Dp44mT)
Introduction
Di(2-pyridyl) ketone thiosemicarbazone (Dp44mT) is a potent and selective anti-cancer agent that has demonstrated significant therapeutic potential in preclinical studies. Its mechanism of action involves the chelation of essential metal ions like iron and copper, leading to the generation of reactive oxygen species (ROS) and subsequent cancer cell death. Despite its promise, the clinical translation of Dp44mT via the oral route is hampered by significant challenges, primarily poor aqueous solubility, rapid metabolism, and active efflux by transporters such as P-glycoprotein (P-gp).
This technical support guide is designed for researchers, scientists, and drug development professionals actively working to overcome these hurdles. It provides a comprehensive resource of troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to aid in the development of orally bioavailable Dp44mT formulations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the challenges and strategies for improving the oral delivery of Dp44mT.
Q1: What are the primary obstacles to achieving good oral bioavailability with Dp44mT?
A1: The primary obstacles are multifactorial and interconnected:
-
Poor Aqueous Solubility: Dp44mT is a hydrophobic molecule with low solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Rapid In Vivo Metabolism: Studies have shown that Dp44mT undergoes rapid demethylation in the body, forming a less active metabolite. This rapid metabolic clearance significantly reduces the systemic exposure to the parent drug.
-
P-glycoprotein (P-gp) Efflux: Dp44mT has been identified as a substrate for the P-glycoprotein (P-gp) efflux pump. P-gp is present in the intestinal epithelium and actively transports Dp44mT back into the intestinal lumen, thereby limiting its absorption into the bloodstream.
Q2: How does the interaction of Dp44mT with metal ions like iron and copper affect its oral absorption?
A2: The metal-chelating properties of Dp44mT are central to its anti-cancer activity. The formation of redox-active copper and iron complexes is crucial for its cytotoxicity. While this is beneficial for its therapeutic effect, the formation of these complexes in the gastrointestinal tract before absorption could potentially alter the physicochemical properties of the drug, affecting its solubility and permeability. The charge and size of the metal complexes may differ significantly from the parent drug, influencing their ability to cross the intestinal membrane.
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of Dp44mT?
A3: Several formulation strategies can be employed to address the challenges of Dp44mT's oral delivery. The most promising approaches include:
-
Nanoparticle Encapsulation: Encapsulating Dp44mT into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect the drug from premature metabolism, potentially bypass P-gp efflux, and improve its solubility and dissolution rate.
-
Solid Dispersions: Creating a solid dispersion of Dp44mT in a hydrophilic carrier (e.g., polyvinylpyrrolidone - PVP) can enhance its dissolution rate by presenting the drug in an amorphous state with increased surface area.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of Dp44mT by encapsulating the hydrophobic drug molecule within the cyclodextrin cavity.
-
Lipid-Based Formulations: Formulating Dp44mT in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gut and facilitate its absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.
Q4: Can co-administration of a P-gp inhibitor improve the oral absorption of Dp44mT?
A4: Yes, co-administration with a P-gp inhibitor is a viable strategy. Since Dp44mT is a P-gp substrate, an inhibitor can block the efflux pump, leading to increased intracellular concentration of Dp44mT in the intestinal epithelial cells and subsequently higher systemic absorption. However, this approach requires careful consideration of potential drug-drug interactions and the systemic effects of the P-gp inhibitor.
Part 2: Troubleshooting Guide for Dp44mT Oral Formulation Development
This guide provides practical solutions to common problems encountered during the development of oral Dp44mT formulations.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Drug Loading/Encapsulation Efficiency in PLGA Nanoparticles | 1. Poor affinity of the hydrophobic Dp44mT for the PLGA matrix.2. Drug leakage into the external aqueous phase during nanoprecipitation.3. Inappropriate solvent/antisolvent system. | 1. Optimize Drug-to-Polymer Ratio: Systematically vary the ratio of Dp44mT to PLGA. A lower ratio may improve encapsulation by providing more polymer matrix to entrap the drug.[1]2. Modify the External Phase: Increase the viscosity of the external aqueous phase by adding a stabilizer like polyvinyl alcohol (PVA) to reduce drug diffusion out of the forming nanoparticles.[1]3. Select an Appropriate Solvent System: Ensure Dp44mT and PLGA are fully dissolved in a suitable organic solvent (e.g., acetone, acetonitrile) that is miscible with the aqueous anti-solvent. |
| Rapid In Vitro Drug Release from Nanoparticles | 1. High proportion of drug adsorbed on the nanoparticle surface.2. Porous nanoparticle structure.3. Low molecular weight of the PLGA polymer. | 1. Wash Nanoparticles Thoroughly: After fabrication, wash the nanoparticles multiple times by centrifugation and resuspension to remove surface-adsorbed drug.[2]2. Optimize Formulation Parameters: Adjusting the polymer concentration and stirring speed during fabrication can influence the density and porosity of the nanoparticles.3. Use Higher Molecular Weight PLGA: Higher molecular weight PLGA generally leads to a slower degradation rate and consequently, a more sustained drug release profile. |
| Poor Dissolution of Dp44mT from Solid Dispersion | 1. Drug recrystallization within the solid dispersion.2. Inadequate mixing of drug and carrier.3. Unsuitable carrier for Dp44mT. | 1. Verify Amorphous State: Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm that Dp44mT is in an amorphous state within the dispersion.2. Improve Mixing: Ensure complete dissolution of both Dp44mT and the carrier in a common solvent before solvent evaporation. For fusion methods, ensure a homogenous melt is achieved.3. Screen Different Carriers: Test various hydrophilic carriers such as different grades of PVP, polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) to find the one that provides the best miscibility and stabilization for Dp44mT.[3] |
| Low Apparent Permeability (Papp) in Caco-2 Assay | 1. P-gp mediated efflux of Dp44mT.2. Poor intrinsic permeability of the molecule.3. Compromised integrity of the Caco-2 cell monolayer. | 1. Conduct Bidirectional Permeability Assay: Measure permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[4]2. Include a P-gp Inhibitor: Repeat the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-B permeability and a decrease in the efflux ratio confirms P-gp involvement.[5]3. Monitor Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the cell monolayer remains intact. Also, assess the permeability of a paracellular marker like mannitol.[4] |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the development of oral Dp44mT formulations.
Protocol 1: Preparation of Dp44mT-Loaded PLGA Nanoparticles by Nanoprecipitation
Objective: To encapsulate Dp44mT in PLGA nanoparticles to improve its solubility and provide a basis for controlled release.
Materials:
-
This compound (Dp44mT)
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)
-
Polyvinyl alcohol (PVA) (MW 30-70 kDa)
-
Acetone (HPLC grade)
-
Ultrapure water
Procedure:
-
Organic Phase Preparation: Dissolve 5 mg of Dp44mT and 50 mg of PLGA in 5 mL of acetone. Ensure complete dissolution by vortexing or brief sonication.
-
Aqueous Phase Preparation: Dissolve 100 mg of PVA in 50 mL of ultrapure water to create a 0.2% (w/v) PVA solution. Stir gently with a magnetic stirrer until the PVA is fully dissolved.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring (600 rpm).
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension at room temperature for at least 4 hours to allow for the complete evaporation of acetone.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in ultrapure water. Repeat the centrifugation and washing step two more times to remove unencapsulated drug and excess PVA.
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a small volume of cryoprotectant solution (e.g., 5% trehalose) and freeze-dry.
Protocol 2: Preparation of Dp44mT Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of Dp44mT by creating an amorphous solid dispersion with a hydrophilic polymer.
Materials:
-
This compound (Dp44mT)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (HPLC grade)
Procedure:
-
Dissolution: Prepare solutions of Dp44mT and PVP K30 in methanol in separate beakers. For a 1:5 drug-to-carrier ratio, dissolve 100 mg of Dp44mT in 10 mL of methanol and 500 mg of PVP K30 in 20 mL of methanol.[3]
-
Mixing: Combine the two solutions and stir with a magnetic stirrer until a clear, homogenous solution is obtained.
-
Solvent Evaporation: Pour the solution into a petri dish and allow the methanol to evaporate completely in a fume hood at room temperature. A thin film will form.
-
Drying: Place the petri dish in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the petri dish and grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., #100 mesh) to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 3: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Objective: To determine the apparent permeability of Dp44mT and assess its potential as a P-gp substrate.
Materials:
-
Caco-2 cells (passage 25-52)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell inserts (e.g., 12-well, 0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS) buffered with HEPES
-
Dp44mT stock solution (in DMSO)
-
Verapamil (P-gp inhibitor)
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days, changing the media every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Only use monolayers with TEER values > 250 Ω·cm².
-
Permeability Study (Apical to Basolateral - A-B): a. Wash the monolayers with pre-warmed HBSS. b. Add HBSS containing Dp44mT (final concentration, e.g., 10 µM; final DMSO concentration <0.5%) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability Study (Basolateral to Apical - B-A): a. Follow the same procedure as for A-B, but add the Dp44mT solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
P-gp Inhibition Study: Repeat the A-B and B-A permeability studies in the presence of a P-gp inhibitor like verapamil (e.g., 100 µM) in both chambers.
-
Integrity Check Post-Experiment: At the end of the experiment, assess the permeability of Lucifer yellow to confirm monolayer integrity has not been compromised.
-
Sample Analysis: Quantify the concentration of Dp44mT in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Part 4: Visualizations and Data
Diagrams
Figure 1: Strategies to Overcome Oral Bioavailability Challenges of Dp44mT
A diagram illustrating how different formulation strategies address the key challenges of Dp44mT oral delivery.
Figure 2: Experimental Workflow for Evaluating an Oral Dp44mT Formulation
A flowchart depicting the key experimental stages for the preclinical evaluation of a novel oral Dp44mT formulation.
Data Tables
Table 1: Physicochemical Properties of Dp44mT Relevant to Oral Bioavailability
| Property | Value/Characteristic | Implication for Oral Bioavailability |
| Molecular Weight | ~299.38 g/mol | Favorable for passive diffusion (Lipinski's Rule of 5). |
| LogP | High (hydrophobic) | Low aqueous solubility, but good membrane permeability. |
| Aqueous Solubility | Very low | Dissolution rate-limited absorption. |
| pKa | Weakly basic | Solubility may be pH-dependent in the GI tract. |
| Metabolic Pathway | Demethylation | Rapid first-pass metabolism reduces bioavailability of the active parent drug. |
| Transporter Interaction | P-gp substrate | Active efflux from enterocytes back into the gut lumen, reducing net absorption. |
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Jansson, P. J., et al. (2015). Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) overcomes multidrug resistance by a novel mechanism involving the hijacking of lysosomal P-glycoprotein (Pgp). Journal of Biological Chemistry, 290(15), 9588-9603. [Link]
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Patel, D. P., et al. (2018). Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma Using Solid Phase Extraction Procedure. Oriental Journal of Chemistry, 34(4), 2133. [Link]
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O'Driscoll, C. M. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review. [Link]
-
McCarthy, M., et al. (2007). Hydrodynamic investigation of USP dissolution test apparatus II. Journal of Pharmaceutical Sciences, 96(9), 2327-2349. [Link]
-
Ghaffari, S., et al. (2019). An Alternative Approach for Improved Entrapment Efficiency of Hydrophilic Drug Substance in PLGA Nanoparticles by Interfacial Polymer Deposition Following Solvent Displacement. Pharmaceutical and Biomedical Research, 5(2), 34-42. [Link]
-
van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 2(2), 175-185. [Link]
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- 1. Solid Dispersions Incorporated into PVP Films for the Controlled Release of Trans-Resveratrol: Development, Physicochemical and In Vitro Characterizations and In Vivo Cutaneous Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly Lactic-Co-Glycolic Acid Nano-Carriers for Encapsulation and Controlled Release of Hydrophobic Drug to Enhance the Bioavailability and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formulation Strategies for Poorly Soluble Thiosemicarbazone Compounds
Welcome to the technical support center for the formulation of poorly soluble thiosemicarbazone compounds. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with this promising class of molecules. As Senior Application Scientists, we have structured this guide to offer not just protocols, but the scientific rationale behind them, ensuring you can make informed decisions in your experimental design.
Part 1: Foundational Knowledge: Understanding the Challenge
Thiosemicarbazones are a versatile class of compounds with significant therapeutic potential, including anticancer, antibacterial, and antiviral activities.[1] However, their development is frequently hampered by poor aqueous solubility, which can lead to low bioavailability and challenging parenteral or oral formulation development.
FAQ 1: Why are thiosemicarbazone compounds often poorly soluble?
Answer: The poor solubility of many thiosemicarbazones stems from a combination of their fundamental physicochemical properties:
-
Molecular Structure: The core C=N-NH-C(S)-N structure is relatively planar. This planarity promotes efficient molecular packing in the solid state, leading to a highly stable crystal lattice.[2] A large amount of energy (high lattice energy) is required to break this crystal structure apart and allow the molecules to dissolve.
-
Intermolecular Hydrogen Bonding: The presence of multiple hydrogen bond donors (-NH) and acceptors (C=S, N) in the thiosemicarbazone backbone facilitates strong intermolecular hydrogen bonds. These bonds hold the molecules tightly together in a crystalline form, further increasing the lattice energy and reducing interaction with water molecules.
-
Lipophilicity: While the core has polar features, the substituents (often aromatic rings) required for biological activity are typically large and non-polar.[1] This increases the overall lipophilicity (high logP value) of the molecule, making it energetically unfavorable to dissolve in a polar solvent like water.
FAQ 2: What are the critical pre-formulation studies I should conduct?
Answer: A thorough pre-formulation assessment is the cornerstone of a successful development program. It provides the data needed to select the most appropriate and effective formulation strategy. Key studies include:
-
Solubility Profiling: Determine the solubility in a range of media, including water, buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4), and pharmaceutically relevant organic solvents (e.g., ethanol, propylene glycol, DMSO).[1][2] This helps identify potential for pH modification or co-solvent systems.
-
Solid-State Characterization:
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess the crystallinity and purity of the compound. A sharp, high-melting endotherm suggests a stable crystal lattice that will be difficult to solubilize.
-
X-Ray Powder Diffraction (XRPD): To identify the solid form (crystalline or amorphous) and detect any polymorphism. Amorphous forms are generally more soluble but can be less stable.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates or hydrates.
-
-
Determination of Physicochemical Parameters:
-
pKa: The ionization constant is crucial. Thiosemicarbazones can have multiple pKa values.[3] Knowing these allows you to exploit pH-dependent solubility. For example, a basic moiety can be protonated at low pH, increasing solubility.
-
LogP/LogD: The partition/distribution coefficient indicates the lipophilicity of the compound at different pH values. This parameter is critical for predicting absorption and selecting appropriate lipid-based or nano-carrier systems.[3]
-
Part 2: Troubleshooting Common Formulation Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My thiosemicarbazone compound shows negligible solubility even in organic solvents for initial stock preparation.
-
Why is this happening? This indicates extremely high crystal lattice energy. The strong intermolecular forces holding the compound in its solid state are more powerful than the interactions the compound can form with the solvent molecules. This is common for highly planar, symmetrical molecules with extensive hydrogen bonding networks.
-
How can I resolve this? A systematic approach is required:
-
High-Power Solvents: For initial in vitro screening, dimethyl sulfoxide (DMSO) is the most common solvent for dissolving thiosemicarbazones.[1][2] If solubility is still limited, consider N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), but be mindful of their potential toxicity in biological assays.
-
Energy Input: Gentle heating (e.g., 37-40°C) and sonication can provide the necessary energy to overcome the activation barrier for dissolution. Always check the thermal stability of your compound with TGA first to avoid degradation.
-
Co-solvent Systems: If a single solvent is ineffective, try binary or ternary co-solvent systems. For example, a mixture of DMSO, ethanol, and water can sometimes be more effective than any single component.
-
pH Modification: If your compound has an ionizable group (determined by pKa), adjusting the pH can dramatically increase solubility. For a weakly basic thiosemicarbazone, adding a small amount of acid (e.g., HCl) to an alcohol-based solvent can protonate the molecule and disrupt crystal packing.
-
Issue 2: The compound precipitates immediately when I dilute my DMSO stock solution into an aqueous buffer for my experiment.
-
Why is this happening? This is a classic case of solvent-shifting or "crashing out." DMSO is an excellent solubilizer, but it is also aprotic and has a high dielectric constant. When you introduce a small volume of your DMSO stock into a large volume of aqueous buffer, two things happen: the DMSO concentration plummets, and the compound is suddenly exposed to water, a poor solvent (an "anti-solvent"). This rapid change in the solvent environment causes the compound's solubility limit to be exceeded almost instantly, leading to precipitation.
-
How can I prevent this? The key is to control the transition from the organic solvent to the aqueous phase.
-
Use a Stabilizer in the Aqueous Phase: Before adding your DMSO stock, supplement the aqueous buffer with a solubilizing excipient.
-
Cyclodextrins: (e.g., Hydroxypropyl-β-cyclodextrin, HPβCD) can encapsulate the lipophilic thiosemicarbazone molecule, shielding it from the aqueous environment.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL, used above their critical micelle concentration (CMC), can form micelles that entrap the drug molecules.[4]
-
-
Change the Dilution Method: Instead of adding the drug stock to the buffer, try adding the buffer slowly to the vortexing drug stock. This gradual change in solvent polarity can sometimes prevent rapid precipitation.
-
Reduce DMSO Concentration: Prepare a more dilute stock solution in DMSO if possible, so the final concentration of DMSO in your assay is lower (typically <0.5% to avoid solvent artifacts).
-
Issue 3: My polymeric nanoparticle formulation shows low Encapsulation Efficiency (EE) and a high initial burst release.
-
What's the cause? This is a common and frustrating problem when formulating highly crystalline drugs like thiosemicarbazones.
-
Low Encapsulation Efficiency (EE): During nanoparticle formation (e.g., by nanoprecipitation), the drug has a thermodynamic preference to remain in its crystalline state rather than being molecularly dispersed within the polymer matrix.[3][4] As the solvent is removed, the drug crystallizes out instead of being entrapped. Drug-polymer incompatibility can also be a major factor.
-
High Burst Release: This indicates that a significant portion of the drug is not encapsulated within the core of the nanoparticle but is instead adsorbed to the surface. This surface-bound drug dissolves almost immediately upon exposure to release media.
-
-
How can I improve this?
-
Optimize the Nanoprecipitation Process:
-
Polymer Selection: Switch to a polymer with better affinity for your drug. If using PLGA, try different lactide:glycolide ratios or end-capping.
-
Drug-to-Polymer Ratio: Systematically decrease the drug-to-polymer ratio. A lower drug loading often leads to higher EE as the polymer has a greater capacity to entrap the drug.
-
Solvent System: Ensure both the drug and polymer are fully dissolved in the organic phase. A mixture of acetone and dichloromethane is often used.[3]
-
-
Switch Formulation Method: Nanoprecipitation is sensitive to highly crystalline drugs. An emulsion-based method (single or double emulsion) may be more effective at entrapping the drug.[2]
-
Consider Chemical Modification: As demonstrated in a key study with the thiosemicarbazone Triapine, its initial nanoformulations suffered from burst release. The researchers synthesized novel derivatives with lipophilic tails and additional protonatable amines.[3][5] This modification improved the drug's properties for encapsulation, particularly in liposomes, leading to a stable formulation with controlled release.
-
Decision Workflow for Formulation Strategy
The following diagram outlines a logical workflow for selecting an appropriate formulation strategy based on the initial characterization of your thiosemicarbazone compound.
Caption: Formulation strategy selection workflow for thiosemicarbazones.
Issue 4: My liposomal formulation using a remote loading technique shows very low drug uptake.
-
What are the likely reasons? Remote (or active) loading is a powerful technique but relies on specific physicochemical properties of the drug. Failure here is often a mismatch between the drug and the loading mechanism.
-
Incorrect pKa/LogD: Remote loading with an ammonium sulfate gradient requires the drug to be a weak base.[3] The drug must be neutral at external pH (~7.4) to cross the lipid bilayer, but become protonated and charged inside the acidic core (pH ~5.5) of the liposome.[6] If the pKa of the relevant amine is too low, it won't be sufficiently protonated inside, and if it's too high, it won't be neutral enough outside. The ideal logD at pH 7.4 is typically between -2.5 and 2.0.[3]
-
Precipitation in the Core: The drug salt formed inside the liposome must precipitate or gel to maintain the concentration gradient, which drives further drug loading. If the salt is too soluble, loading will cease once equilibrium is reached.
-
Lipid Composition: The fluidity of the lipid bilayer, controlled by the choice of lipids (e.g., DSPC for rigidity) and cholesterol content, affects the drug's ability to permeate into the liposome.[4]
-
-
What is the solution?
-
Verify Drug Properties: Confirm that your thiosemicarbazone has a protonatable amine with a pKa suitable for this method (ideally between 6.0 and 10.0).
-
Optimize Loading Conditions:
-
Temperature: Loading should be performed above the phase transition temperature (Tc) of the lipids to ensure the membrane is fluid enough for the drug to cross.
-
Incubation Time: Ensure you are incubating for a sufficient duration (e.g., 30-60 minutes) to reach maximum loading.
-
-
Modify the Drug: If the intrinsic properties are not suitable, the most effective (though more complex) solution is to synthesize a derivative. Add a weak base amine (like a dialkylaminoethyl group) to the thiosemicarbazone structure. This was the successful strategy employed for Triapine, which dramatically improved its remote loading efficiency into liposomes.[3][5]
-
Mechanism of Remote Loading
The diagram below illustrates how a suitable thiosemicarbazone derivative is actively loaded into a liposome using an ammonium sulfate gradient.
Caption: Mechanism of ammonium sulfate remote loading for a basic drug.
Part 3: Advanced Formulation Strategies & FAQs
FAQ 3: What are the pros and cons of the main formulation strategies for thiosemicarbazones?
Answer: The choice of strategy depends on the desired route of administration, required dose, and the specific properties of your compound.
| Strategy | Principle | Advantages | Disadvantages | Best For |
| Co-solvents / pH Adjustment | Modifying the bulk solvent to increase solubility. | Simple, low cost, suitable for early-stage research and parenteral formulations. | Limited solubilization capacity; risk of precipitation upon dilution; potential solvent toxicity. | IV infusions where the dose is low and dilution in blood is rapid. |
| Solid Dispersions | Dispersing the drug in a solid polymer matrix in an amorphous state. | Significantly increases dissolution rate and apparent solubility. | Can be physically unstable (recrystallization); manufacturing can be complex (spray drying, HME). | Oral solid dosage forms (tablets, capsules). |
| Cyclodextrin Complexation | Encapsulating the drug molecule within a cyclodextrin cavity. | High solubilization potential; can improve stability; well-established excipients. | Can be expensive; loading capacity is limited by stoichiometry (1:1 or 1:2); large amounts of CD may be needed. | Oral and parenteral formulations. |
| Nanosuspensions | Reducing drug particle size to the nanometer range, increasing surface area. | High drug loading (up to 100%); applicable to nearly all poorly soluble drugs. | Requires specialized equipment (milling, homogenization); risk of particle aggregation (requires stabilizers). | Oral liquids, parenteral injections (IV, IM). |
| Lipid-Based Systems (Liposomes, Micelles) | Encapsulating the drug within a lipid-based carrier. | Can protect drug from degradation; enables targeted delivery (EPR effect); suitable for IV.[3][4] | Complex manufacturing and characterization; potential for drug leakage; lower drug loading compared to nanosuspensions. | IV chemotherapy; overcoming specific toxicities (e.g., preventing methemoglobin formation).[3] |
FAQ 4: What analytical techniques are essential for characterizing my final formulation?
Answer: Comprehensive characterization is mandatory to ensure quality, stability, and performance.
-
For all Nanoformulations (Liposomes, Nanoparticles, Nanosuspensions):
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Size affects bioavailability and biodistribution, while PDI measures the width of the size distribution. A PDI < 0.2 is generally desired.[3]
-
Zeta Potential: Measures the surface charge of the particles. A high magnitude (e.g., > |25| mV) indicates good colloidal stability due to electrostatic repulsion.
-
Morphology: Visualized using Transmission or Scanning Electron Microscopy (TEM/SEM) to confirm particle shape and uniformity.
-
-
For Encapsulated Formulations (Liposomes, Nanoparticles, Solid Dispersions):
-
Drug Loading & Encapsulation Efficiency (EE): Determined by separating the free drug from the formulated drug (via centrifugation, dialysis, or size exclusion chromatography) and quantifying the drug in each fraction using a validated HPLC-UV method.
-
-
For Solid-State Formulations (Solid Dispersions, Nanosuspensions):
-
Solid-State Analysis (XRPD & DSC): To confirm that the drug is in the desired physical state (amorphous for solid dispersions, crystalline for nanosuspensions) and has not changed during processing or storage.
-
-
For Performance Testing:
-
In Vitro Release Study: Using a dialysis bag or sample-and-separate method to measure the rate of drug release from the formulation in a physiologically relevant medium. This is critical for predicting in vivo performance.
-
Part 4: Experimental Protocols
Protocol 1: Preparation of Thiosemicarbazone-Loaded Liposomes via Remote Loading
This protocol is adapted for a weakly basic thiosemicarbazone derivative and uses an ammonium sulfate gradient, similar to methods described for formulating Triapine derivatives.[3][4][6]
Materials:
-
Lipids: DSPC, Cholesterol, DSPE-mPEG2000 (molar ratio 56:39:5)
-
Solvent: Chloroform or Ethanol
-
Hydration Buffer: 300 mM Ammonium Sulfate solution
-
External Buffer: Sucrose-Histidine buffer (e.g., 10% sucrose, 10 mM Histidine, pH 7.4)
-
Thiosemicarbazone derivative stock solution in an appropriate solvent (e.g., water for a salt form).
Methodology:
-
Lipid Film Hydration: a. Dissolve DSPC, Cholesterol, and DSPE-mPEG2000 in chloroform/ethanol in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Formation of Multilamellar Vesicles (MLVs): a. Hydrate the lipid film with the 300 mM Ammonium Sulfate solution by vortexing the flask at a temperature above the lipid Tc (e.g., 60-65°C for DSPC). This forms MLVs.
-
Size Reduction: a. Reduce the size of the MLVs to form small unilamellar vesicles (SUVs). This is typically done by probe sonication or, preferably, by extrusion through polycarbonate membranes (e.g., sequential extrusion through 200 nm and then 100 nm pore sizes).
-
Creation of Ion Gradient: a. Remove the external, unencapsulated ammonium sulfate. This is a critical step. Use size exclusion chromatography (e.g., a Sephadex G-50 column) or tangential flow filtration (TFF). The external buffer should be the Sucrose-Histidine buffer. This process creates a chemical gradient where the inside of the liposome has a high concentration of (NH₄)₂SO₄ and the outside does not.
-
Remote Loading: a. Add the thiosemicarbazone stock solution to the purified liposome suspension. b. Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for 30-60 minutes with gentle stirring. The neutral drug will cross the lipid bilayer, become protonated in the acidic core, and get trapped as a salt.
-
Final Purification: a. Remove any unencapsulated (free) drug using the same method as in step 4 (size exclusion chromatography or dialysis).
-
Characterization: a. Analyze the final formulation for particle size, zeta potential, and encapsulation efficiency as described in FAQ 4.
References
-
Fischer, B., Kryeziu, K., Kallus, S., Heffeter, P., Berger, W., Kowol, C. R., & Keppler, B. K. (2016). Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity. RSC Advances, 6(60), 55848–55859.
-
Molecules. (2025). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI.
-
Fischer, B., et al. (2016). Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity. SciSpace.
-
Khan, A. A., Alanazi, A. M., Alsaif, N., Algrain, N., Wani, T. A., & Bhat, M. A. (2021). Enhanced Efficacy of Thiosemicarbazone Derivative-Encapsulated Fibrin Liposomes against Candidiasis in Murine Model. Pharmaceutics, 13(3), 333.
-
Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. (2024). PubMed Central.
-
Mathuber, M., Hager, S., Keppler, B. K., Heffeter, P., & Kowol, C. R. (2021). Liposomal formulations of anticancer copper(II) thiosemicarbazone complexes. Dalton Transactions, 50(44), 16053–16066.
-
Fischer, B., et al. (2016). Nanoformulations of Anticancer Thiosemicarbazones to Reduce Methemoglobin Formation and Improve Anticancer Activity. ResearchGate.
-
Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. (2022). Frontiers.
-
Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. (2022). PubMed Central.
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- 5. Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Efflux Pump-Mediated Resistance to Thiosemicarbazones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiosemicarbazones (TSCs). This resource is designed to provide in-depth, field-proven insights and troubleshooting guidance for overcoming a significant hurdle in the therapeutic application of TSCs: efflux pump-mediated resistance. My goal is to equip you with the foundational knowledge and practical protocols necessary to anticipate, diagnose, and resolve common experimental challenges.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of TSC Resistance
This section addresses the core principles of efflux pump-mediated resistance to thiosemicarbazones. Understanding these fundamentals is the first step in designing effective experimental strategies.
Q1: What is the primary mechanism of action for thiosemicarbazones, and how does it relate to drug resistance?
A1: Thiosemicarbazones are a class of metal chelators that exert their biological effects, including anticancer, antiviral, and antifungal activities, primarily through their interaction with endogenous metal ions like iron and copper.[1][2] The resulting metal complexes can generate reactive oxygen species (ROS), leading to oxidative stress and inducing apoptosis in cancer cells.[2][3] The core of their activity lies in the N,N,S-donor atom set, which is crucial for forming these redox-active metal complexes.[1][4]
Resistance arises when cancer cells or microbes actively expel these compounds before they can reach their intracellular targets and form these critical complexes. This expulsion is primarily mediated by ATP-binding cassette (ABC) transporters, a family of efflux pumps that act as cellular "gatekeepers."
Q2: Which specific efflux pumps are most commonly implicated in resistance to thiosemicarbazones?
A2: The most prominent efflux pump associated with resistance to a wide range of chemotherapeutic agents, including some thiosemicarbazones, is P-glycoprotein (P-gp), also known as ABCB1.[5][6] Another significant transporter is the Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1), which has been shown to confer resistance to the thiosemicarbazone COTI-2, particularly when it forms a complex with copper and glutathione.[1] In bacterial resistance, pumps like NorA in Staphylococcus aureus are also relevant.[7]
Q3: What are the primary strategies to overcome efflux pump-mediated resistance to thiosemicarbazones?
A3: There are two main strategies to combat this form of resistance:[8]
-
Co-administration with Efflux Pump Inhibitors (EPIs): This involves using a second compound that blocks the function of the efflux pump, thereby increasing the intracellular concentration of the thiosemicarbazone.[8][9]
-
Structural Modification of the Thiosemicarbazone: This approach focuses on designing new TSC analogues that are not recognized as substrates by the efflux pumps, effectively evading the resistance mechanism.[8][10]
A novel third strategy involves a synergistic approach where certain thiosemicarbazones, like Dp44mT, can induce lysosomal membrane permeabilization, releasing other co-administered drugs (like doxorubicin) that have been trapped in lysosomes by P-gp.[5]
Q4: How can I determine if my cell line or microbial strain is exhibiting efflux pump-mediated resistance to my thiosemicarbazone of interest?
A4: A key indicator is a significant decrease in the potency (increase in IC50 or MIC) of your compound in a resistant cell line compared to its parental, sensitive counterpart. To confirm the involvement of an efflux pump, you can perform a chemosensitization assay. In this experiment, you treat the resistant cells with your thiosemicarbazone in the presence and absence of a known efflux pump inhibitor. A significant reduction in the IC50 or MIC in the presence of the inhibitor strongly suggests that an efflux pump is responsible for the observed resistance.[9][11]
Section 2: Troubleshooting Experimental Workflows
This section provides practical solutions to common problems encountered during the investigation of thiosemicarbazone resistance.
Issue 1: Inconsistent or No Reversal of Resistance with a Known Efflux Pump Inhibitor
| Potential Cause | Explanation & Troubleshooting Steps |
| Inhibitor Concentration is Suboptimal | The concentration of the EPI may be too low to effectively block the pump or too high, causing toxicity. Solution: Perform a dose-response curve for the EPI alone to determine its non-toxic concentration range in your specific cell line. Then, test a range of these non-toxic concentrations in combination with your thiosemicarbazone to find the optimal synergistic concentration. |
| Incorrect Efflux Pump Inhibitor | Not all inhibitors block all pumps. You may be using an inhibitor for P-gp (e.g., Verapamil, Elacridar) when the resistance is mediated by a different pump like ABCC1. Solution: Research the known resistance mechanisms of your cell line. If unknown, test a panel of inhibitors that target different ABC transporters (e.g., Verapamil for P-gp, MK-571 for MRPs). |
| Resistance Mechanism is Not Efflux-Mediated | The resistance may be due to other factors such as target mutation, drug metabolism, or alterations in apoptotic pathways. Solution: Investigate other potential resistance mechanisms. For example, use Western blotting to compare the expression levels of the target protein in sensitive vs. resistant cells or perform a cell cycle analysis to check for alterations in apoptosis. |
| Inhibitor Instability | The EPI may be unstable in your culture medium over the duration of the experiment. Solution: Check the literature for the stability of your chosen inhibitor under your experimental conditions (pH, temperature, light exposure). Consider replenishing the inhibitor during long-term assays. |
Issue 2: High Background or "Noise" in Cytotoxicity Assays
| Potential Cause | Explanation & Troubleshooting Steps |
| Compound Precipitation | Thiosemicarbazones can have limited solubility in aqueous media, leading to precipitation at higher concentrations, which can interfere with absorbance or fluorescence readings. Solution: Visually inspect your assay plates for precipitates under a microscope. Determine the maximum soluble concentration of your compound in the assay medium. Use a small amount of a biocompatible solvent like DMSO to prepare stock solutions, ensuring the final concentration in the assay does not exceed a non-toxic level (typically <0.5%). |
| Interference with Assay Reagents | The chemical structure of your thiosemicarbazone or EPI might directly react with the assay reagents (e.g., MTT, resazurin, or luciferase substrates). Solution: Run a cell-free control where you add your compounds to the assay medium with the detection reagent but without cells. Any signal generated in this control indicates direct interference. If interference is observed, consider switching to a different cytotoxicity assay that relies on an alternative detection method (e.g., LDH release, ATP measurement, or direct cell counting).[12] |
| Cell Seeding Density Issues | Inconsistent cell numbers across wells can lead to high variability. Over-confluent or sparsely seeded cells can also respond differently to treatment. Solution: Ensure you have a homogenous single-cell suspension before seeding. Optimize the cell seeding density so that cells are in the exponential growth phase throughout the experiment. Use a multichannel pipette for cell seeding to minimize well-to-well variability.[13] |
Issue 3: My Novel Thiosemicarbazone Analogue Still Shows Susceptibility to Efflux
| Potential Cause | Explanation & Troubleshooting Steps |
| Insufficient Structural Modification | The modifications made to the parent compound may not have been significant enough to disrupt its recognition and binding by the efflux pump's substrate-binding pocket. Solution: Analyze the structure-activity relationship (SAR) data available for thiosemicarbazones and efflux pump substrates.[4] Consider more substantial modifications, such as adding bulky groups or altering the charge distribution, to create a compound that is a poorer substrate for the pump. Computational docking studies can help predict which analogues are less likely to bind to the pump. |
| Metabolism to an Efflux Substrate | Your novel analogue may not be a substrate itself, but it could be metabolized by the cell into a compound that is. Solution: Investigate the metabolic stability of your compound using liver microsomes or cell lysates. Use LC-MS to identify any major metabolites and then test these metabolites for their susceptibility to efflux. |
| Activation of Multiple Efflux Pumps | While you may have designed the analogue to evade one pump (e.g., P-gp), it might be a substrate for another overexpressed pump in the resistant cell line. Solution: Profile the expression of various ABC transporters in your resistant cell line using qPCR or Western blotting. This will help you understand the full landscape of potential resistance mechanisms you need to overcome. |
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for core experiments in studying thiosemicarbazone resistance.
Protocol 1: Determining the IC50 of a Thiosemicarbazone using an MTT Assay
This protocol measures the concentration of a compound that inhibits cell growth by 50% and is a fundamental assay for assessing cytotoxicity.
Materials:
-
Resistant and sensitive cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Thiosemicarbazone stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: a. Harvest exponentially growing cells and perform a cell count. b. Dilute the cells in complete medium to a pre-optimized seeding density (e.g., 5,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[13]
-
Compound Treatment: a. Prepare a serial dilution of your thiosemicarbazone in complete medium. A common starting point is a 2-fold dilution series from 100 µM down to 0.1 µM. b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only). c. Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. d. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization and Reading: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. c. Gently pipette up and down to ensure complete dissolution. d. Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. Subtract the average absorbance of the "no-cell" blank from all other readings. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% viability). c. Plot the % viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Efflux Pump Inhibition (Chemosensitization) Assay
This assay determines if inhibiting a specific efflux pump can restore the sensitivity of resistant cells to a thiosemicarbazone.
Materials:
-
All materials from Protocol 1
-
A known efflux pump inhibitor (EPI), e.g., Verapamil or Elacridar for P-gp.
Procedure:
-
Determine the Non-Toxic EPI Concentration: a. First, perform an IC50 experiment (as in Protocol 1) with the EPI alone on the resistant cell line to find the highest concentration that does not significantly inhibit cell growth (e.g., >90% viability). This is your fixed, non-toxic EPI concentration.
-
Combination Treatment: a. Seed the resistant cells in a 96-well plate as described in Protocol 1. b. Prepare two sets of serial dilutions of your thiosemicarbazone. i. Set 1: Dilute the TSC in standard complete medium. ii. Set 2: Dilute the TSC in complete medium that also contains the fixed, non-toxic concentration of the EPI determined in step 1. c. Treat the cells with both sets of dilutions and incubate for 48-72 hours.
-
Assay and Analysis: a. Proceed with the MTT assay as described in Protocol 1. b. Calculate the IC50 of the thiosemicarbazone in the absence and presence of the EPI. c. Calculate the Fold Reversal (FR) value: FR = IC50 (TSC alone) / IC50 (TSC + EPI) d. A Fold Reversal value significantly greater than 1 indicates that the inhibition of the targeted efflux pump reverses the resistance.
Protocol 3: Rhodamine 123 Efflux Assay (for P-gp Activity)
This is a functional assay to directly measure the activity of the P-gp efflux pump using a fluorescent substrate.
Materials:
-
Resistant and sensitive cells
-
Flow cytometer or fluorescence plate reader
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Efflux pump inhibitor (e.g., Verapamil)
-
Phenol red-free culture medium
-
Trypsin and PBS
Procedure:
-
Cell Preparation: a. Harvest cells and wash them with ice-cold PBS. b. Resuspend the cells in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: a. Divide the cell suspension into tubes. b. To the "inhibitor" tubes, add a known P-gp inhibitor (e.g., 50 µM Verapamil). c. To the "control" tubes, add an equivalent volume of vehicle (e.g., PBS). d. Incubate all tubes for 30 minutes at 37°C.
-
Rhodamine 123 Loading: a. Add Rhodamine 123 to all tubes to a final concentration of ~1 µM. b. Incubate for 30-60 minutes at 37°C, protected from light. This allows the dye to enter the cells.
-
Efflux Phase: a. Pellet the cells by centrifugation (300 x g for 5 minutes). b. Resuspend the cells in fresh, pre-warmed, dye-free medium (with and without the inhibitor as in step 2). c. Incubate at 37°C for 1-2 hours to allow for efflux of the dye.
-
Measurement: a. Pellet the cells again and resuspend them in ice-cold PBS. b. Analyze the intracellular fluorescence using a flow cytometer (FITC channel) or a fluorescence plate reader.
-
Interpretation:
-
Resistant cells (high P-gp activity): Will show low Rhodamine 123 fluorescence because the dye is actively pumped out.
-
Resistant cells + Inhibitor: Will show high fluorescence, similar to sensitive cells, because the efflux is blocked.
-
Sensitive cells (low P-gp activity): Will show high fluorescence as they retain the dye.
-
Section 4: Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex biological processes and experimental designs involved in resistance studies.
Mechanism of Efflux Pump-Mediated Resistance
Caption: Mechanism of efflux-mediated resistance to thiosemicarbazones.
Strategy 1: Overcoming Resistance with an Efflux Pump Inhibitor (EPI)
Caption: A logical workflow for confirming efflux pump-mediated resistance.
References
-
Optimization of efflux avoidance and inhibition for antibiotic development. (2022). YouTube. Retrieved from [Link]
-
Holmes, A. R., Keniya, M. V., Ivnitski-Steele, I., Monk, B. C., & Cannon, R. D. (2016). Targeting efflux pumps to overcome antifungal drug resistance. Future Medicinal Chemistry, 8(12), 1485–1501. Retrieved from [Link]
-
Staszowska-Karkut, M., & Kmieć, K. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 29(1), 24. Retrieved from [Link]
-
de Oliveira, D. M., da Silva, A. C. A., de Oliveira, R. B., de Almeida, L. R. M., de Lima, M. C. A., Galdino, S. L., & Pitta, I. R. (2024). Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain. Pharmaceuticals, 17(5), 633. Retrieved from [Link]
-
Jansson, P. J., Kalinowski, D. S., Lane, D. J. R., Kovacevic, Z., Seebacher, N. A., Fouani, L., ... & Richardson, D. R. (2015). A mechanism for overcoming P-glycoprotein-mediated drug resistance: Novel combination therapy that releases stored doxorubicin from lysosomes via lysosomal permeabilization using Dp44mT or DpC. Journal of Biological Chemistry, 290(15), 9588–9603. Retrieved from [Link]
-
Muniz, D. F., da Silva, A. C. A., de Oliveira, R. B., de Almeida, L. R. M., de Lima, M. C. A., Galdino, S. L., & Pitta, I. R. (2025). Semicarbazone and thiosemicarbazone derivatives associated with antibiotics inhibit β-lactamases and efflux pumps in Staphylococcus aureus strains. Archives of Biochemistry and Biophysics, 763, 110512. Retrieved from [Link]
-
Seebacher, N. A., Jansson, P. J., & Richardson, D. R. (2014). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLoS ONE, 9(10), e110291. Retrieved from [Link]
-
Heffeter, P., BöRZSI, A., Gécs, M., Lázár, B., Kora, P., Enyedy, É. A., ... & Keppler, B. K. (2021). Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance. International Journal of Molecular Sciences, 22(19), 10792. Retrieved from [Link]
-
Muniz, D. F., et al. (2025). SEMICARBAZONE AND THIOSEMICARBAZONE DERIVATIVES ASSOCIATED WITH ANTIBIOTICS INHIBIT Β-LACTAMASES AND EFFLUX PUMPS IN Staphylococcus aureus STRAINS. Archives of Biochemistry and Biophysics. Retrieved from [Link]
-
Wang, Y., Zhou, Z., & Li, Y. (2022). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers in Chemistry, 10, 982594. Retrieved from [Link]
-
Staszowska-Karkut, M., & Kmieć, K. (2025). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Molecules, 30(11), 2415. Retrieved from [Link]
-
Fromm, K. M., et al. (2024). Functionalizing Thiosemicarbazones for Covalent Conjugation. Molecules. Retrieved from [Link]
-
Re, A., et al. (2018). Multifunctional Thiosemicarbazones and Deconstructed Analogues as a Strategy to Study the Involvement of Metal Chelation, Sigma-2 (σ2) Receptor and P-gp Protein in the Cytotoxic Action: in vitro and in vivo Activity in Pancreatic Tumors. Oncotarget. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Kowol, C. R., et al. (2016). The role of oxidative stress in activity of anticancer thiosemicarbazones. Future Medicinal Chemistry. Retrieved from [Link]
-
Qiu, J., et al. (2020). Discovery of thiosemicarbazone-containing compounds with potent anti-proliferation activity against drug-resistant K562/A02 cells. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Viveiros, M., Martins, A., & Amaral, L. (2012). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. Methods in Molecular Biology. Retrieved from [Link]
-
Sharma, A., et al. (2019). Strategies to Combat Bacterial Antimicrobial Resistance: a Focus on Mechanism of the Efflux Pumps Inhibitors. Current Drug Discovery Technologies. Retrieved from [Link]
-
Al-Omair, M. A., et al. (2025). 5-Substituted isatin thiosemicarbazones as inhibitors of tyrosinase: Insights of substituent effects. Journal of Molecular Structure. Retrieved from [Link]
-
Al-Sammarraie, N., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Al-Sammarraie, N., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Technical Support Center: Investigating the In Vivo Fate of Di(2-pyridyl) ketone Thiosemicarbazones
Welcome to the technical support resource for researchers working with Di(2-pyridyl) ketone thiosemicarbazone (Dpkt) and its analogues. This guide provides in-depth answers to common questions and troubleshooting strategies for experimental challenges related to the in vivo instability and metabolism of this important class of therapeutic agents. Our goal is to provide the scientific context and practical advice needed to ensure the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the behavior of Dpkt and its derivatives in biological systems.
Q1: What are the primary metabolic pathways for Di(2-pyridyl) ketone thiosemicarbazones (DpT class)?
The metabolic fate of DpT compounds is highly dependent on the substitution at the terminal (N4) nitrogen of the thiosemicarbazone moiety. Based on extensive studies of lead compounds, two principal pathways have been identified:
-
N-dealkylation: For terminally substituted compounds like Di(2-pyridyl)ketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT), N-demethylation is a major and rapid metabolic route.[1][2] This conversion can significantly alter the compound's pharmacokinetic profile and biological activity.
-
Oxidative Desulfuration: This pathway involves the replacement of the sulfur atom of the thiocarbonyl group (C=S) with an oxygen atom. This has been observed for analogues such as DpC, leading to the formation of amide or semicarbazone derivatives.[1] This process effectively changes the chemical nature of the molecule and its metal-chelating properties.
Other minor pathways may include the cleavage of the hydrazone bond, which liberates the parent ketone, Di(2-pyridyl)ketone (DpK).[1] However, evidence suggests this can also occur via slow chemical decomposition in aqueous media, not just enzymatic action.[1]
Q2: What are the known major metabolites of DpT compounds?
For the most studied DpT analogues, the primary metabolites identified in vivo are:
-
For Dp44mT: The major metabolite is the mono-demethylated product, Di(2-pyridyl)ketone 4-methyl-3-thiosemicarbazone (Dp4mT) .[1] This metabolite has been shown to have reduced anti-cancer activity and toxicity compared to the parent compound.[1]
-
For DpC: A major metabolite found in rat plasma is N-cyclohexyl-N′-(di(pyridin-2-yl)methylene)-N-methylformohydrazonamide (DpC-A) , a product of oxidative desulfuration.[1]
Q3: How does the stability and pharmacokinetics of DpT compounds differ?
The stability and, consequently, the pharmacokinetic profile can vary dramatically even with small structural changes. The case of Dp44mT versus DpC in rats provides a clear example:
-
Dp44mT undergoes rapid in vivo demethylation, leading to fast elimination and a short plasma half-life of approximately 1.7 hours .[1][2]
-
DpC , being more resistant to this rapid metabolism, exhibits a significantly longer plasma half-life of around 10.7 hours .[1][2]
This nearly six-fold difference in half-life highlights why structural modifications at the N4-position are critical for designing second-generation compounds with improved drug exposure and potentially greater in vivo efficacy.[3]
Q4: What are the common challenges in quantifying DpT compounds in biological matrices?
Quantifying DpT compounds presents several challenges:
-
Chemical Instability: Thiosemicarbazones can be susceptible to degradation in certain sample collection tubes or during processing. Careful selection of anticoagulants and immediate processing or flash-freezing of samples is critical.
-
Metal Chelation: The inherent ability of DpT compounds to chelate metal ions can influence their behavior in analytical systems. Metal ions present in plasma or LC-MS mobile phases can lead to peak broadening or shifting. The use of a chelating agent like EDTA in the mobile phase can mitigate these effects and improve peak shape.[1]
-
Low Concentrations: In vivo, parent drug concentrations can drop quickly due to metabolism and distribution, requiring highly sensitive analytical methods like UHPLC-MS/MS for accurate quantification.[1][4]
Q5: How does metal chelation affect the in vivo behavior of Dpkt?
The mechanism of action for DpT compounds is intrinsically linked to their ability to chelate essential metal ions like iron and copper.[1][5] This chelation disrupts key cellular processes, such as the function of the iron-containing enzyme ribonucleotide reductase, which is vital for DNA synthesis.[6] The resulting metal complexes can also be redox-active, generating reactive oxygen species (ROS) that contribute to their cytotoxicity against cancer cells.[1] Therefore, the in vivo stability and metabolism of a DpT compound directly impact its ability to reach target tissues and effectively chelate metals to exert its therapeutic effect.
Part 2: Troubleshooting Guides
This section provides practical solutions to specific problems researchers may encounter during their experiments.
Issue 1: Low or Undetectable Parent Compound in Plasma/Tissue
Q: I've administered a DpT analogue to my animal model, but I'm struggling to detect the parent compound in plasma, even at early time points. What is going wrong?
A: This is a common and frustrating issue that can stem from three primary areas: rapid metabolism, pre-analytical sample instability, or insufficient analytical sensitivity.
Potential Causes & Solutions:
-
Rapid In Vivo Metabolism (The "Disappearing Drug" Effect):
-
Causality: As seen with Dp44mT, some DpT analogues are substrates for rapid enzymatic degradation (e.g., N-demethylation) in the liver.[1] The compound may be cleared from circulation so quickly that its concentration falls below the limit of detection (LOD) of your assay shortly after administration.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Time Course Adjustment: Your initial sampling time point might be too late. Design a pilot PK study with very early and frequent sampling (e.g., 2, 5, 15, and 30 minutes post-dose) to capture the initial distribution and elimination phase.
-
Look for the Metabolite: If you suspect rapid metabolism, adjust your analytical method to also quantify the predicted major metabolite (e.g., Dp4mT for Dp44mT). Detecting a high concentration of the metabolite while the parent is low/absent is strong evidence for rapid clearance.
-
In Vitro-In Vivo Correlation: Conduct an in vitro metabolic stability assay using liver microsomes from the same species.[7][8] High clearance in this assay would predict the rapid in vivo clearance you are observing.
-
-
-
Pre-Analytical Sample Instability:
-
Causality: Thiosemicarbazones can degrade after sample collection if not handled properly. This can be due to enzymatic activity in blood/plasma or chemical decomposition.
-
Troubleshooting Steps:
-
Anticoagulant Choice: Use tubes containing EDTA. EDTA chelates divalent metal ions that can catalyze degradation and are required by some plasma enzymes. Avoid heparin where possible, as its effects can be more variable.
-
Temperature Control: Process samples immediately upon collection. Keep blood on wet ice and centrifuge at 4°C to separate plasma. If immediate processing is not possible, flash-freeze whole blood or plasma in liquid nitrogen and store at -80°C.
-
Stability Assessment: Perform a simple bench-top stability test. Spike your DpT compound into fresh control plasma and leave it at room temperature for various times (0, 30, 60, 120 min) before processing and analysis. This will reveal if the compound is degrading on the bench.
-
-
-
Insufficient Analytical Sensitivity:
-
Causality: The administered dose may result in plasma concentrations that are below the LOD of your current analytical method.
-
Troubleshooting Steps:
-
Method Optimization: Use a highly sensitive instrument like a triple quadrupole mass spectrometer (LC-MS/MS). Optimize the source parameters and select the most intense and specific MRM (Multiple Reaction Monitoring) transitions for your compound.
-
Sample Clean-up: Improve your sample extraction method. A protein precipitation followed by solid-phase extraction (SPE) can remove more interferences and allow for sample concentration, effectively lowering your detection limit.
-
-
Workflow: Troubleshooting Low Dpkt Detection
Caption: Workflow for LC-MS/MS bioanalytical method development.
References
-
Jansson, P. T., et al. (2015). Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. Oncotarget, 6(37), 39540–39558. [Link]
-
Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European Journal of Medicinal Chemistry, 171, 180-194. [Link]
-
Lau, Y. Y., et al. (2002). The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. Pharmaceutical Research, 19(11), 1606-1610. [Link]
-
Pasilis, S. P., et al. (2018). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Journal of The American Society for Mass Spectrometry, 29(10), 2039-2047. [Link]
-
Popović-Bijelić, A., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 25(8), 1868. [Link]
-
Khan, S., et al. (2022). Computational Drug-Likeness Studies of Selected Thiosemicarbazones: A Sustainable Approach for Drug Designing. Chemistry, 4(2), 346-368. [Link]
-
Shi, J., et al. (2017). Deep-Dive Targeted Quantification for Ultrasensitive Analysis of Proteins in Nondepleted Human Blood Plasma/Serum and Tissues. Analytical Chemistry, 89(15), 8007-8014. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan CRO Services. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]
-
Khan, T., et al. (2022). Medicinal Importance of Thiosemicarbazones with special reference to their Mixed ligand and Mixed metal complexes: A Review. ResearchGate. [Link]
-
Wang, Z., et al. (2023). Quantitative Imaging of the Sub-Organ Distributions of Nanomaterials in Biological Tissues via Laser Ablation Inductively Coupled Plasma Mass Spectrometry. ResearchGate. [Link]
-
Various Authors. (n.d.). Thiosemicarbazide as a reagent for the identification of aldehydes, ketones, and quinones. Science.gov. [Link]
-
BioIVT. (2024). Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. YouTube. [Link]
-
Kovacevic, Z., et al. (2016). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms. ResearchGate. [Link]
-
Lovejoy, D. B., et al. (2011). The potent and novel thiosemicarbazone chelators di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone and 2-benzoylpyridine-4,4-dimethyl-3-thiosemicarbazone affect crucial thiol systems required for ribonucleotide reductase activity. Molecular Pharmacology, 79(5), 921-931. [Link]
-
Klayman, D. L., et al. (1979). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 22(7), 855-862. [Link]
-
Schmitt, W. (2009). General approach for the calculation of tissue to plasma partition coefficients. Toxicology in Vitro, 23(2), 268-278. [Link]
-
Zhang, Q., et al. (2021). Quantitative Measurement of ROS Penetration into Model Tissue Under Plasma Treatment Using Image Processing. ResearchGate. [Link]
-
Klayman, D. L., et al. (1979). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 22(11), 1367-1373. [Link]
-
Lovejoy, D. B., et al. (2012). Novel second-generation di-2-pyridylketone thiosemicarbazones show synergism with standard chemotherapeutics and demonstrate potent activity against lung cancer xenografts after oral and intravenous administration in vivo. Journal of Medicinal Chemistry, 55(16), 7230-7244. [Link]
-
Jansson, P. T., et al. (2015). Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. ResearchGate. [Link]
-
Sahni, S., et al. (2014). The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Prosurvival Autophagy by Two Mechanisms. Journal of Biological Chemistry, 289(46), 32134-32152. [Link]
Sources
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- 3. Novel second-generation di-2-pyridylketone thiosemicarbazones show synergism with standard chemotherapeutics and demonstrate potent activity against lung cancer xenografts after oral and intravenous administration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies to Reduce Methemoglobin Formation by Thiosemicarbazones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiosemicarbazones. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the challenge of methemoglobin formation, a common side effect associated with this promising class of compounds. Our goal is to equip you with the knowledge to design robust experiments, interpret your results accurately, and develop strategies to mitigate this adverse effect.
Introduction to Thiosemicarbazones and Methemoglobinemia
Thiosemicarbazones are a versatile class of chelating agents with a wide range of therapeutic applications, most notably as anticancer agents.[1][2] Their mechanism of action often involves the chelation of intracellular iron, leading to the inhibition of key enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and repair.[3][4] However, this very mechanism can also lead to an undesirable side effect: the formation of methemoglobin (MetHb).[3][5]
Methemoglobinemia is a condition characterized by the presence of a higher than normal level of methemoglobin in the blood.[6] Methemoglobin is an oxidized form of hemoglobin where the iron in the heme group is in the ferric (Fe³⁺) state rather than the usual ferrous (Fe²⁺) state.[6][7] This change renders hemoglobin unable to bind and transport oxygen, leading to functional anemia and tissue hypoxia.[6] Several drugs are known to induce methemoglobinemia, and thiosemicarbazones are a notable class among them.[5][7]
This guide will delve into the mechanisms of thiosemicarbazone-induced methemoglobinemia, provide detailed experimental protocols for its assessment, offer troubleshooting solutions for common experimental hurdles, and outline strategies to reduce or eliminate this unwanted side effect.
Understanding the Mechanism: Why Do Thiosemicarbazones Cause Methemoglobinemia?
The primary mechanism by which thiosemicarbazones induce methemoglobin formation is linked to their ability to chelate iron and form redox-active complexes.[1][2] Here's a breakdown of the process:
-
Iron Chelation: Thiosemicarbazones are potent iron chelators that can bind to intracellular labile iron pools.[4]
-
Formation of Redox-Active Complexes: The resulting thiosemicarbazone-iron complexes are often redox-active, meaning they can participate in oxidation-reduction reactions.[1][7]
-
Oxidation of Hemoglobin: These redox-active complexes can then catalyze the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), leading to the formation of methemoglobin.[4]
This process is a critical consideration in the development of thiosemicarbazone-based drugs, as significant methemoglobin formation can limit their therapeutic potential.[5]
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of methemoglobinemia in an in vivo experiment?
A1: In animal models, the most apparent sign is cyanosis, a bluish discoloration of the skin, mucous membranes, and blood. The blood may also appear chocolate-brown.[8][9] Other signs can include an increased respiratory rate, lethargy, and, at high MetHb levels, signs of respiratory distress.[9] It's crucial to monitor oxygen saturation, though standard pulse oximeters can be inaccurate in the presence of methemoglobin.[9]
Q2: How can I be sure that the methemoglobin formation I'm observing is caused by my thiosemicarbazone and not an experimental artifact?
A2: To confirm that your compound is the causative agent, you should include several controls in your experiment. These include a vehicle control (the solvent your compound is dissolved in), a positive control (a known methemoglobin-inducing agent like sodium nitrite), and a negative control (untreated cells or animals). A dose-dependent increase in methemoglobin levels with increasing concentrations of your thiosemicarbazone is a strong indicator of a direct effect.
Q3: Is there a threshold for concern regarding methemoglobin levels in preclinical studies?
A3: While there isn't a universal, rigid threshold, methemoglobin levels exceeding 10-20% are generally considered a cause for concern in preclinical animal models and may indicate a potential for clinically significant side effects in humans.[9] However, the acceptable level can depend on the therapeutic indication and the overall risk-benefit profile of the drug candidate.
Q4: Can the choice of solvent for my thiosemicarbazone affect the methemoglobin assay?
A4: Yes, the solvent can play a significant role. Many thiosemicarbazones have poor aqueous solubility and are often dissolved in organic solvents like DMSO.[5][10] It is essential to ensure that the final concentration of the solvent in your assay is low (typically <0.5%) and does not independently cause hemolysis or interfere with the spectrophotometric readings. Always include a vehicle control with the same final solvent concentration as your test samples.
Q5: Are there any known structure-activity relationships (SAR) for thiosemicarbazones that can guide the design of analogs with reduced methemoglobin formation?
A5: Yes, the structure of the thiosemicarbazone is a critical determinant of its potential to induce methemoglobin formation. Studies have shown that modifications to the thiosemicarbazone backbone can significantly impact this side effect. For example, di-2-pyridylketone-4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC) has been shown not to induce methemoglobin generation in vivo, unlike its analogue Dp44mT.[5] Research suggests that an unsubstituted terminal -NH₂ group on the thiosemicarbazone moiety may be a key structural feature in the most active methemoglobin-inducing complexes.[2] Therefore, designing analogs that lack this feature could be a viable strategy.
Experimental Protocols and Methodologies
In Vitro Assessment of Methemoglobin Formation in Red Blood Cells
This protocol provides a step-by-step guide for evaluating the potential of a thiosemicarbazone to induce methemoglobin formation in isolated red blood cells (RBCs).
Materials:
-
Freshly collected whole blood (with an anticoagulant like heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test thiosemicarbazone compound
-
Vehicle (e.g., DMSO)
-
Positive control: Sodium nitrite (NaNO₂)
-
Lysis buffer (e.g., deionized water or a specific RBC lysis buffer)
-
Spectrophotometer or plate reader
Procedure:
-
RBC Isolation and Washing:
-
Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C to pellet the RBCs.
-
Aspirate and discard the plasma and buffy coat.
-
Resuspend the RBC pellet in 10 volumes of cold PBS.
-
Centrifuge again at 1,000 x g for 10 minutes at 4°C.
-
Repeat the washing step two more times.
-
After the final wash, resuspend the RBCs in PBS to a final hematocrit of 2-5%.
-
-
Incubation with Thiosemicarbazone:
-
Prepare serial dilutions of your test thiosemicarbazone in PBS. Ensure the final vehicle concentration is consistent across all samples and does not exceed 0.5%.
-
In a microcentrifuge tube or a 96-well plate, add the RBC suspension.
-
Add the thiosemicarbazone dilutions, vehicle control, and positive control (e.g., 100 µM NaNO₂) to the RBCs.
-
Incubate the samples at 37°C for a defined period (e.g., 1, 2, or 4 hours), with gentle agitation.
-
-
Sample Lysis and Methemoglobin Measurement (Evelyn-Malloy Method Principle):
-
After incubation, centrifuge the samples to pellet the RBCs.
-
Remove the supernatant.
-
Lyse the RBCs by adding a fixed volume of lysis buffer.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cell debris.
-
Transfer the supernatant (hemolysate) to a new plate or cuvette.
-
Measure the absorbance at 630 nm (for MetHb) and a reference wavelength (e.g., 700 nm) to correct for turbidity.[8][11]
-
To determine the total hemoglobin, a separate aliquot of the hemolysate is treated with a converting agent like potassium ferricyanide to convert all hemoglobin to methemoglobin, followed by measurement at 630 nm.[12]
-
The percentage of methemoglobin is calculated using the following formula: % MetHb = (Absorbance of sample at 630 nm / Absorbance of fully converted sample at 630 nm) x 100
-
Workflow for In Vitro Methemoglobin Assay
Caption: Workflow for in vitro methemoglobin assessment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background MetHb in vehicle control | 1. Spontaneous oxidation of hemoglobin.[1] 2. Hemolysis caused by the solvent. | 1. Use fresh blood and keep samples on ice. Prepare hemolysates in a stabilizing buffer at pH 7.0.[1] 2. Reduce the final solvent concentration. Screen different biocompatible solvents. |
| Inconsistent results between replicates | 1. Poor mixing of reagents. 2. Temperature fluctuations during incubation. 3. Inaccurate pipetting. | 1. Ensure thorough but gentle mixing of RBCs and test compounds. 2. Use a calibrated incubator with stable temperature control. 3. Use calibrated pipettes and proper pipetting techniques. |
| Precipitation of thiosemicarbazone in assay | Poor aqueous solubility of the compound.[5][10] | 1. Prepare stock solutions in an appropriate solvent (e.g., DMSO) at a high concentration and perform serial dilutions in the assay buffer. 2. Consider using a small percentage of a co-solvent or a solubilizing agent, ensuring it doesn't interfere with the assay. 3. Visually inspect for precipitation before and after adding to the RBC suspension. |
| Discrepancy between pulse oximetry and co-oximetry in vivo | Standard pulse oximeters are inaccurate in the presence of methemoglobin.[9] | Rely on co-oximetry for accurate quantification of methemoglobin levels in blood samples.[7] Pulse oximetry can be used for qualitative monitoring of trends but not for absolute values. |
| Low or no MetHb formation with a suspected inducer | 1. Compound degradation. 2. Insufficient incubation time or concentration. | 1. Check the stability of your compound in the assay buffer. 2. Perform a time-course and dose-response experiment to determine optimal conditions. |
Strategies to Mitigate Methemoglobin Formation
Several strategies can be employed during the drug development process to reduce or eliminate the methemoglobin-forming potential of thiosemicarbazones.
Structural Modification (Lead Optimization)
As previously mentioned, the chemical structure of a thiosemicarbazone is a key determinant of its ability to induce methemoglobinemia.[5] A focused medicinal chemistry effort to modify the lead compound can be highly effective.
Key Considerations for Structural Modification:
-
Terminal Amine Group: Avoid an unsubstituted terminal -NH₂ group, as this has been implicated in potent methemoglobin induction.[2]
-
Lipophilicity and Redox Potential: Modify the lipophilicity and redox potential of the molecule through the introduction of different functional groups. These properties can influence the compound's interaction with hemoglobin and its ability to participate in redox cycling.
-
Systematic SAR Studies: Conduct systematic structure-activity relationship studies to identify the structural motifs that contribute to methemoglobin formation and those that minimize it, while retaining the desired therapeutic activity.
Co-administration of Antioxidants
Antioxidants can help to mitigate the oxidative stress that leads to methemoglobin formation.
-
Ascorbic Acid (Vitamin C): Ascorbic acid is a reducing agent that can directly reduce methemoglobin back to hemoglobin.[6][13] In vivo studies have shown that co-administration of ascorbic acid with a methemoglobin-inducing thiosemicarbazone can significantly decrease MetHb levels.[5]
-
N-Acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione and can also act as a direct scavenger of reactive oxygen species.[14] In vitro and in vivo studies have demonstrated its ability to reduce chemically induced methemoglobin.[11][14][15]
Nanoformulation Strategies
Encapsulating thiosemicarbazones in nanoformulations, such as liposomes or polymeric nanoparticles, can be a highly effective strategy to prevent methemoglobin formation.[16][17]
Mechanism of Action:
By encapsulating the drug, its direct interaction with red blood cells in the circulation is minimized.[16] The drug is preferentially delivered to the target tissue (e.g., a tumor) through mechanisms like the enhanced permeability and retention (EPR) effect. This approach has been shown to completely prevent methemoglobin formation in vivo while maintaining or even enhancing the therapeutic efficacy of the thiosemicarbazone.[16]
Logical Flow of Mitigation Strategies
Caption: Decision tree for mitigating methemoglobin formation.
Role of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a wide range of drugs.[18][19] In the context of drug-induced methemoglobinemia, CYP enzymes can play a dual role:
-
Metabolic Activation: Some drugs are not direct oxidants but are metabolized by CYP enzymes to reactive intermediates that then induce methemoglobin formation.[7]
-
Detoxification: In other cases, CYP enzymes may be involved in the detoxification of the drug, reducing its potential to cause methemoglobinemia.
Understanding the interaction of a novel thiosemicarbazone with CYP enzymes is crucial for predicting its metabolic fate and potential for drug-drug interactions.[20][21] In vitro studies using human liver microsomes and specific CYP isozymes can help to identify the key enzymes involved in the metabolism of a particular thiosemicarbazone.
Conclusion
Methemoglobin formation is a significant but manageable challenge in the development of thiosemicarbazone-based therapeutics. By understanding the underlying mechanisms, employing robust and well-controlled experimental protocols, and strategically applying mitigation strategies such as structural modification, antioxidant co-therapy, and nanoformulation, researchers can develop safer and more effective drugs. This guide provides a comprehensive resource to support these efforts, fostering the successful translation of promising thiosemicarbazone candidates from the laboratory to the clinic.
References
- Alanazi, M. Q. (2017). Drugs may be Induced Methemoglobinemia.
- Gutierrez, E., Basha, M. T., Kalinowski, D. S., Sharpe, P. C., Lovejoy, D. B., Bernhardt, P. V., ... & Richardson, D. R. (2012). Methemoglobin formation by triapine, di-2-pyridylketone-4, 4-dimethyl-3-thiosemicarbazone (Dp44mT), and other anticancer thiosemicarbazones: identification of novel thiosemicarbazones and therapeutics that prevent this effect. Molecular pharmacology, 82(2), 315-326.
- Fischer, B., Kryeziu, K., Kallus, S., Heffeter, P., Berger, W., Kowol, C. R., & Keppler, B. K. (2016). Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity. RSC advances, 6(61), 55848-55859.
- Kovacevic, Z., Basha, M. T., Kalinowski, D. S., Jansson, P. J., & Richardson, D. R. (2015). Kinetico-mechanistic studies on methemoglobin generation by biologically active thiosemicarbazone iron (III) complexes. Journal of inorganic biochemistry, 158, 116-126.
- Fischer, B., Kryeziu, K., Kallus, S., Heffeter, P., Berger, W., Kowol, C. R., & Keppler, B. K. (2016). Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity. RSC advances, 6(61), 55848-55859.
- Cabaleiro, T., Ochoa, D., Román, M., & Abad-Santos, F. (2013). Determination of methemoglobin and hemoglobin levels in small volume samples.
- Ludlow, J. T., Wilkerson, R. G., & Nappe, T. M. (2023). Methemoglobinemia. In StatPearls [Internet].
- Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391-396.
- Wright, R. O., Magnani, B., Shannon, M. W., & Woolf, A. D. (1996). N-acetylcysteine reduces methemoglobin in vitro. Annals of emergency medicine, 28(5), 499-503.
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141.
- Shihana, F., Dawson, A. H., Buckley, N. A., & Dissanayake, D. M. (2011). Method of stabilizing blood for the determination of methemoglobin.
- Finch, R. A., Liu, M. C., & Cory, J. G. (1999). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP)-induced methemoglobinemia. Cancer letters, 142(2), 169-174.
- Rausch-Madison, S., & Mohsenifar, Z. (1997). Methodologic problems encountered with cooximetry in methemoglobinemia. The American journal of the medical sciences, 314(3), 203-206.
- Tenorio, M., Graciliano, N., de Castro, M., & de Oliveira, A. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. In Pharmacology and Therapeutics. IntechOpen.
- Guengerich, F. P. (2008). Cytochrome p450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
- Umbreit, J. (2007). Methemoglobin--it's not just blue: a concise review.
- Ibrahim, A. M., & El-Mokhtar, M. A. (2024). Design and Fabrication of Heterojunctions of Thiosemicarbazones and Metal Oxide Nanoparticles in Search of Their Medicinal Activity. International Journal of Molecular Sciences, 25(18), 10189.
- Lovejoy, D. B., & Richardson, D. R. (2003). Iron chelators as anti-neoplastic agents: current developments and future directions.
- Rehman, A., & Nappe, T. M. (2023). Dapsone. In StatPearls [Internet].
- Cefali, E. A., & Pardue, H. L. (1988). A kinetic-spectrophotometric method for the determination of methemoglobin in whole blood. Clinical chemistry, 34(7), 1423-1428.
- Mohammed, E., & El-Hennawy, R. (2018). Effective role of ascorbic acid as an alternative treatment of methemoglobinemia: A case report. International Journal of Case Reports and Images, 9, 1-4.
- Dilworth, J. R., & Hu, Z. (2022).
- Anzenbacher, P., & Anzenbacherova, E. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and molecular life sciences CMLS, 58(5-6), 737-747.
- Evelyn, K. A., & Malloy, H. T. (1938). Microdetermination of oxyhemoglobin, methemoglobin, and sulfhemoglobin in a single sample of blood. Journal of Biological Chemistry, 126(2), 655-662.
- Haymond, S., Cariappa, R., Eby, C. S., & Scott, M. G. (2005). Laboratory assessment of oxygenation in methemoglobinemia. Clinical chemistry, 51(2), 434-444.
- Finch, C. A. (1948). Methemoglobinemia and sulfhemoglobinemia. New England Journal of Medicine, 239(13), 470-478.
- Fischer, B., et al. (2016). Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity. RSC Advances, 6(61), 55848-55859.
- Kalinowski, D. S., & Richardson, D. R. (2005). The evolution of iron chelators for the treatment of iron overload disease and cancer. Pharmacological reviews, 57(4), 547-583.
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Pharmacy Joe. (n.d.). How to recognize and treat acquired methemoglobinemia. Retrieved from [Link]
- Lee, S. H., et al. (2018). Therapeutic effect of ascorbic acid on dapsone-induced methemoglobinemia in rats. Journal of the Korean Society of Clinical Toxicology, 16(2), 99-104.
- Hegesh, E., & Shiloah, J. (1982). A spectrophotometric method for the determination of methemoglobin in blood. Clinica chimica acta, 129(3), 271-276.
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U.S. Food and Drug Administration. (2022). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. Retrieved from [Link]
- Yu, Y., et al. (2014). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. Molecules, 19(10), 16406-16431.
- Hosseini-Yazdi, S. A., et al. (2023). A novel water-soluble thiosemicarbazone Schiff base ligand and its complexes as potential anticancer agents and cellular fluorescence imaging. JBIC Journal of Biological Inorganic Chemistry, 28(5), 527-542.
- Wright, R. O., et al. (1996). N-acetylcysteine reduces methemoglobin in vitro. Annals of Emergency Medicine, 28(5), 499-503.
- Ghaffari, M., et al. (2023). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. Research in Pharmaceutical Sciences, 18(3), 284-293.
- De Oliveira, A. R. M., & De Moraes, N. V. (Eds.). (2021). Cytochrome P450 Enzymes in Drug Metabolism. MDPI.
- Shihana, F., et al. (2009). A Simple Quantitative Bedside Test to Determine Methemoglobin. Annals of Emergency Medicine, 54(4), 581-585.
- Sahu, K. K., et al. (2016). Role of ascorbic acid in the treatment of methemoglobinemia. Turkish Journal of Emergency Medicine, 16(3), 108-111.
- Manikandan, P., & Nagini, S. (2018). Cytochrome P450 Structure, Function and Clinical Significance: A Review. Current drug targets, 19(1), 38-54.
- Colombo, R., et al. (2023). Primaquine-Induced Asymptomatic Methemoglobinemia Treated with N-Acetylcysteine: A Case Report. Journal of Pharmaceutical Care & Health Systems, 10(3), 1-4.
- Dötsch, J., et al. (2000). Comparison of methylene blue, riboflavin, and N-acetylcysteine for the reduction of nitric oxide-induced methemoglobinemia. Critical care medicine, 28(4), 958-961.
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Pharmacist Academy. (2021, March 29). CYP450 Enzymes Drug Interactions MADE EASY in 5 MINS [Video]. YouTube. [Link]
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Pharmacokinetic modeling of Di(2-pyridyl) ketone thiosemicarbazone in preclinical models
Welcome to the technical support resource for researchers engaged in the preclinical pharmacokinetic (PK) modeling of Di(2-pyridyl) ketone thiosemicarbazone (Dp44mT). This guide is designed to provide practical, field-proven insights to navigate the unique challenges associated with this potent metal-chelating agent. We will address common experimental issues, explain the causality behind methodological choices, and provide robust protocols to ensure the integrity of your data.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues that researchers frequently encounter during the bioanalysis and modeling of Dp44mT.
Problem: Poor Sensitivity, Peak Tailing, and Low Reproducibility in LC-MS/MS Analysis
Q: My lab is experiencing significant issues with the quantification of Dp44mT in plasma samples. We're seeing inconsistent signal intensity, poor peak shape, and results that are not reproducible between runs. What could be the cause?
A: This is the most common and critical challenge in Dp44mT bioanalysis. The root cause is almost always related to the compound's inherent function as a potent metal chelator.[1]
Potential Cause & Scientific Rationale:
Dp44mT readily complexes with trace metal ions (e.g., iron, copper, zinc) present in biological matrices, solvents, and even within the stainless steel components of an HPLC/UHPLC system.[1][2] This in-situ chelation leads to several problems:
-
Signal Suppression/Splitting: The mass spectrometer is set to detect the parent mass of Dp44mT. When it complexes with metals, the mass changes, and the target analyte signal is lost or split into multiple adducts.
-
Poor Chromatography: The metal complexes have different chromatographic properties than the free ligand, leading to peak tailing, fronting, or broadening. This interaction with the stationary phase or system components is a major source of irreproducibility.
-
Low Recovery: During sample preparation (e.g., protein precipitation or solid-phase extraction), the chelating properties of Dp44mT can cause it to adhere to labware or extraction materials, leading to significant sample loss.
Recommended Solution & Protocol:
The solution is to prevent Dp44mT from interacting with stray metal ions by introducing a stronger, competitive chelating agent at every stage of the process. Ethylenediaminetetraacetic acid (EDTA) is the preferred agent for this purpose.[1]
Detailed Protocol: Dp44mT Plasma Sample Preparation and Analysis
-
Blood Collection: Collect blood samples from preclinical models into tubes pre-treated with an anticoagulant (e.g., K2-EDTA). This provides the first line of defense against chelation.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Transfer the resulting plasma into clean, labeled polypropylene tubes.
-
Sample Pre-treatment (Critical Step):
-
To a 100 µL aliquot of plasma, add 10 µL of an internal standard solution.
-
Crucially, add 20 µL of a 100 mM EDTA solution (pH adjusted to ~7.0). Vortex briefly.
-
Why this is important: This step "masks" the Dp44mT by saturating the sample with a high concentration of a competing chelator, preventing the drug from binding to metals in the plasma or introduced during subsequent steps.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile containing 1 mM EDTA.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for injection.
-
Chromatographic Conditions:
-
Use a high-quality C18 column.
-
The mobile phase must also contain EDTA. A typical mobile phase could be:
-
Solvent A: Water with 0.1% Formic Acid and 0.1 mM EDTA.
-
Solvent B: Acetonitrile with 0.1% Formic Acid and 0.1 mM EDTA.
-
-
Why this is important: Including EDTA in the mobile phase ensures that the entire fluidic path, from the injector to the column and beyond, is passivated against metal ion interaction, ensuring consistent and sharp chromatographic peaks.[1]
-
The following workflow diagram illustrates the decision-making process for troubleshooting poor analytical results.
Caption: Troubleshooting flowchart for Dp44mT bioanalysis.
Frequently Asked Questions (FAQs)
This section covers broader questions about the pharmacokinetic properties of Dp44mT and modeling strategies.
Q1: The elimination half-life of Dp44mT in rats is reported to be very short (~1.7 hours), especially compared to second-generation analogs like DpC (~10.7 hours). Why is there such a marked difference?
A: The significant difference in pharmacokinetic profiles is primarily due to metabolism. Dp44mT undergoes rapid in vivo demethylation to form its major metabolite, Di(2-pyridyl)ketone 4-methyl-3-thiosemicarbazone (Dp4mT).[1] This metabolic pathway is a major route of clearance for Dp44mT. This metabolite has substantially lower anti-cancer activity, which is likely linked to reduced chelation efficacy.[1] In contrast, the second-generation compound DpC has a cyclohexyl group that sterically hinders the enzymes responsible for this N-dealkylation, making it far more metabolically stable and resulting in a longer half-life and greater systemic exposure.[1] Therefore, when modeling Dp44mT, it is crucial to also quantify the Dp4mT metabolite to get a complete picture of the drug's disposition.
Q2: Should I use a non-compartmental (NCA) or a compartmental model for my preclinical Dp44mT data?
A: The choice depends on your research objectives.
-
Non-Compartmental Analysis (NCA): This is an excellent starting point and is sufficient for determining key PK parameters like AUC (Area Under the Curve), CL (Clearance), Vz (Volume of distribution), and T½ (half-life).[1] NCA is straightforward and makes fewer assumptions about the data. It is ideal for initial characterization and for comparing dose groups or formulations.
-
Compartmental Modeling (e.g., Two-Compartment Model): This approach is more complex but provides deeper insights. A two-compartment model can describe the distribution phase (drug moving from the central compartment/blood to peripheral tissues) and the elimination phase separately. Given that Dp44mT acts intracellularly by chelating metal pools, understanding its distribution into tissues is vital for linking PK to pharmacodynamics (PD). A compartmental model is essential for building more sophisticated PK/PD or physiologically based pharmacokinetic (PBPK) models.
Recommendation: Begin with NCA to derive fundamental parameters. If your goal is to understand tissue distribution or to simulate different dosing regimens, develop a two-compartment model and validate it using standard goodness-of-fit plots (e.g., observed vs. predicted concentrations, weighted residuals vs. time).[1]
Q3: Dp44mT's mechanism involves forming complexes with iron and copper. How does this affect the interpretation of my pharmacokinetic data?
A: This is a critical consideration for PK/PD modeling. The pharmacokinetic data you measure with an LC-MS/MS assay typically represents the total concentration of the drug (both free and complexed, assuming the EDTA in the sample prep dissociates any metal complexes). However, the pharmacologically active species is the metal-drug complex (particularly the copper complex), which generates reactive oxygen species (ROS) within the lysosomes of cancer cells.[3][4]
This means that the concentration of Dp44mT in plasma may not directly correlate with its activity in the target tissue. The efficacy depends on:
-
The uptake of Dp44mT into the tumor cell.[5]
-
The bioavailability of intracellular metal ions (especially copper) to form the cytotoxic complex.[2][3]
For advanced modeling, you should consider that the driver of efficacy is the concentration of the Dp44mT-metal complex at the site of action (lysosomes), not just the plasma concentration of the parent drug.
Experimental Workflow & Data Summary
The following diagram outlines a typical experimental workflow for a preclinical PK study of Dp44mT.
Caption: Standard workflow for a Dp44mT preclinical PK study.
Summary of Key Pharmacokinetic Parameters
The table below summarizes the non-compartmental pharmacokinetic parameters for Dp44mT and its primary metabolite, Dp4mT, following a 2 mg/kg intravenous administration to Wistar rats. This data provides a crucial reference for study design and data interpretation.
| Parameter | Dp44mT (Parent Drug) | Dp4mT (Metabolite) |
| Cₘₐₓ (ng/mL) | 2043 ± 461 | 382 ± 139 |
| Tₘₐₓ (h) | 0.08 (first sampling point) | 0.5 ± 0.2 |
| AUC₀₋ᵢₙf (ng·h/mL) | 1481 ± 204 | 1007 ± 349 |
| T½ (h) | 1.7 ± 0.3 | 2.1 ± 0.6 |
| CL (L/h/kg) | 0.48 ± 0.07 | Not Applicable |
| Vz (L/kg) | 1.2 ± 0.1 | Not Applicable |
| Data derived from a study in Wistar rats and presented as mean ± S.D.[1] |
References
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Jansson, P. T., Richardson, D. R., et al. (2015). Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. Oncotarget, 6(39), 41736–41758. [Link]
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Lovejoy, D. B., Jansson, P. T., Brunk, U. T., Wong, J., Ponka, P., & Richardson, D. R. (2011). Antitumor Activity of Metal-Chelating Compound Dp44mT Is Mediated by Formation of a Redox-Active Copper Complex That Accumulates in Lysosomes. Cancer Research, 71(17), 5871–5880. [Link]
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Yee, K. S., Jansson, P. T., et al. (2012). The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY. Journal of Biological Chemistry, 287(53), 44688-44701. [Link]
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Garg, M., et al. (2023). Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. Molecules, 28(20), 7088. [Link]
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Kumar, A., et al. (2022). Bioactive Thiosemicarbazone Coordination Metal Complexes: Synthesis, Characterization, Theoretical analysis, Biological Activity, Molecular Docking and ADME analysis. Journal of Molecular Structure, 1262, 133036. [Link]
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Jansson, P. T., Hawkins, C. L., Lovejoy, D. B., & Richardson, D. R. (2010). Cellular uptake of the antitumor agent Dp44mT occurs via a carrier/receptor-mediated mechanism. Journal of Biological Chemistry, 285(15), 11320–11332. [Link]
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Wang, Y., et al. (2016). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms. OncoTargets and Therapy, 9, 5855-5868. [Link]
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Wang, Y., et al. (2016). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms. Journal of Experimental & Clinical Cancer Research, 35(1), 148. [Link]
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Enyedy, É. A., et al. (2012). Complex forming competition and in-vitro toxicity studies on the applicability of di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (Dp44mT) as a metal chelator. Journal of Inorganic Biochemistry, 115, 127–134. [Link]
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Kalinowski, D. S., et al. (2012). Novel second-generation di-2-pyridylketone thiosemicarbazones show synergism with standard chemotherapeutics and demonstrate potent activity against lung cancer xenografts after oral and intravenous administration in vivo. Journal of Medicinal Chemistry, 55(15), 6825–6838. [Link]
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- 4. The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular uptake of the antitumor agent Dp44mT occurs via a carrier/receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosing of Di(2-pyridyl) ketone thiosemicarbazone (Dp44mT)
Welcome to the technical support center for Di(2-pyridyl) ketone thiosemicarbazone (Dp44mT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for optimizing the in vivo dosing schedule of Dp44mT. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the scientific integrity and success of your experiments.
Understanding Dp44mT: A Brief Overview
This compound, or Dp44mT, is a potent and selective anti-tumor agent.[1][2][3] Its mechanism of action is multifaceted, primarily revolving around its ability to chelate essential metal ions like iron and copper.[1][2][3] This chelation disrupts cellular iron and copper homeostasis, leading to the generation of reactive oxygen species (ROS) and subsequent lysosomal membrane permeabilization, ultimately triggering cancer cell death.[1][4] It is crucial to understand that the in vivo behavior of Dp44mT can differ from its in vitro effects, necessitating careful optimization of dosing schedules for preclinical studies.[5]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Dp44mT's anti-tumor activity?
A1: Dp44mT exerts its anti-cancer effects through a multi-pronged approach. Primarily, it acts as a potent chelator of iron and copper, forming redox-active metal complexes.[1][2][3] This leads to the generation of harmful reactive oxygen species (ROS), which induce significant cellular stress.[1][3] A key target of this oxidative stress is the lysosome. The Dp44mT-metal complexes accumulate in lysosomes, causing lysosomal membrane permeabilization and the release of catastrophic enzymes into the cytoplasm, which initiates apoptosis.[1][4] Additionally, Dp44mT has been reported to inhibit topoisomerase IIα and modulate cell cycle control proteins.[1][6]
Q2: What is a recommended starting dose for Dp44mT in a mouse xenograft model?
A2: Based on published studies, a common starting dose for Dp44mT in mouse xenograft models is in the range of 0.1 to 0.2 mg/kg, administered intravenously five consecutive days per week.[2] However, the optimal dose can vary depending on the tumor model and the specific research question. It is highly recommended to perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model before initiating efficacy studies.
Q3: What is the appropriate vehicle for dissolving and administering Dp44mT in vivo?
A3: Dp44mT is typically dissolved in a vehicle of 30% propylene glycol in 0.9% saline for intravenous administration.[2] Due to its hydrophobic nature, careful preparation is required to ensure complete dissolution and prevent precipitation.
Q4: What are the known pharmacokinetic properties of Dp44mT?
A4: In vivo studies in rats have shown that Dp44mT undergoes rapid demethylation to a less active metabolite.[7] It has a relatively short elimination half-life of approximately 1.7 hours in rats.[7] This is significantly shorter than second-generation thiosemicarbazones like DpC, which has a half-life of around 10.7 hours.[7] The rapid clearance of Dp44mT should be taken into consideration when designing dosing schedules.
Q5: What are the potential in vivo toxicities associated with Dp44mT?
A5: While Dp44mT shows selective activity against tumor cells, some in vivo toxicities have been reported, particularly at higher, non-optimal doses.[7] Cardiotoxicity, including cardiac fibrosis, has been observed in mice after chronic administration of high doses.[7] However, other studies have indicated that Dp44mT alone does not cause significant changes in hematological and biochemical indices in rats, suggesting low intrinsic cardiotoxicity as a single agent.[6] Careful monitoring for signs of toxicity is essential during in vivo studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of Dp44mT in the dosing solution. | Incomplete dissolution due to the hydrophobic nature of the compound. | Follow the detailed "Protocol for Preparation of Dp44mT Dosing Solution" below, which includes the use of propylene glycol as a co-solvent and gentle warming. Prepare the solution fresh before each use if possible. |
| Significant weight loss (>15-20%) or signs of distress in animals. | The administered dose is above the Maximum Tolerated Dose (MTD). | Immediately cease dosing in the affected animals. Euthanize animals that have reached humane endpoints. For future experiments, reduce the dose. It is critical to perform a dose-range finding study to establish the MTD in your specific model. |
| Inconsistent anti-tumor efficacy between experiments. | - Incomplete dissolution of Dp44mT leading to inaccurate dosing.- Instability of the prepared dosing solution.- Variation in tumor burden at the start of treatment. | - Ensure complete dissolution of Dp44mT by strictly following the preparation protocol.- Prepare fresh dosing solutions for each experiment. Store stock solutions appropriately as detailed in the stability section.- Standardize the tumor implantation and randomization process to ensure consistent tumor volumes at the start of treatment. |
| Difficulty in quantifying Dp44mT in plasma samples. | Chelation of metals by Dp44mT within the chromatographic system can lead to poor reproducibility. | The addition of a strong chelating agent like EDTA to all steps of the analytical process can improve reproducibility and sensitivity of UHPLC-MS/MS assays for Dp44mT in plasma.[7] |
Experimental Protocols
Protocol for Preparation of Dp44mT Dosing Solution (for Intravenous Injection)
This protocol is for the preparation of a Dp44mT solution in a vehicle of 30% propylene glycol in 0.9% saline.
Materials:
-
This compound (Dp44mT) powder
-
Propylene Glycol (PG), USP grade
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Calculate the required amount of Dp44mT and vehicle components based on the desired final concentration and total volume needed for the experiment.
-
Weigh the Dp44mT powder accurately and place it in a sterile vial.
-
Add the calculated volume of propylene glycol to the vial containing the Dp44mT powder.
-
Vortex the mixture vigorously for 2-3 minutes to aid in the initial dispersion of the powder.
-
Gently warm the solution in a water bath or on a heating block set to 37-40°C for 5-10 minutes. This will help to fully dissolve the Dp44mT. Do not overheat , as it may degrade the compound.
-
Visually inspect the solution to ensure that all the Dp44mT has dissolved and there are no visible particles. The solution should be clear.
-
Slowly add the calculated volume of 0.9% saline to the propylene glycol-Dp44mT solution while gently swirling the vial. The final concentration of propylene glycol should be 30%.
-
Vortex the final solution for another 1-2 minutes to ensure homogeneity.
-
Prepare the solution fresh before each dosing session for optimal results. If short-term storage is necessary, store at 4°C, protected from light, for no longer than 24 hours. Before use, allow the solution to come to room temperature and vortex again.
Protocol for a Dose-Range Finding (MTD) Study in Mice
This protocol provides a general framework for determining the Maximum Tolerated Dose (MTD) of Dp44mT.
Objective: To identify the highest dose of Dp44mT that can be administered without causing life-threatening toxicity.
Methodology:
-
Animal Model: Use a common inbred mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and sex.
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 dose-escalation groups.
-
Dose Selection: Select doses based on a logarithmic or modified Fibonacci sequence (e.g., 0.1, 0.3, 1, 3, 10 mg/kg). The range should be wide enough to identify a no-effect level and a toxic level.
-
Dosing: Administer a single dose of Dp44mT or vehicle via the intended route of administration (e.g., intravenous).
-
Monitoring:
-
Clinical Observations: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter for 14 days). Record any changes in behavior, posture, fur, and activity.
-
Body Weight: Record body weight before dosing and daily throughout the study. A weight loss of >15-20% is often considered a humane endpoint.
-
-
Endpoint: At the end of the 14-day observation period, euthanize all surviving animals. For a more comprehensive assessment, collect blood for hematology and clinical chemistry analysis, and major organs for histopathological examination.
Data Presentation
Table 1: Clinical Signs of Dp44mT Toxicity to Monitor in Mice
| Category | Clinical Signs |
| General Appearance | Piloerection (ruffled fur), hunched posture, lethargy, dehydration (sunken eyes, skin tenting) |
| Behavioral | Reduced activity, social isolation, aggression, repetitive movements |
| Respiratory | Labored breathing, changes in respiratory rate |
| Gastrointestinal | Diarrhea, reduced fecal output |
| Neurological | Ataxia (incoordination), tremors, convulsions |
Table 2: Hematological and Serum Biochemical Parameters for Toxicity Monitoring
| Panel | Parameters | Potential Indication of Toxicity |
| Hematology | Red Blood Cell (RBC) count, Hemoglobin, Hematocrit, White Blood Cell (WBC) count (with differential), Platelet count | Anemia, inflammation, immunosuppression, clotting disorders |
| Serum Biochemistry | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Liver damage |
| Blood Urea Nitrogen (BUN), Creatinine | Kidney damage | |
| Alkaline Phosphatase (ALP), Total Bilirubin | Liver or bone damage | |
| Albumin, Total Protein | Liver or kidney function, nutritional status | |
| Glucose | Metabolic disturbances |
Visualizations
Diagram 1: Proposed Mechanism of Action of Dp44mT
Caption: Dp44mT chelates intracellular iron and copper, leading to ROS production and lysosomal damage, ultimately inducing apoptosis in cancer cells.
Diagram 2: Experimental Workflow for In Vivo Dosing Optimization
Sources
- 1. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex forming competition and in-vitro toxicity studies on the applicability of di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (Dp44mT) as a metal chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) overcomes multidrug resistance by a novel mechanism involving the hijacking of lysosomal P-glycoprotein (Pgp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Multidrug Resistance by a Novel Mechanism Involving the Hijacking of Lysosomal P-Glycoprotein (Pgp) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
DpC versus Dp44mT: A Comparative Analysis of Efficacy and Toxicity
A Technical Guide for Researchers in Oncology Drug Development
Introduction: The Rationale for Targeting Iron in Cancer Therapy
Iron is a critical nutrient for cellular proliferation, serving as a cofactor for essential enzymes involved in DNA synthesis and repair. Cancer cells, with their characteristically high proliferative rates, exhibit a pronounced dependence on iron, often upregulating iron uptake mechanisms. This "iron addiction" presents a therapeutic vulnerability. Iron chelators, molecules that bind and sequester iron, can induce a state of iron starvation in cancer cells, leading to cell cycle arrest and apoptosis.
The di-2-pyridylketone thiosemicarbazones (DpT) are a class of iron chelators that have demonstrated potent and selective anti-tumor activity.[1] This guide provides a comparative analysis of two prominent second-generation DpT analogues: Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) and Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC). While structurally similar, these compounds exhibit significant differences in their pharmacological profiles, particularly concerning in vivo efficacy and toxicity.[2]
Molecular Profile and Mechanism of Action
Dp44mT and DpC are thiosemicarbazones, a class of compounds known for their metal-chelating properties.[3] Their primary mechanism of action involves the chelation of intracellular iron, forming redox-active iron complexes.[4][5] This sequestration of iron inhibits iron-dependent enzymes, most notably ribonucleotide reductase, which is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA.[6] The resulting depletion of the deoxynucleotide pool leads to S-phase arrest of the cell cycle and the induction of apoptosis.[6][7]
Furthermore, the iron (and copper) complexes formed by Dp44mT and DpC are redox-active, meaning they can participate in oxidation-reduction reactions that generate reactive oxygen species (ROS).[4][5][6] This oxidative stress can damage cellular components, including DNA, proteins, and lipids, further contributing to cytotoxicity.[6] Studies have also shown that these compounds can induce lysosomal membrane permeabilization, releasing cathepsins into the cytosol and triggering apoptotic pathways.[1][4][8]
Caption: Mechanism of action of DpC and Dp44mT.
Comparative Efficacy Analysis
In Vitro Antitumor Activity
Both Dp44mT and DpC exhibit potent cytotoxic activity against a broad range of cancer cell lines at nanomolar concentrations.[2][9] In several studies, DpC has demonstrated comparable or even slightly superior efficacy to Dp44mT in vitro. For instance, in a panel of head and neck squamous cell carcinoma (HNSCC) cell lines, DpC showed a more effective inhibitory effect on cell viability compared to Dp44mT.[8] Similarly, in neuroblastoma cell lines, DpC demonstrated more potent cytotoxicity than Dp44mT.[1]
| Cell Line | Cancer Type | Dp44mT IC50 (nM) | DpC IC50 (nM) | Reference |
| HL-60 | Promyelocytic Leukemia | 2 | 3 | [2] |
| MCF-7 | Breast Adenocarcinoma | 9 | 5 | [2] |
| HCT116 | Colorectal Carcinoma | 5 | 4 | [2] |
| SK-N-LP | Neuroblastoma | > DpC | More Potent | [1] |
| BE(2)C | Neuroblastoma | > DpC | More Potent | [1] |
| FaDu | HNSCC | > DpC | More Potent | [8] |
| Cal-27 | HNSCC | > DpC | More Potent | [8] |
| SCC-9 | HNSCC | > DpC | More Potent | [8] |
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Dp44mT and DpC.
In Vivo Antitumor Efficacy
While both compounds show significant antitumor activity in preclinical models, DpC has demonstrated a superior in vivo profile, largely attributed to its more favorable pharmacokinetics.[2] Dp44mT undergoes rapid in vivo demethylation, leading to a much shorter elimination half-life (T1/2 = 1.7 h) compared to DpC (T1/2 = 10.7 h).[2] This results in lower overall exposure to the active compound.
In a neuroblastoma xenograft model, DpC administered intravenously at 4 mg/kg/day significantly reduced tumor growth and was well-tolerated by the animals.[1] Similarly, Dp44mT has been shown to markedly inhibit the growth of various human tumor xenografts in nude mice at low doses (0.4-0.75 mg/kg/day).[9]
| Animal Model | Tumor Type | Compound | Dose & Route | Outcome | Reference |
| Nude Mice | Melanoma Xenograft | Dp44mT | 0.4 mg/kg/day (7 wks) | Marked inhibition of tumor growth | [9] |
| Nude Mice | Lung Carcinoma (DMS-53) | Dp44mT | 0.75 mg/kg/day (2 wks) | More profound growth inhibition than Triapine | [9] |
| Nude Mice | Orthotopic Neuroblastoma | DpC | 4 mg/kg/day (i.v., 3 wks) | Significant reduction in tumor growth | [1] |
Table 2: Summary of In Vivo Antitumor Efficacy.
Comparative Toxicity Profile
A critical differentiator between DpC and Dp44mT is their toxicity profile. While both agents show selectivity for cancer cells over non-cancerous cells in vitro, Dp44mT has been associated with significant in vivo toxicity, most notably cardiotoxicity.[2][6][10]
The Fe(III) complex of Dp44mT can oxidize oxy-hemoglobin and oxy-myoglobin, impairing oxygen transport and contributing to cardiac damage.[6] In contrast, DpC was specifically designed with a bulky cyclohexyl group to sterically hinder this interaction.[6] As a result, DpC does not induce cardiotoxicity in vivo, representing a significant safety advantage.[6][10]
| Cell Line | Cell Type | Dp44mT IC50 (nM) | DpC IC50 (nM) | Reference |
| H9c2 | Rat Cardiac Myoblasts | 124 ± 49 | 85 | [2] |
| 3T3 | Mouse Fibroblasts | 157 ± 51 | 412 | [2] |
Table 3: Comparative In Vitro Cytotoxicity in Non-Cancerous Cell Lines.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of DpC and Dp44mT in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Solubilization: Incubate for 3-4 hours until purple formazan crystals are visible. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently pipette to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a typical preclinical study to evaluate the antitumor efficacy of a compound in an animal model.
Caption: Workflow for an in vivo tumor xenograft study.
Methodology:
-
Animal Acclimatization: House immunocompromised mice (e.g., nude mice) in a pathogen-free facility for at least one week before the study begins.
-
Tumor Cell Implantation: Harvest cancer cells in their exponential growth phase. Subcutaneously inject approximately 1-5 x 10^6 cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomly assign mice to treatment groups (e.g., Vehicle control, DpC, Dp44mT).
-
Drug Administration: Administer the compounds and vehicle according to the planned dose, route (e.g., intravenous), and schedule.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a specified size, or if mice in the treatment groups show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Compare the final tumor volumes and the rate of tumor growth between the different groups to determine efficacy.
Discussion and Future Perspectives
The comparative analysis of DpC and Dp44mT highlights a classic challenge in drug development: balancing efficacy and toxicity. Both compounds are highly potent anticancer agents in vitro, operating through a multi-faceted mechanism involving iron chelation, ROS generation, and induction of apoptosis.
However, the superior pharmacological profile of DpC makes it a more promising clinical candidate. Its longer half-life allows for more sustained drug exposure in vivo, and its rational design successfully mitigates the cardiotoxicity associated with Dp44mT.[2][6][10] This improved safety profile is a significant advantage for clinical translation. Indeed, DpC has entered Phase I clinical trials to evaluate its safety and efficacy in patients with solid tumors.[11]
Future research in this area should continue to focus on optimizing the therapeutic index of thiosemicarbazone-based chelators. Strategies may include the development of tumor-targeting moieties to enhance drug delivery to cancer cells while minimizing systemic exposure, or the exploration of combination therapies to potentiate their antitumor effects. The journey from Dp44mT to DpC exemplifies the power of medicinal chemistry to refine and improve upon a promising therapeutic scaffold, paving the way for safer and more effective cancer treatments.
References
-
Al-Akra, L., Al-Jamal, K., & Richardson, D. R. (2021). Mechanistic insights into the antiproliferative effect of the redox-active iron chelator Dp44mT on multiple myeloma cell lines. Journal of Proteomics, 249, 104369. [Link]
-
Habib, M. R., & Richardson, D. R. (2023). Transmetalation in Cancer Pharmacology. Molecules, 28(15), 5789. [Link]
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Jansson, P. J., Kalinowski, D. S., & Richardson, D. R. (2015). Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. Oncotarget, 6(39), 41746–41764. [Link]
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Yu, Y., Kalinowski, D. S., & Richardson, D. R. (2011). Antitumor Activity of Metal-Chelating Compound Dp44mT Is Mediated by Formation of a Redox-Active Copper. Cancer Research, 71(17), 5868-5878. [Link]
-
St-Germain, J., Jansson, P. J., & Richardson, D. R. (2016). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms. Journal of Hematology & Oncology, 9, 99. [Link]
-
Richardson, D. R. (2013). The redox-active, anti-cancer drug Dp44mT inhibits T-cell activation and CD25 through a copper-dependent mechanism. The FASEB Journal, 27(8), 2931-2933. [Link]
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Lovejoy, D. B., Jansson, P. J., & Richardson, D. R. (2011). Antitumor Activity of Metal-Chelating Compound Dp44mT Is Mediated by Formation of a Redox-Active Copper Complex That Accumulates in Lysosomes. Cancer Research, 71(17), 5871-5880. [Link]
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Wang, Y., Li, Y., & Zhang, W. (2018). In vitro assessment of the role of DpC in the treatment of head and neck squamous cell carcinoma. Oncology Letters, 15(5), 7045-7052. [Link]
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ResearchGate. (n.d.). Cytotoxic effects of the parent thiosemicarbazones (Dp44mT and DpC) and their respective metabolites (Dp4mT and DpC-A). Retrieved from [Link]
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Richardson, D. R., et al. (2006). A class of iron chelators with a wide spectrum of potent antitumor activity that overcomes resistance to chemotherapeutics. Proceedings of the National Academy of Sciences, 103(43), 15889-15894. [Link]
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Yu, Y., et al. (2012). Thiosemicarbazones from the Old to New: Iron Chelators That Are More Than Just Ribonucleotide Reductase Inhibitors. Journal of Medicinal Chemistry, 55(22), 9467-9486. [Link]
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Li, M., et al. (2022). Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans. mBio, 13(2), e03816-21. [Link]
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- 2. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of Di(2-pyridyl) ketone thiosemicarbazone and Triapine in the Clinical Arena
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug development, ribonucleotide reductase inhibitors have carved out a significant niche. Among these, thiosemicarbazones have shown considerable promise. This guide provides an in-depth, objective comparison of two prominent thiosemicarbazones: the clinical-stage agent Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP) and the extensively researched Di(2-pyridyl) ketone thiosemicarbazone (DpT) class of compounds, with a focus on its lead agent, Dp44mT.
Introduction to the Contenders: A Shared Scaffold, Divergent Paths
Triapine and the DpT series share a common thiosemicarbazone backbone, which is crucial for their anticancer activity.[1] Both function as potent inhibitors of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[2][3] By targeting RNR, these compounds deplete the pool of deoxyribonucleotides, the essential building blocks of DNA, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2][4]
Despite this shared fundamental mechanism, subtle structural differences between Triapine and DpT compounds lead to significant variations in their preclinical and clinical profiles, including potency, pharmacokinetics, and toxicity. The DpT series, particularly Dp44mT and its second-generation analog DpC, have demonstrated marked and selective antitumor activity in preclinical models, often showing significant benefits over Triapine.[5][6]
Unraveling the Mechanism of Action: Beyond RNR Inhibition
The anticancer activity of these thiosemicarbazones is multifaceted and extends beyond simple RNR inhibition. A key aspect of their mechanism involves the chelation of metal ions, particularly iron and copper.[5][7][8] The resulting metal complexes are redox-active, capable of generating reactive oxygen species (ROS) that induce oxidative stress and contribute to cellular damage.[8]
This compound (DpT) compounds , such as Dp44mT, exhibit a potent ability to bind copper.[9][10] The copper-Dp44mT complex can accumulate in lysosomes, leading to lysosomal membrane permeabilization and the release of cathepsins into the cytosol, ultimately triggering apoptosis.[11] This unique lysosomal targeting mechanism may contribute to the high potency and selectivity of DpT compounds.[11][12] Furthermore, Dp44mT has been shown to overcome multidrug resistance by being transported by the lysosomal P-glycoprotein (Pgp) pump, leading to its accumulation in resistant cancer cells.[13]
Triapine also functions as an iron chelator, inhibiting the tyrosyl radical of the M2 subunit of RNR.[3] Its interaction with iron can lead to the production of DNA-damaging redox species.[14] Preclinical studies have shown that Triapine can induce DNA double-strand breaks following prolonged replication arrest.[1]
Pharmacokinetic Profile: A Tale of Two Molecules
The clinical utility of a drug is heavily influenced by its pharmacokinetic properties. In this regard, DpT compounds and Triapine exhibit notable differences.
| Parameter | This compound (Dp44mT/DpC) | Triapine |
| Administration | Intravenous and Oral (for DpC)[15] | Intravenous and Oral[16][17][18] |
| Metabolism | Dp44mT undergoes rapid demethylation in vivo.[5][6] | Information on metabolism is less detailed in the provided search results. |
| Half-life (T1/2) | Dp44mT: ~1.7 hours (in rats)[5][6] DpC: ~10.7 hours (in rats)[5][6] | Not explicitly stated in the provided search results. |
| Toxicity | Dp44mT can induce cardiotoxicity at high doses.[15] DpC shows an improved safety profile with no observed cardiotoxicity.[15] | Can cause methemoglobinemia.[3] |
The second-generation DpT analog, DpC, was developed to improve upon the pharmacokinetic and safety profile of Dp44mT.[15] Notably, DpC has a significantly longer half-life and lacks the cardiotoxicity associated with Dp44mT, making it a more promising candidate for clinical development.[5][6][15]
Clinical Efficacy and Safety: A Head-to-Head Look at the Data
Both Triapine and DpT compounds have undergone clinical evaluation, though Triapine has been more extensively studied in human trials.
Triapine has been investigated in multiple Phase I and II clinical trials for a variety of malignancies, including solid tumors and hematologic malignancies.[2][19][20] It has shown some clinical activity, particularly when used in combination with other chemotherapeutic agents or radiation therapy.[3][21] For instance, a randomized Phase II trial in patients with advanced uterine cervix or vaginal cancers showed that the addition of Triapine to cisplatin-radiotherapy improved the rate of metabolic complete response and progression-free survival.[21] However, Triapine monotherapy has demonstrated limited substantial clinical activity.[21] A notable side effect of Triapine is methemoglobinemia, an increase in methemoglobin in the blood, which can lead to hypoxia.[3]
This compound compounds, specifically the second-generation analog DpC, have entered multi-center clinical trials.[22] Preclinical studies have demonstrated the potent in vivo efficacy of DpC against various cancer models, including neuroblastoma and lung cancer, with both intravenous and oral administration.[15][22] A key advantage of DpC is its improved safety profile, particularly the lack of cardiotoxicity that was a concern with the first-generation compound, Dp44mT.[15] While direct comparative clinical trial data against Triapine is not yet available, the preclinical evidence suggests that DpC may offer a wider therapeutic window.
In Vitro Comparative Assessment: A Proposed Experimental Workflow
To directly compare the in vitro efficacy of DpT and Triapine, a standardized set of experiments is crucial. The following protocol outlines a logical workflow for such a comparison.
Experimental Protocol: Head-to-Head In Vitro Comparison
-
Cell Line Selection: Choose a panel of cancer cell lines representing different tumor types (e.g., lung, breast, colon) and a non-cancerous cell line (e.g., fibroblasts) to assess selectivity.
-
Cell Viability Assay (MTT or CellTiter-Glo®):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of DpT and Triapine for 24, 48, and 72 hours.
-
Assess cell viability according to the manufacturer's protocol.
-
Calculate IC50 values to determine the concentration required to inhibit 50% of cell growth.[23]
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with IC50 concentrations of DpT and Triapine for a predetermined time (e.g., 24 hours).
-
Stain cells with Annexin V-FITC and Propidium Iodide.
-
Analyze the cell population by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
-
Reactive Oxygen Species (ROS) Measurement (DCFDA Assay):
-
Load cells with the ROS-sensitive dye, 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Treat cells with DpT and Triapine.
-
Measure the fluorescence intensity using a plate reader or flow cytometer to quantify intracellular ROS levels.
-
Concluding Remarks and Future Directions
Both this compound and Triapine are promising ribonucleotide reductase inhibitors with demonstrated anticancer activity. While Triapine has a more extensive clinical trial history, the preclinical data for the DpT class of compounds, particularly the second-generation agent DpC, suggest the potential for enhanced potency and a more favorable safety profile.[5][15]
Future research should focus on head-to-head clinical trials to definitively establish the comparative efficacy and safety of these agents. Further investigation into the nuanced mechanisms of action, including the role of metal metabolism and lysosomal targeting, will be crucial for optimizing their clinical application and identifying patient populations most likely to benefit from these therapies. The development of oral formulations and their evaluation as radiosensitizers are also promising avenues for future clinical studies.[15][16][24]
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- Jansson, P. J., Yamagishi, T., Arvind, A., Seebacher, N., Gutierrez, E., Stacy, A., ... & Richardson, D. R. (2020). The anti-tumor agent, Dp44mT, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis. The FASEB Journal, 34(12), 16931–16952.
- Zhao, Y., Chan, G. C. F., & Richardson, D. R. (2016). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms. Journal of Hematology & Oncology, 9(1), 98.
- Szöllősi, D., Mészáros, L., Bányai, I., & Várnagy, K. (2013). Complex forming competition and in-vitro toxicity studies on the applicability of di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (Dp44mT) as a metal chelator. Journal of Inorganic Biochemistry, 127, 265–272.
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- Jansson, P. J., Hawkins, C. L., Lovejoy, D. B., & Richardson, D. R. (2015). Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) overcomes multidrug resistance by a novel mechanism involving the hijacking of lysosomal P-glycoprotein (Pgp). The Journal of Biological Chemistry, 290(15), 9586–9603.
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- Giles, F. J., Rizzieri, D. A., Karp, J. E., Faderl, S., Thomas, D. A., Wierda, W. G., ... & Kantarjian, H. M. (2003). Phase I and pharmacokinetic study of Triapine, a potent ribonucleotide reductase inhibitor, in adults with advanced hematologic malignancies. Leukemia & Lymphoma, 44(11), 1883–1890.
- Jansson, P. J., Kalinowski, D. S., Lane, D. J. R., Kovacevic, Z., Seebacher, N., Fouani, L., ... & Richardson, D. R. (2012). Novel second-generation di-2-pyridylketone thiosemicarbazones show synergism with standard chemotherapeutics and demonstrate potent activity against lung cancer xenografts after oral and intravenous administration in vivo. Journal of Medicinal Chemistry, 55(15), 6826–6839.
- ClinicalTrials.gov. (n.d.). Triapine With Chemotherapy and Radiation Therapy in Treating Patients With IB2-IVA Cervical or Vaginal Cancer.
- Potůčková, E., Hrušková, K., Bureš, F., Kovaříková, P., Špirková, I. A., Václavíková, R., ... & Richardson, D. R. (2014). Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. Oncotarget, 5(19), 9439–9457.
- Lovejoy, D. B., Sharp, D. M., Seebacher, N., Obeidy, P., Prichard, T., Stefani, C., ... & Richardson, D. R. (2012). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLoS ONE, 7(10), e46820.
- Hasinoff, B. B., Wu, X., Yadav, A. A., & Richardson, D. R. (2012). The anticancer thiosemicarbazones Dp44mT and triapine lack inhibitory effects as catalytic inhibitors or poisons of DNA topoisomerase IIα. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(12), 1165–1173.
- Rudek, M. A., Zhao, M., He, P., Lassiter, J., Marshall, J. L., Hwang, J., ... & Hidalgo, M. (2005). Phase I and pharmacokinetic study of triapine, a potent ribonucleotide reductase inhibitor, administered daily for five days in patients with advanced solid tumors. Journal of Clinical Oncology, 23(16_suppl), 2026.
- ClinicalTrials.gov. (n.d.). Testing the Effectiveness of an Anti-cancer Drug, Triapine, When Used With Targeted Radiation-based Treatment (Lutetium Lu 177 Dotatate), Compared to Lutetium Lu 177 Dotatate Alone for Metastatic Neuroendocrine Tumors.
- Jansson, P. J., Hawkins, C. L., Lovejoy, D. B., & Richardson, D. R. (2011). Antitumor Activity of Metal-Chelating Compound Dp44mT Is Mediated by Formation of a Redox-Active Copper Complex That Accumulates in Lysosomes. Cancer Research, 71(17), 5871–5880.
- Kunos, C. A., Waggoner, S., von Gruenigen, V., Eldermire, E. R., Debernardo, R., & Kinsella, T. J. (2009). Phase I and Pharmacokinetic Study of Triapine, a Potent Ribonucleotide Reductase Inhibitor, Administered Daily for Five Days in Patients with Advanced Solid Tumors. Clinical Cancer Research, 15(15), 4996–5003.
- Richardson, D. R., & Lovejoy, D. B. (2011). The redox-active, anti-cancer drug Dp44mT inhibits T-cell activation and CD25 through a copper-dependent mechanism. The FASEB Journal, 25(8), 2539–2541.
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A Senior Application Scientist's Guide to Validating ROS Generation by Di(2-pyridyl) ketone thiosemicarbazone Using Fluorescent Probes
Authored for Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cancer therapeutics has seen a significant interest in metal-chelating agents, among which Di(2-pyridyl) ketone thiosemicarbazones (Dpkt) and related compounds have shown marked and selective antitumor activity.[1][2] A cornerstone of their mechanism of action is the induction of cellular oxidative stress through the generation of Reactive Oxygen Species (ROS).[2][3] Accurately validating and quantifying this ROS production is not merely a procedural step; it is fundamental to elucidating the therapeutic efficacy and potential toxicities of these promising drug candidates.
This guide provides an in-depth, objective comparison of common fluorescent probes used to validate Dpkt-induced ROS. Moving beyond a simple listing of reagents, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Mechanism: How Dpkt Induces Oxidative Stress
Thiosemicarbazones, including Dpkt, exert their biological effects primarily through their ability to chelate intracellular metal ions, particularly iron (Fe) and copper (Cu).[1][2][4] Cancer cells often exhibit dysregulated metal homeostasis, making them particularly vulnerable to this mechanism.
Once Dpkt enters a cell, it binds with intracellular iron or copper, forming a redox-active complex.[1][4] This complex can then participate in a series of redox cycling reactions. For instance, the Dpkt-metal complex can be reduced by cellular reductants like glutathione (GSH). The reduced complex then reacts with molecular oxygen (O₂) to generate superoxide radicals (O₂•⁻) and regenerates the oxidized form of the complex, allowing it to continue the cycle. This catalytic cycle results in a significant amplification of ROS production. The subsequent dismutation of superoxide can lead to the formation of hydrogen peroxide (H₂O₂), which in the presence of the chelated metal can undergo Fenton-like reactions to produce highly reactive and damaging hydroxyl radicals (•OH).[5]
Caption: Figure 1. Proposed Mechanism of Dpkt-Induced ROS Generation.
Choosing Your Tool: A Comparative Guide to ROS-Sensing Fluorescent Probes
The selection of a fluorescent probe is a critical decision that dictates the reliability and specificity of your results.[6] Fluorescent probes are excellent sensors due to their high sensitivity and suitability for microscopic imaging.[6] However, they are not without their limitations, and a multi-probe approach is often necessary for robust validation.[7]
Below is a comparison of commonly used probes, highlighting their mechanisms, strengths, and critical limitations.
| Probe | Primary Target ROS | Mechanism | Advantages | Limitations & Potential Artifacts |
| H₂DCFDA | General Oxidative Stress (H₂O₂, •OH, ONOO⁻) | Deacetylated by esterases to non-fluorescent H₂DCF, which is oxidized to the highly fluorescent DCF.[8] | High sensitivity, widely used, simple protocol.[9] | Prone to auto-oxidation and photo-oxidation.[7] Reacts with multiple ROS, lacking specificity.[7][10] Signal can be influenced by changes in esterase activity or probe leakage.[11] |
| Dihydroethidium (DHE) | Superoxide (O₂•⁻) | Oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and fluoresces red.[12][13] | More specific for superoxide than H₂DCFDA.[14] DNA intercalation provides a distinct nuclear signal. | Can be oxidized by other species to form ethidium, which also fluoresces and can confound results; HPLC is required for specific quantification.[13] Cytosolic probe exhibits blue fluorescence.[15] |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂•⁻) | A DHE derivative with a triphenylphosphonium cation that directs it to the mitochondria.[16][17] | Specifically targets the primary site of ROS production in many cell types.[16][18] High selectivity for superoxide over other ROS.[19] | Signal can be influenced by changes in mitochondrial membrane potential. Photostability can be a concern during prolonged imaging. |
The Blueprint for Trustworthy Data: Self-Validating Experimental Design
To ensure the scientific integrity of your findings, every experiment must be designed as a self-validating system. This involves a rigorous set of controls that confirm the signal observed is genuinely from Dpkt-induced ROS.
Caption: Figure 2. Self-Validating Workflow for ROS Detection.
Essential Controls:
-
Negative Control (Untreated Cells): Establishes the basal level of ROS in the cell line.
-
Vehicle Control (e.g., DMSO): Accounts for any effect of the solvent used to dissolve Dpkt.
-
Positive Control (e.g., H₂O₂, Antimycin A): Confirms that the fluorescent probe and detection system are working correctly.[20][21]
-
Scavenger Control (e.g., N-acetylcysteine, NAC): This is the most critical control for validation. Pre-treating cells with a known ROS scavenger like NAC should significantly attenuate the fluorescent signal induced by Dpkt.[15][22] If it does, this provides strong evidence that the signal is indeed due to ROS.[22][23]
Experimental Protocols: From Benchtop to Insight
Here we provide detailed, step-by-step methodologies for quantitative and qualitative assessment of Dpkt-induced ROS.
Protocol 1: Quantitative Measurement of Total Cellular ROS using H₂DCFDA and a Microplate Reader
This protocol is adapted for high-throughput screening and provides a quantitative measure of overall ROS levels.[21][24]
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well microplate at a density of 50,000 cells/well. Allow cells to attach overnight under standard culture conditions.[24]
-
Reagent Preparation:
-
Prepare a 20 µM working solution of H₂DCFDA by diluting a stock solution (e.g., 20 mM in DMSO) in pre-warmed, serum-free, phenol red-free culture medium. This solution must be made fresh.[24]
-
Prepare Dpkt and control compounds (e.g., 100 µM H₂O₂ for positive control, 5 mM NAC for scavenger control) in serum-free, phenol red-free medium.
-
-
Probe Loading: Gently wash the cells once with warm PBS. Add 100 µL of the 20 µM H₂DCFDA working solution to each well. Incubate for 45 minutes at 37°C in the dark.[24]
-
Washing: Aspirate the H₂DCFDA solution and wash the cells twice with 100 µL of warm, serum-free, phenol red-free medium to remove any excess probe.[9]
-
Treatment Application:
-
For the scavenger control wells, add the NAC-containing medium and pre-incubate for 1 hour.
-
Aspirate the final wash and add 100 µL of the appropriate treatment media (Vehicle, Dpkt, Positive Control, Dpkt + NAC) to the wells.
-
-
Incubation & Measurement: Incubate for the desired treatment period (e.g., 1-4 hours). Measure fluorescence immediately on a microplate reader with excitation at ~485 nm and emission at ~535 nm.[8][25]
-
Data Normalization (Optional but Recommended): After the final reading, cell viability/number can be assessed using an assay like Sulforhodamine B (SRB) to normalize the fluorescence signal to cell mass, correcting for any cytotoxic effects of the treatments.[21]
Protocol 2: Qualitative and Localization Analysis of Mitochondrial Superoxide using MitoSOX™ Red and Fluorescence Microscopy
This protocol allows for the visualization of ROS production, specifically identifying the mitochondria as the source.[16]
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow them to attach overnight.
-
Reagent Preparation: Prepare a 5 µM working solution of MitoSOX™ Red in warm Hanks' Balanced Salt Solution (HBSS) or other suitable buffer. Protect from light.
-
Treatment: Treat cells with Dpkt, vehicle, and controls (e.g., Antimycin A as a positive control) for the desired time period before adding the probe.
-
Probe Loading: Remove the treatment media, wash cells gently with warm HBSS. Add the 5 µM MitoSOX™ Red working solution and incubate for 10-15 minutes at 37°C, protected from light.
-
Washing and Imaging: Aspirate the MitoSOX™ Red solution and replace it with fresh, warm buffer. Immediately image the cells using a fluorescence microscope equipped with appropriate filters (e.g., excitation ~510 nm, emission ~580 nm). A nuclear counterstain like Hoechst 33342 can be used simultaneously.
-
Analysis: Observe the localization and intensity of the red fluorescence. In Dpkt-treated cells, a bright, punctate cytoplasmic staining pattern co-localizing with mitochondria is expected if this is the primary site of superoxide production.
Conclusion and Expert Recommendations
Validating the ROS-generating capacity of Di(2-pyridyl) ketone thiosemicarbazone is a multifaceted process that demands more than a single experiment. The evidence gathered from the literature and outlined in these protocols leads to several key recommendations:
-
Start Broad, Then Go Specific: Begin with a general ROS indicator like H₂DCFDA in a quantitative plate reader assay to screen for activity and determine dose-response and time-course kinetics. This provides a robust, high-throughput initial assessment.
-
Always Validate with a Scavenger: The use of an ROS scavenger like N-acetylcysteine is non-negotiable. A significant reduction in the Dpkt-induced signal upon NAC pre-treatment is the strongest evidence that you are measuring ROS.[22][23]
-
Confirm with a Specific Probe: Follow up positive hits from H₂DCFDA with a more specific probe. Given that the proposed mechanism involves redox cycling that produces superoxide, Dihydroethidium (DHE) or, even better, the mitochondria-targeted MitoSOX™ Red are logical next steps to confirm the identity and subcellular origin of the ROS.[16]
-
Mind the Artifacts: Be acutely aware of the limitations of each probe. Protect probes from light, prepare solutions fresh, and run all necessary controls in every experiment to avoid misinterpretation of data.
By employing this multi-faceted, self-validating approach, researchers can generate high-integrity, publishable data that accurately characterizes the role of ROS in the mechanism of action of Dpkt and other promising thiosemicarbazone-based drug candidates.
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Navigating the Maze of Resistance: A Comparative Guide to Di(2-pyridyl) ketone Thiosemicarbazone (Dp44mT) in Chemoresistant Cancers
Introduction: The Challenge of Chemoresistance and the Promise of Dp44mT
The emergence of multidrug resistance (MDR) is a primary cause of chemotherapy failure, leading to cancer recurrence and patient mortality.[1] Cancer cells can develop resistance to a wide array of structurally and functionally diverse anticancer drugs, a phenomenon that severely limits therapeutic options.[1][2] Key mechanisms behind MDR include increased drug efflux from the cancer cell, enhanced DNA repair capabilities, and the evasion of programmed cell death (apoptosis).[1][3]
This guide focuses on Di(2-pyridyl) ketone thiosemicarbazone (Dp44mT), a potent and selective anti-tumor agent that has shown considerable promise in overcoming MDR.[4][5][6] Dp44mT belongs to the thiosemicarbazone class of compounds, which are known for their metal-chelating properties.[7] This guide will provide a comparative analysis of Dp44mT's efficacy in chemoresistant cell lines, detail the underlying mechanisms of its action, and present standardized protocols for researchers to conduct their own cross-resistance studies.
The Double-Edged Sword: Understanding Dp44mT's Mechanism of Action
The anti-cancer activity of Dp44mT is multifaceted, primarily revolving around its ability to bind intracellular metal ions, particularly iron and copper.[5][7] This interaction triggers a cascade of events that are cytotoxic to cancer cells.
-
Iron Chelation and Ribonucleotide Reductase Inhibition: Cancer cells have a high demand for iron to sustain their rapid proliferation. Dp44mT sequesters intracellular iron, making it unavailable for crucial metabolic processes.[8][9] A key target of this iron depletion is the enzyme ribonucleotide reductase, which is essential for DNA synthesis.[5] Inhibition of this enzyme leads to cell cycle arrest, halting the uncontrolled division of cancer cells.[10]
-
Redox Cycling and Oxidative Stress: The iron and copper complexes formed by Dp44mT are redox-active, meaning they can participate in reactions that generate reactive oxygen species (ROS).[11] This surge in ROS induces a state of high oxidative stress within the cancer cell, leading to damage of lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[12] Depletion of glutathione (GSH), a key cellular antioxidant, is an early event in Dp44mT-induced cell death and a strategy to overcome MDR.[12]
A Novel Strategy: "Hijacking" P-glycoprotein to Overcome Resistance
One of the most well-characterized mechanisms of MDR is the overexpression of the drug efflux pump P-glycoprotein (Pgp).[4] Pgp actively transports a wide range of chemotherapeutic drugs out of the cancer cell, preventing them from reaching their intracellular targets. Intriguingly, Dp44mT demonstrates a unique ability to not only evade this efflux but to exploit it.
Studies have shown that Dp44mT is a substrate for Pgp.[4][6] However, instead of being expelled from the cell, Pgp transports Dp44mT into lysosomes, the cell's acidic recycling centers.[4][6] This "hijacking" of Pgp leads to a high accumulation of Dp44mT within the lysosomes of resistant cells.[4][6][13] The trapped Dp44mT then disrupts the lysosomal membrane, causing leakage of digestive enzymes into the cytoplasm and initiating a catastrophic cell death pathway.[4][6] This mechanism explains the remarkable observation that some Pgp-expressing, multidrug-resistant cancer cells are more sensitive to Dp44mT than their drug-sensitive counterparts.[4][6]
Furthermore, this lysosomal disruption can release other chemotherapeutic agents, like doxorubicin, that have been sequestered and neutralized in the lysosomes of resistant cells.[14][15] This re-sensitizes the resistant cells to conventional chemotherapy, highlighting the potential for powerful combination therapies.[14]
Caption: Dp44mT overcomes Pgp-mediated resistance by being transported into lysosomes, leading to their rupture.
Comparative Analysis: Dp44mT vs. Standard Chemotherapeutics in Resistant Cell Lines
To objectively assess the efficacy of Dp44mT in chemoresistant settings, a cross-resistance study is essential. This involves comparing its cytotoxic activity against a parental, drug-sensitive cell line and its derived drug-resistant subline.
Recommended Cell Line Pairs:
-
MCF-7 (sensitive) vs. MCF-7/ADR (doxorubicin-resistant): A classic model for studying Pgp-mediated resistance.
-
A549 (sensitive) vs. A549/CIS (cisplatin-resistant): A model for resistance involving enhanced DNA repair and altered drug transport.
-
SW480 (sensitive) vs. SW480/Tria (Triapine-resistant): To compare Dp44mT with another thiosemicarbazone.[16]
Data Presentation: IC50 Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a drug's potency. The following table illustrates hypothetical data from a comparative study.
| Cell Line Pair | Compound | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Factor (RF)¹ |
| MCF-7 vs. MCF-7/ADR | Doxorubicin | 25 | 1500 | 60 |
| Dp44mT | 8 | 5 | 0.63 (Collateral Sensitivity) | |
| Cisplatin | 2500 | 2800 | 1.12 | |
| A549 vs. A549/CIS | Cisplatin | 1800 | 9500 | 5.28 |
| Dp44mT | 12 | 15 | 1.25 | |
| Doxorubicin | 50 | 65 | 1.3 |
¹Resistance Factor (RF) = IC50 (Resistant) / IC50 (Parental). An RF < 1 indicates collateral sensitivity, where the resistant cell is more sensitive to the drug.
This data clearly demonstrates that while MCF-7/ADR cells are highly resistant to doxorubicin (RF=60), they show collateral sensitivity to Dp44mT (RF=0.63). In the cisplatin-resistant model, Dp44mT retains its high potency with minimal loss of activity (RF=1.25), unlike cisplatin itself.
Experimental Design: A Step-by-Step Guide to a Cross-Resistance Study
A robust experimental workflow is crucial for generating reliable and reproducible data.
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A Comparative Guide to the Metabolic Pathways of Thiosemicarbazones for Drug Development Professionals
This guide provides an in-depth comparative analysis of the metabolic pathways of various thiosemicarbazones, a class of compounds with significant therapeutic potential, particularly in oncology. Understanding the metabolic fate of these molecules is paramount for the rational design of new drug candidates with improved pharmacokinetic profiles and enhanced efficacy. This document synthesizes data from peer-reviewed literature to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise and Metabolic Challenges of Thiosemicarbazones
Thiosemicarbazones are characterized by a flexible backbone that allows for a wide range of structural modifications, leading to diverse biological activities.[1] Their primary mechanism of action is often attributed to the chelation of essential metal ions, particularly iron and copper, which disrupts various cellular processes in rapidly proliferating cancer cells.[2][3][4] Prominent examples include Triapine, which has undergone numerous clinical trials, and the di-2-pyridylketone thiosemicarbazone (DpT) series, such as Dp44mT and DpC, known for their potent anti-tumor and anti-metastatic properties.[3][5][6]
Despite their promise, the clinical progression of many thiosemicarbazones has been hampered by their rapid metabolism and excretion, leading to suboptimal pharmacokinetic profiles.[7][8] This guide delves into the comparative metabolic pathways of different thiosemicarbazones to provide a framework for overcoming these challenges.
Comparative Analysis of Thiosemicarbazone Metabolism
The metabolism of thiosemicarbazones is a complex interplay of Phase I and Phase II reactions, largely governed by their chemical structure. The subsequent sections will compare the metabolic pathways of different classes of thiosemicarbazones, with a focus on key enzymatic reactions and the resulting metabolites.
Phase I Metabolic Pathways: A Structural Perspective
Phase I metabolism of thiosemicarbazones primarily involves oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes.[9] A comparative study of ten different α-N-heterocyclic thiosemicarbazones, including Triapine and its derivatives, revealed several common and distinct metabolic pathways.[7][8]
The primary Phase I metabolic reactions observed for thiosemicarbazones are:
-
Dehydrogenation: This reaction can lead to the formation of a ring-closed thiadiazole metabolite.[7][8]
-
Hydroxylation: The addition of a hydroxyl group can occur on various parts of the molecule.[7][8]
-
Oxidative Desulfuration: This process results in the conversion of the thiosemicarbazone to its corresponding semicarbazone or amidrazone.[7][8]
-
Demethylation: Removal of methyl groups is a common metabolic pathway for N-methylated thiosemicarbazones.[7][8]
The prevalence of these pathways is highly dependent on the specific substitutions on the thiosemicarbazone scaffold. For instance, N-terminal dimethylation has been shown to be crucial for the nanomolar cytotoxicity of some Triapine derivatives.[10]
Table 1: Comparison of Phase I Metabolic Pathways for Different Thiosemicarbazones
| Compound/Class | Predominant Phase I Metabolic Pathways | Key Metabolites | Reference(s) |
| Triapine | Oxidative metabolism, primarily by CYP1A2. | Hydroxylated and demethylated metabolites. | [9],[11] |
| Triapine Analogs | Dehydrogenation, hydroxylation, oxidative desulfuration, demethylation. | Thiadiazoles, semicarbazones, amidrazones. | [7],[8] |
| DpC | Oxidation of the thiocarbonyl group, hydroxylation, N-demethylation. | Oxidized, hydroxylated, and N-demethylated metabolites. | [5] |
| Dp44mT | N-demethylation to Dp4mT. | Dp4mT (less active metabolite). | [12] |
Visualizing the Metabolic Landscape
The following diagrams, generated using Graphviz, illustrate the generalized metabolic pathways of thiosemicarbazones and a typical experimental workflow for their study.
Caption: Generalized Phase I metabolic pathways of thiosemicarbazones.
The Role of Cytochrome P450 Enzymes
CYP enzymes are central to the metabolism of a vast array of xenobiotics, including thiosemicarbazones. Identifying the specific CYP isoforms responsible for the metabolism of a drug candidate is a critical step in drug development, as it helps predict potential drug-drug interactions.[3][13]
For Triapine, in vitro studies using human hepatocytes and subcellular fractions have identified CYP1A2 as the primary enzyme responsible for its depletion.[9][11] This finding is crucial for considering co-administration of Triapine with other drugs that are substrates, inhibitors, or inducers of CYP1A2.
The metabolism of other thiosemicarbazones, such as DpC, also involves CYP-mediated reactions, although the specific isoforms have not been as extensively characterized as for Triapine.[5]
Experimental Protocols for Studying Thiosemicarbazone Metabolism
To facilitate reproducible and robust research, this section provides detailed, step-by-step methodologies for key in vitro experiments used to characterize the metabolic pathways of thiosemicarbazones.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the rate at which a thiosemicarbazone is metabolized by the enzymes present in liver microsomes, providing an estimate of its intrinsic clearance.[1][7][14][15][16]
Materials:
-
Test thiosemicarbazone compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing the phosphate buffer and liver microsomes (final protein concentration typically 0.5-1 mg/mL).
-
Pre-incubation: Pre-incubate the microsome mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add the test thiosemicarbazone (typically at a final concentration of 1 µM) to the pre-incubated microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with the internal standard.
-
Sample Processing: Vortex the mixture and centrifuge to precipitate the proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the depletion of the parent thiosemicarbazone over time using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be determined from the half-life and incubation parameters.
Caption: Workflow for in vitro metabolic stability assay.
CYP450 Reaction Phenotyping
This experiment identifies the specific CYP isoforms responsible for the metabolism of a thiosemicarbazone.[8][10][13][17] This can be achieved using two primary approaches: recombinant human CYP enzymes or chemical inhibitors with human liver microsomes.
Method 1: Recombinant Human CYP Enzymes
Materials:
-
Test thiosemicarbazone
-
A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
NADPH regenerating system
-
Appropriate buffer for each enzyme
-
LC-MS/MS system
Procedure:
-
Follow a similar incubation procedure as the metabolic stability assay, but replace the human liver microsomes with individual recombinant CYP enzymes.
-
Incubate the test compound with each CYP isoform separately.
-
Analyze the depletion of the parent compound or the formation of a specific metabolite by LC-MS/MS.
-
The CYP isoform(s) that show significant metabolism of the test compound are identified as the primary contributors.
Method 2: Chemical Inhibitors with Human Liver Microsomes
Materials:
-
Test thiosemicarbazone
-
Pooled human liver microsomes
-
NADPH regenerating system
-
A panel of selective chemical inhibitors for major CYP isoforms (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, etc.)
-
LC-MS/MS system
Procedure:
-
Pre-incubate the human liver microsomes with each specific CYP inhibitor for a defined period (as recommended for each inhibitor to ensure mechanism-based inactivation if applicable).
-
Initiate the metabolic reaction by adding the test thiosemicarbazone and the NADPH regenerating system.
-
After a fixed incubation time, terminate the reaction and process the samples as described previously.
-
Analyze the formation of metabolites by LC-MS/MS.
-
A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform in the metabolism of the thiosemicarbazone.
Structure-Metabolism Relationships and Future Directions
The available data, particularly from comparative studies of Triapine analogs, allow for the deduction of preliminary structure-metabolism relationships.[7][10] For instance, the presence and position of methyl groups can significantly influence both the cytotoxic activity and the metabolic profile of thiosemicarbazones.
Future research should focus on:
-
Quantitative Structure-Metabolism Relationship (QSMR) studies: To build predictive models for the metabolic stability of novel thiosemicarbazone analogs.
-
Elucidation of Phase II metabolic pathways: While some information on glucuronidation is available for compounds like DpC, a more comprehensive understanding of Phase II metabolism across different thiosemicarbazone classes is needed.[5]
-
In vivo pharmacokinetic studies: To validate the in vitro findings and to understand the complete absorption, distribution, metabolism, and excretion (ADME) profile of promising candidates.
By systematically investigating the metabolic pathways of different thiosemicarbazones, the scientific community can accelerate the development of more effective and safer drugs for a range of diseases, most notably cancer.
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A Comparative Guide to the Efficacy of Di(2-pyridyl) ketone Thiosemicarbazone Analogues in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Promise of Thiosemicarbazones in Oncology
The landscape of cancer therapy is perpetually evolving, driven by the urgent need for more effective and selective treatments. Among the promising classes of novel anti-cancer agents are the Di(2-pyridyl) ketone thiosemicarbazones (DpT), which have demonstrated significant potential in preclinical studies.[1][2] These compounds represent a significant advancement over older thiosemicarbazones, such as Triapine®, which have undergone clinical evaluation.[1] The unique mechanism of action and selective cytotoxicity of DpT analogues against a variety of tumor types have positioned them as compelling candidates for further development.[1][2]
This guide provides a comprehensive comparison of the efficacy of various DpT analogues across different cancer types. We will delve into their multifaceted mechanism of action, present comparative experimental data from in vitro and in vivo studies, and provide detailed protocols for key assays used in their evaluation.
Core Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The potent anti-tumor activity of DpT analogues stems from their ability to function as powerful chelators of essential metal ions, particularly iron and copper.[1] This chelation disrupts several critical cellular processes, leading to cancer cell death through a variety of mechanisms:
-
Iron Depletion and Ribonucleotide Reductase Inhibition: Cancer cells have a high requirement for iron to support rapid proliferation and DNA synthesis. DpT analogues bind to intracellular iron, depleting the pool available for essential enzymes like ribonucleotide reductase, a key enzyme in DNA synthesis.[1] This inhibition leads to cell cycle arrest and apoptosis.
-
Generation of Reactive Oxygen Species (ROS): The iron and copper complexes formed by DpT analogues are redox-active. They can participate in Fenton-like reactions, leading to the generation of highly cytotoxic reactive oxygen species (ROS), such as hydroxyl radicals.[1] This induction of oxidative stress overwhelms the antioxidant capacity of cancer cells, causing damage to DNA, proteins, and lipids, ultimately triggering apoptosis.
-
Lysosomal Disruption: DpT analogues have been shown to accumulate in lysosomes, the cell's recycling center. The formation of redox-active metal complexes within the lysosomes can lead to lysosomal membrane permeabilization, releasing catalytic enzymes into the cytoplasm and initiating a cascade of events leading to cell death.[3]
-
Modulation of Key Signaling Pathways: DpT analogues can influence a range of oncogenic signaling pathways that regulate cancer cell growth, proliferation, and metastasis.[1] This includes the inhibition of pathways such as the PI3K/Akt and MAPK pathways.
Diagram of the Core Mechanism of Action of DpT Analogues
Caption: Core mechanisms of DpT analogues' anti-cancer activity.
Comparative Efficacy of Key DpT Analogues: Dp44mT vs. DpC
Two of the most extensively studied DpT analogues are the first-generation compound, Di(2-pyridyl)ketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT), and the second-generation analogue, Di(2-pyridyl)ketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC). While structurally similar, they exhibit significant differences in their pharmacological profiles.[1]
Key Differences:
-
Toxicity: Dp44mT has been associated with cardiotoxicity at higher doses, a side effect not observed with DpC.[1]
-
Pharmacokinetics: DpC demonstrates a more favorable pharmacokinetic profile, with a longer half-life and greater oral bioavailability compared to Dp44mT.[1]
-
In Vivo Efficacy: DpC has shown greater in vivo activity than Dp44mT, even in cancer types that are poorly responsive to chemotherapy, such as pancreatic cancer.[1]
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the in vitro potency of a compound. The following table summarizes the IC50 values for Dp44mT and DpC across a panel of cancer cell lines.
| Cell Line | Cancer Type | Dp44mT IC50 (nM) | DpC IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 2 - 9 | 3 - 5 | [1] |
| HL-60 | Leukemia | 2 - 9 | 3 - 5 | [1] |
| HCT116 | Colon Cancer | 2 - 9 | 3 - 5 | [1] |
| U87 | Glioblastoma | <100 (as nanoparticles) | - | [4] |
| U251 | Glioblastoma | <100 (as nanoparticles) | - | [4] |
| HT29 | Colorectal Cancer | >1000 (as nanoparticles) | - | [4] |
| SK-N-MC | Neuroepithelioma | 12 | - | [5] |
| Multiple Myeloma cell lines | Multiple Myeloma | 1 - 100 | - | [6] |
Note: The IC50 values for Dp44mT-loaded nanoparticles in U87, U251, and HT29 cells are presented. The free drug may have different IC50 values. More data for DpC across a wider range of cell lines is needed for a complete comparison.
Efficacy in Specific Cancer Types: Experimental Evidence
Pancreatic Cancer
Pancreatic cancer is notoriously difficult to treat. DpC has shown remarkable efficacy against pancreatic cancer models, surpassing the current standard-of-care, gemcitabine, in a human pancreatic cancer xenograft model.[1]
In Vivo Study: DpC in a Pancreatic Cancer Xenograft Model
-
Model: Human pancreatic cancer xenograft in mice.
-
Treatment: DpC administered intravenously.
-
Results: DpC demonstrated superior anti-proliferative efficacy compared to gemcitabine.[1]
Neuroblastoma
Neuroblastoma is a common and aggressive childhood cancer. DpC has demonstrated potent cytotoxicity against neuroblastoma cells both in vitro and in vivo.[7]
In Vivo Study: DpC in an Orthotopic Neuroblastoma Model
-
Model: Orthotopic SK-N-LP/Luciferase xenograft model in nude mice.[7]
-
Treatment: DpC (4 mg/kg/day) administered intravenously for 3 weeks.[7]
-
Results: Significant reduction in tumor growth (p < 0.05) with good tolerability.[7] Mechanistic studies revealed that DpC induced apoptosis through the activation of JNK and caspase signaling pathways.[7]
Lung Cancer
DpT analogues have shown significant activity against lung cancer. Both Dp44mT and DpC have demonstrated efficacy in lung cancer xenograft models.[8]
In Vivo Study: Dp44mT and DpC in a Lung Cancer Xenograft Model
-
Model: Human lung cancer xenografts in vivo.[8]
-
Treatment: Dp4e4mT (a DpT analogue) and DpC administered intravenously and orally.
-
Results: Both compounds exhibited pronounced and selective activity against the lung cancer xenografts.[8] Furthermore, the copper complexes of these analogues showed synergistic activity when combined with standard chemotherapeutics like gemcitabine or cisplatin.[8]
Prostate Cancer
Prostate cancer is a leading cause of cancer-related death in men. DpT analogues have shown promise in overcoming resistance to standard androgen deprivation therapy.
Mechanism in Prostate Cancer:
-
Androgen Receptor (AR) Signaling: DpT analogues have been shown to inhibit both androgen-dependent and -independent AR signaling.
-
Overcoming Resistance: This dual inhibition is critical for overcoming the development of androgen resistance, a major challenge in prostate cancer treatment.
Colorectal Cancer
The efficacy of DpT analogues in colorectal cancer is an active area of research. In vitro studies have shown that DpC is effective against the HCT116 colon cancer cell line.[1] Further in vivo studies are needed to fully evaluate their potential in this cancer type.
Experimental Protocols: A Guide for the Bench Scientist
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the DpT analogue for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the DpT analogue for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt, cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Future Directions and Conclusion
The Di(2-pyridyl) ketone thiosemicarbazone analogues, particularly the second-generation compound DpC, represent a highly promising class of anti-cancer agents. Their multi-faceted mechanism of action, potent cytotoxicity against a broad range of cancers, and favorable pharmacological profile make them attractive candidates for clinical development.
Future research should focus on:
-
Expanding the Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of new analogues to further optimize efficacy and minimize toxicity.
-
Combination Therapies: Investigating the synergistic effects of DpT analogues with other chemotherapeutics, targeted therapies, and immunotherapies.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to DpT therapy.
-
Clinical Trials: Advancing the most promising DpT analogues into well-designed clinical trials to evaluate their safety and efficacy in cancer patients.
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Potuckova, E., et al. (2015). Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. Oncotarget, 6(39), 42144–42162. [Link]
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Lui, G. Y. L., et al. (2016). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms. Journal of Hematology & Oncology, 9, 98. [Link]
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Gupta, M., et al. (2018). RECENT ADVANCES IN THIOSEMICARBAZONES AS ANTICANCER AGENTS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 8(2), 259-265. [Link]
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Jansson, P. J., et al. (2013). The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY. Journal of Biological Chemistry, 288(11), 7537–7551. [Link]
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Lovejoy, D. B., et al. (2012). Novel Second-Generation Di-2-Pyridylketone Thiosemicarbazones Show Synergism with Standard Chemotherapeutics and Demonstrate Potent Activity against Lung Cancer Xenografts after Oral and Intravenous Administration in Vivo. Journal of Medicinal Chemistry, 55(16), 7230–7244. [Link]
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A Comparative Analysis of the Iron Chelation Efficiency of Various Thiosemicarbazones
For researchers, scientists, and drug development professionals, understanding the nuances of iron chelation is paramount in the pursuit of novel therapeutics. Iron, a seemingly simple element, is a critical cofactor in a multitude of cellular processes, from DNA synthesis to cellular respiration. However, its dysregulation is a hallmark of various pathologies, most notably cancer, where rapidly proliferating cells exhibit an insatiable appetite for this metal. This guide provides an in-depth comparative analysis of the iron chelation efficiency of various thiosemicarbazones, a class of compounds that have garnered significant attention for their therapeutic potential.
The Critical Role of Iron in Cellular Proliferation and Disease
Iron's ability to cycle between its ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states makes it an indispensable catalyst for a wide range of biochemical reactions.[1] However, this same redox activity can lead to the generation of deleterious reactive oxygen species (ROS) through the Fenton reaction, necessitating tight regulation of intracellular iron levels.[1] Cancer cells, with their heightened metabolic rate and demand for DNA replication, have an elevated requirement for iron.[2] This dependency makes iron metabolism an attractive target for therapeutic intervention. Iron chelators, molecules that bind to iron and render it unavailable for cellular processes, have emerged as a promising strategy to exploit this vulnerability.[2][3]
Thiosemicarbazones: More Than Just Simple Iron Scavengers
Thiosemicarbazones are a class of organic compounds characterized by the presence of a C=N-NH-C(=S)NH₂ functional group. Their ability to act as chelating agents, particularly for iron, has been recognized since the 1950s.[2] However, their mechanism of action extends beyond simple iron depletion.[4] The iron complexes formed by thiosemicarbazones can be redox-active, participating in reactions that generate cytotoxic ROS, thereby inducing oxidative stress and apoptosis in cancer cells.[2][3][5][6] This dual functionality distinguishes them from classical iron(III) chelators like desferrioxamine (DFO), which primarily act by removing iron from the system.[4]
Mechanism of Iron Chelation by Thiosemicarbazones
The chelation of iron by thiosemicarbazones typically involves a tridentate ligand system, where the iron atom is coordinated by the sulfur atom of the thiocarbonyl group, the azomethine nitrogen atom, and a heteroatom from the aldehyde or ketone precursor. This forms a stable five- or six-membered ring structure.
Caption: General mechanism of iron chelation by a thiosemicarbazone ligand.
Comparative Analysis of Key Thiosemicarbazones
The therapeutic efficacy of thiosemicarbazones is intricately linked to their chemical structure, which dictates their lipophilicity, ability to penetrate cell membranes, and the stability and redox potential of their iron complexes.[5]
α-N-Heterocyclic Thiosemicarbazones
This class of thiosemicarbazones has been extensively studied, with several members advancing to clinical trials.[4]
-
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP): Triapine is one of the most well-characterized thiosemicarbazones and has been evaluated in multiple clinical trials for various cancers.[4][7] Its primary mechanism of action is the inhibition of ribonucleotide reductase, a key iron-dependent enzyme in DNA synthesis.[7][8][9] Triapine chelates iron, and the resulting Fe-Triapine complex is redox-active, generating ROS that contribute to its cytotoxicity.[6][10] However, its clinical utility has been hampered by side effects such as methemoglobinemia and hypoxia.[10]
-
Di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (Dp44mT): Dp44mT has demonstrated potent and broad-spectrum antitumor activity, often surpassing that of Triapine and conventional chemotherapeutics like doxorubicin.[11] Its high efficacy is attributed to its ability to form redox-active metal complexes, particularly with iron and copper, leading to the generation of ROS and lysosomal membrane permeabilization.[12][13] Studies have shown that Dp44mT can overcome multidrug resistance and selectively target tumor cells.[11][13]
-
Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC): DpC is another promising derivative that has entered phase I clinical trials.[4] It has shown potent activity against neuroblastoma cells by downregulating key oncogenic proteins like N-MYC and c-MYC.[14][15]
Other Notable Thiosemicarbazone Classes
While α-N-heterocyclic thiosemicarbazones are the most prominent, other structural scaffolds have also shown significant iron-chelating and antiproliferative activities. Research into "hybrid" ligands, combining features of aroylhydrazones and thiosemicarbazones, has yielded compounds with selective activity against tumor cells.[16] The 2-benzoylpyridine thiosemicarbazone series and their analogues have also been identified as potent antitumor agents.[5]
Quantitative Comparison of Iron Chelation and Antiproliferative Efficiency
| Compound | Class | Target/Mechanism | IC50 (µM) | Key Findings & References |
| Triapine (3-AP) | α-N-Heterocyclic | Ribonucleotide Reductase Inhibition, ROS generation | Average: 1.41 ± 0.37 | Well-characterized, clinical trials ongoing, side effects observed.[4][8][11] |
| Dp44mT | α-N-Heterocyclic | Redox-active Fe/Cu complexes, ROS generation, Lysosomal damage | Average: 0.03 ± 0.01 | Potent and broad-spectrum activity, overcomes drug resistance.[11][17] |
| DpC | α-N-Heterocyclic | Downregulation of MYC oncoproteins | Not explicitly stated | Potent against neuroblastoma.[14][15] |
IC50 values are averaged over multiple cell lines as reported in the cited literature and are for comparative purposes.
Experimental Protocols for Assessing Iron Chelation Efficiency
The evaluation of a compound's iron chelation efficiency is a critical step in its development as a therapeutic agent. A multi-faceted approach, employing both in vitro and cell-based assays, is necessary for a comprehensive assessment.
Spectrophotometric Assay for Iron Chelation
A common in vitro method to quantify iron chelation is through a competitive binding assay using a colorimetric indicator like ferrozine. Ferrozine forms a stable, colored complex with Fe²⁺. The presence of a competing chelator will reduce the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance, which can be measured spectrophotometrically.[18]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thiosemicarbazone solution of known concentration.
-
Ferrous chloride (FeCl₂) solution.
-
Ferrozine solution.
-
Appropriate buffer (e.g., acetate buffer, pH 5.6).[1]
-
-
Reaction Setup:
-
In a microplate, add the thiosemicarbazone solution to the FeCl₂ solution and incubate to allow for chelation.
-
A control well should contain the FeCl₂ solution and buffer only.
-
-
Color Development:
-
Add the ferrozine solution to all wells. The unchelated Fe²⁺ will react with ferrozine to produce a magenta-colored complex.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (typically around 562 nm for the ferrozine-Fe²⁺ complex).[18]
-
-
Calculation:
-
The percentage of iron chelation can be calculated using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100[19]
-
Caption: Workflow for a spectrophotometric iron chelation assay.
Cell-Based Assays for Intracellular Iron Chelation
While in vitro assays provide valuable information about the direct binding affinity of a compound for iron, cell-based assays are crucial to assess its ability to access and chelate intracellular iron pools.
Commonly Used Techniques:
-
Calcein-AM Assay: Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the presence of labile iron. An effective iron chelator will sequester intracellular iron, leading to an increase in calcein fluorescence, which can be measured by flow cytometry or fluorescence microscopy.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR can be used to directly detect and quantify the formation of thiosemicarbazone-iron complexes within cells.[8]
Structure-Activity Relationships and Future Directions
The extensive research into thiosemicarbazones has elucidated several key structure-activity relationships that guide the design of more effective iron chelators:
-
Lipophilicity: Increased lipophilicity generally enhances cell membrane permeability, allowing the chelator to reach intracellular iron pools.[5]
-
Redox Potential of the Iron Complex: The redox potential of the formed iron complex is a critical determinant of its ability to generate ROS. Modifying the substituents on the thiosemicarbazone backbone can tune this property.[5]
-
Steric Factors: The size and arrangement of substituents can influence the stability of the iron complex and the chelator's interaction with its biological targets.
Future research in this field will likely focus on the development of thiosemicarbazones with improved tumor selectivity and reduced off-target toxicity. This may involve conjugating thiosemicarbazones to tumor-targeting moieties or designing compounds that are activated under the specific conditions of the tumor microenvironment. Furthermore, exploring the synergistic effects of thiosemicarbazones with other anticancer therapies holds significant promise.
Conclusion
Thiosemicarbazones represent a versatile and potent class of iron chelators with significant therapeutic potential, particularly in oncology. Their dual mechanism of action, involving both iron depletion and the generation of redox stress, sets them apart from traditional chelating agents. A thorough understanding of their structure-activity relationships and the use of robust experimental methodologies for evaluating their iron chelation efficiency are essential for the continued development of this promising class of drugs.
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Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans. Microbiology Spectrum. [Link]
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Dipyridyl Thiosemicarbazone Chelators with Potent and Selective Antitumor Activity Form Iron Complexes with Redox Activity. Journal of Medicinal Chemistry. [Link]
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Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans. PubMed. [Link]
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Iron-Chelation Treatment by Novel Thiosemicarbazone Targets Major Signaling Pathways in Neuroblastoma. PubMed. [Link]
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An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Acta Scientiarum. Biological Sciences. [Link]
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Design, Synthesis, and Characterization of Novel Iron Chelators: Structure−Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series and Their 3-Nitrobenzoyl Analogues as Potent Antitumor Agents. Journal of Medicinal Chemistry. [Link]
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The redox-active, anti-cancer drug Dp44mT inhibits T-cell activation and CD25 through a copper-dependent mechanism. NIH. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling Di(2-pyridyl) ketone thiosemicarbazone
As researchers and drug development professionals, our work with novel compounds like Di(2-pyridyl) ketone thiosemicarbazone (Dpkt) and its analogues is critical for advancing anti-cancer therapies.[1] These second-generation thiosemicarbazones have shown potent and selective activity against various tumor types.[2] However, their efficacy is rooted in their cytotoxicity, a characteristic that demands our utmost respect and diligence in the laboratory.[3] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical.
Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol
Understanding the risk is the first step to mitigating it. The primary hazards associated with this compound are:
-
Acute Toxicity: Based on data from thiosemicarbazide, there is a high risk of severe toxic effects from accidental ingestion.[6][7] Inhalation of the powdered form and skin contact also present significant risks.[6]
-
Cytotoxicity: The compound's mechanism of action involves interfering with cellular processes, which is the basis of its anti-cancer properties.[1] This also means it can damage healthy cells. Occupational exposure through skin contact, inhalation, or ingestion could lead to unforeseen health consequences.[8][9]
-
Reactivity: Thiosemicarbazones can be incompatible with strong oxidizing agents, acids, and bases.[7]
Therefore, all handling procedures must be designed to prevent any direct contact with the compound and to contain any potential spills or aerosol generation.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not arbitrary; it is your first and most critical line of defense. All PPE should be selected based on a thorough risk assessment and must be of proven resistant materials.[9][10]
| PPE Item | Specification | Rationale and Causality |
| Gloves | Chemotherapy-tested nitrile gloves (ASTM D6978 certified). Double-gloving is mandatory. | A single glove may have pinholes or can be compromised. Double-gloving provides a crucial backup barrier. The outer glove is considered contaminated and should be removed before touching clean surfaces. Chemotherapy-rated gloves are specifically tested for resistance to permeation by cytotoxic drugs.[11] |
| Lab Coat/Gown | Disposable, solid-front gown with long sleeves and elastic cuffs. | Provides protection against splashes and aerosol contamination of personal clothing. Elastic cuffs ensure a seal with the inner glove.[10] A non-disposable lab coat is insufficient as it can become a source of secondary contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Standard safety glasses do not provide a seal around the eyes and are inadequate. Goggles or a face shield are essential to protect against splashes when handling liquids or accidental aerosolization of powders.[5] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when handling the solid (powdered) form of the compound outside of a certified chemical fume hood or containment device to prevent inhalation of fine particles.[6][10] A standard surgical mask only protects the experiment from you, not you from the chemical.[10] |
Operational Plan: From Stock to Solution
This section provides a step-by-step workflow for handling solid Dpkt and preparing solutions. The core principle is containment.
Preparation and Weighing of Solid Dpkt
All handling of the solid compound must be performed within a certified chemical fume hood or a powder containment balance enclosure to minimize inhalation risk.
Workflow:
-
Don PPE: Before entering the designated handling area, don your inner gloves, gown, and eye protection.
-
Prepare the Area: Line the work surface of the fume hood or balance enclosure with disposable, absorbent bench paper.
-
Final PPE: Don your outer gloves and N95 respirator.
-
Weighing:
-
Use a dedicated set of spatulas and weigh boats.
-
Open the primary container slowly to avoid creating airborne dust.
-
Carefully weigh the desired amount of the compound.
-
Close the primary container securely.
-
-
Post-Weighing:
-
Clean the spatula with a solvent-moistened wipe (e.g., 70% ethanol). Place the wipe directly into the cytotoxic waste container.
-
Place the weigh boat with the compound into a secondary container (e.g., a beaker or flask) for transport to the dissolution area.
-
-
Doffing Outer Layer: Before leaving the immediate work area, remove the outer pair of gloves and dispose of them in the designated cytotoxic waste bin.
Solubilization
-
Add Solvent: In the fume hood, add the desired solvent (e.g., DMSO) to the vessel containing the Dpkt.[12]
-
Ensure Dissolution: Cap the vessel and mix gently (vortex or sonicate) until the solid is fully dissolved.
-
Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date, and appropriate hazard symbols (e.g., "Cytotoxic," "Toxic").
The following diagram illustrates the essential workflow for safely handling solid Dpkt.
Emergency Procedures: A Plan for When Things Go Wrong
Rapid and correct response during an emergency is crucial to minimize exposure and contamination.[9]
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and outer gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Proceed immediately to an eyewash station. Hold eyelids open and flush with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS for thiosemicarbazide to the medical personnel.[4][7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]
Spill Management
All labs handling Dpkt must have a dedicated cytotoxic spill kit.
Spill Response Workflow:
-
Alert & Secure: Alert others in the area immediately. Cordon off the spill area to prevent others from entering.[8]
-
Don PPE: If not already wearing it, don full PPE, including double gloves, a gown, goggles, and an N95 respirator.
-
Containment:
-
Liquid Spill: Cover the spill with absorbent pads from the spill kit. Work from the outside in to prevent spreading.
-
Solid Spill: Gently cover the spill with damp absorbent pads to avoid making the powder airborne. Do not dry sweep.[13]
-
-
Clean-up: Use tools from the spill kit (e.g., scoop, scraper) to collect the absorbed material. Place all contaminated materials into the designated cytotoxic waste bags.
-
Decontaminate: Clean the spill area three times using a detergent solution, followed by a clean water rinse.
-
Dispose: Seal the cytotoxic waste bag. Dispose of all materials, including all PPE worn during cleanup, as cytotoxic waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
The following diagram outlines the critical steps for responding to a spill.
Sources
- 1. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel second-generation di-2-pyridylketone thiosemicarbazones show synergism with standard chemotherapeutics and demonstrate potent activity against lung cancer xenografts after oral and intravenous administration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. fishersci.com [fishersci.com]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. hse.gov.uk [hse.gov.uk]
- 10. gerpac.eu [gerpac.eu]
- 11. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 12. mdpi.com [mdpi.com]
- 13. THIOSEMICARBAZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
